molecular formula C12H22O5 B110126 3-Hydroxydodecanedioic acid CAS No. 34574-69-1

3-Hydroxydodecanedioic acid

Cat. No.: B110126
CAS No.: 34574-69-1
M. Wt: 246.3 g/mol
InChI Key: FYVQCLGZFXHEGL-UHFFFAOYSA-N
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Description

3-Hydroxydodecanedioic acid (HMDB0000413) is a medium-chain hydroxy dicarboxylic acid that serves as a significant metabolite in the study of inborn errors of metabolism, particularly fatty acid β-oxidation disorders . It is quantitatively analyzed as a key diagnostic biomarker in conditions like Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, where its elevated excretion in urine is a characteristic finding. Research indicates that stable-isotope dilution mass spectrometric analysis of this compound, often via its trimethylsilyl derivatives, provides a sensitive and accurate method for the diagnosis of such metabolic diseases . Furthermore, this compound is involved in endogenous metabolic pathways, including the acylcarnitine 3-hydroxydodecanedioylcarnitine pathway . Recent pioneering research has also highlighted the therapeutic potential of related bacterial metabolites, suggesting a role for compounds within this biochemical class in modulating anti-tumor immune responses via receptors such as GPR84 . Metabolomic studies in colorectal cancer patients have further revealed an inverse correlation between the abundance of such metabolites and advanced disease stages, positioning them as promising subjects for ongoing oncological research . As a primary metabolite detected in various biological samples, this compound is also investigated as a potential dietary biomarker for the consumption of certain foods like chicken and domestic pork . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxydodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVQCLGZFXHEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586568
Record name 3-Hydroxydodecanedioic acid
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Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxydodecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34574-69-1
Record name 3-Hydroxydodecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34574-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxydodecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-hydroxydodecanedioic acid (3-OH-DDA), a medium-chain dihydroxy dicarboxylic acid. While primarily recognized as a key urinary biomarker for inborn errors of fatty acid metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, emerging evidence suggests its role extends beyond that of a mere metabolic byproduct. This document delves into the intricate details of its chemical structure, physicochemical properties, and established methods for its synthesis and analysis. Furthermore, we explore its metabolic origins and the pathophysiological implications of its accumulation, offering valuable insights for researchers, clinicians, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a 12-carbon aliphatic dicarboxylic acid characterized by a hydroxyl group at the C-3 position. This structure imparts specific chemical characteristics that are crucial for its biological behavior and analytical detection.

Chemical Structure
  • IUPAC Name: this compound

  • Chemical Formula: C₁₂H₂₂O₅

  • Molecular Weight: 246.30 g/mol [1]

  • CAS Registry Number: 34574-69-1[1]

  • Canonical SMILES: OC(CCCCCCCCC(O)=O)CC(O)=O[1]

  • InChI Key: FYVQCLGZFXHEGL-UHFFFAOYSA-N[1]

The molecule possesses two carboxylic acid functional groups, rendering it a dicarboxylic acid, and a secondary alcohol group. The chiral center at the C-3 position means that this compound can exist as (R)- and (S)-enantiomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for comprehending its biological disposition. While extensive experimental data is limited, a combination of reported experimental values and well-regarded computational predictions are summarized below.

PropertyValueSource
Physical State Solid[1]
Melting Point 107-109°CExperimental[2]
Water Solubility 0.83 g/LPredicted[1]
pKa (Strongest Acidic) 4.49Predicted[1]
logP 1.49Predicted[1]

Biological Significance and Metabolic Pathway

The clinical relevance of this compound is intrinsically linked to disorders of mitochondrial fatty acid β-oxidation (FAO). Its presence in urine is a significant indicator of a metabolic bottleneck, particularly in the processing of long-chain fatty acids.

Role as a Biomarker in Fatty Acid Oxidation Disorders

Elevated urinary excretion of 3-hydroxydicarboxylic acids, including this compound, is a hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and the more comprehensive mitochondrial trifunctional protein (TFP) deficiency.[3][4][5][6] In these autosomal recessive disorders, the enzymatic defect prevents the proper breakdown of long-chain fatty acids for energy production.[6] This leads to the accumulation of long-chain 3-hydroxyacyl-CoA intermediates within the mitochondria.

Metabolic Pathway of Formation

Under normal physiological conditions, fatty acid metabolism primarily occurs via β-oxidation within the mitochondria. However, when this pathway is impaired, alternative routes become significant. The accumulation of 3-hydroxy fatty acids, resulting from the LCHAD block, leads to their release from the mitochondria. These intermediates are then shunted to the microsomal ω-oxidation pathway.

The process unfolds as follows:

  • Initial ω-Oxidation: The terminal methyl group (ω-carbon) of the accumulated 3-hydroxy fatty acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F families.

  • Further Oxidation: The newly formed ω-hydroxyl group is subsequently oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

This sequence of reactions converts a 3-hydroxy monocarboxylic acid into a 3-hydroxy dicarboxylic acid, such as this compound. These dicarboxylic acids can then undergo further, albeit limited, β-oxidation from the ω-end, leading to the formation of shorter-chain 3-hydroxydicarboxylic acids that are also observed in patient urine.

metabolic_pathway cluster_mito Mitochondrion cluster_cyto Cytosol / Microsome LCFA Long-Chain Fatty Acid 3HFA_CoA Long-Chain 3-Hydroxyacyl-CoA LCFA->3HFA_CoA β-oxidation (first steps) LCHAD_block LCHAD/TFP Deficiency (Block) 3HFA_CoA->LCHAD_block 3HFA_free Accumulated 3-Hydroxy Fatty Acid 3HFA_CoA->3HFA_free Hydrolysis & Transport omega_ox ω-Oxidation (CYP4A/F) 3HFA_free->omega_ox 3OHDDA 3-Hydroxydodecanedioic Acid omega_ox->3OHDDA Urine Urine 3OHDDA->Urine Excretion

Caption: Metabolic formation of this compound.

Pathophysiological Implications

While serving as a diagnostic marker, the accumulation of 3-hydroxy fatty acids and their dicarboxylic acid derivatives is not benign. There is growing evidence that these metabolites contribute to the cellular pathology observed in LCHAD deficiency.[7] Studies have suggested that these compounds can induce oxidative stress and disrupt mitochondrial function, potentially by uncoupling oxidative phosphorylation and inducing the mitochondrial permeability transition pore.[7] This cellular toxicity may play a role in the severe clinical manifestations of LCHAD deficiency, including cardiomyopathy, liver dysfunction, and neuropathy.[6][7]

Synthesis and Analytical Characterization

The availability of pure this compound is critical for its use as a standard in diagnostic laboratories and for research into its biological effects.

Chemical Synthesis

A synthetic route for this compound has been reported, which is crucial for producing analytical standards, including isotopically labeled versions for quantitative mass spectrometry.[2] The synthesis involves a Reformatsky-type reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound [2]

This protocol is an adapted summary of the synthetic scheme described by Chickos et al. (2002).

  • Preparation of Methyl ω-aldehydononanoate: Ozonolysis of methyl 10-undecenoate followed by a reductive workup yields the key aldehyde intermediate.

  • Reformatsky Reaction: The methyl ω-aldehydononanoate is reacted with methyl bromoacetate in the presence of activated zinc. This step forms the carbon-carbon bond and introduces the hydroxyl group, yielding dimethyl 3-hydroxydodecanedioate.

  • Saponification: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide, to convert both methyl ester groups into carboxylates.

  • Acidification and Extraction: The reaction mixture is acidified (e.g., with HCl) to protonate the carboxylates, yielding the final this compound product. The product is then extracted from the aqueous solution using an organic solvent like diethyl ether.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a white solid.[2]

synthesis_workflow start Methyl 10-undecenoate step1 1. Ozonolysis 2. Reductive Workup start->step1 intermediate1 Methyl ω-aldehydononanoate step1->intermediate1 step2 Reformatsky Reaction (Methyl bromoacetate, Zn) intermediate1->step2 intermediate2 Dimethyl 3-hydroxydodecanedioate step2->intermediate2 step3 Saponification (NaOH) intermediate2->step3 intermediate3 Disodium Salt step3->intermediate3 step4 Acidification (HCl) & Extraction intermediate3->step4 product 3-Hydroxydodecanedioic Acid step4->product step5 Recrystallization (Ethyl Acetate) product->step5 final_product Pure Product step5->final_product

Caption: Workflow for the chemical synthesis of this compound.

Analytical Characterization

The definitive method for the identification and quantification of this compound in biological matrices like urine is gas chromatography-mass spectrometry (GC-MS).

3.2.1. Spectroscopic Data

  • ¹³C Nuclear Magnetic Resonance (NMR): (DMSO-d₆, δ, ppm): 174.4, 172.9, 67.1, 42.8, 37.0, 33.7, 29.1, 29.0, 28.8, 28.6, 25.1, 24.6.[2]

  • Infrared (IR) Spectroscopy: νₘₐₓ (KBr, cm⁻¹): 3564 (O-H stretch), broad band from 3400–2300 (carboxylic acid O-H stretch), 2926, 2850 (C-H stretches), 1694 (C=O stretch).[2]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility and polar nature, this compound requires chemical derivatization prior to GC-MS analysis. This process replaces the acidic protons on the carboxyl and hydroxyl groups with non-polar moieties, increasing the compound's volatility.

Experimental Protocol: GC-MS Analysis of this compound from Urine

  • Sample Preparation: A urine sample is subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

  • Derivatization: The dried extract is derivatized to convert the analyte into a volatile form. Silylation is the most common and effective method.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating agent for this purpose.[3]

    • Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine or acetonitrile), the BSTFA/TMCS reagent is added, and the mixture is heated (e.g., at 70°C for 60-90 minutes) to ensure complete derivatization of all three active sites (two carboxyl groups and one hydroxyl group).[2]

  • GC-MS Injection: The derivatized sample is injected into the GC-MS system.

    • Gas Chromatography: A non-polar capillary column (e.g., HP-5) is typically used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry: As the tris(trimethylsilyl) derivative of this compound elutes from the GC column, it is fragmented by electron ionization (EI) or chemical ionization (CI). Positive-ion chemical ionization has been shown to provide a high yield of characteristic ions.[2][3] The resulting mass spectrum, with its unique fragmentation pattern, allows for definitive identification and quantification, especially when using a stable-isotope labeled internal standard.

gcms_workflow cluster_gcms GC-MS System start Urine Sample step1 Acidification & Liquid-Liquid Extraction (Ethyl Acetate) start->step1 step2 Evaporation to Dryness step1->step2 step3 Derivatization with BSTFA + 1% TMCS (Heat at 70°C) step2->step3 step4 GC-MS Injection step3->step4 gc Gas Chromatography (Separation on HP-5 column) step4->gc ms Mass Spectrometry (Ionization & Detection) gc->ms data Data Analysis: Identification & Quantification ms->data

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant clinical and biochemical interest. Its role as a reliable biomarker for LCHAD and TFP deficiencies is well-established, providing a crucial tool for the diagnosis of these severe metabolic disorders. The elucidation of its metabolic origin via the ω-oxidation pathway has clarified its formation mechanism under conditions of β-oxidation impairment.

Future research should focus on further delineating the pathophysiological role of this compound and other accumulating 3-hydroxydicarboxylic acids. Understanding their precise contribution to cellular toxicity could open new avenues for therapeutic interventions aimed at mitigating the cellular damage seen in fatty acid oxidation disorders. Furthermore, the development and broader availability of certified reference materials, including stable isotope-labeled standards, will continue to be vital for ensuring the accuracy and reliability of diagnostic testing across clinical laboratories.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards.
  • PubMed. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Metabolism: clinical and experimental, 40(7), 676–682.
  • Hagenfeldt, L., von Döbeln, U., Holme, E., Alm, J., Brandberg, G., Enocksson, E., & Lindeberg, L. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis.
  • Ibdah, J. A. (2012). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. International journal of molecular sciences, 13(10), 13276–13289.
  • den Boer, M. E., Wanders, R. J., Morris, A. A., IJlst, L., Heymans, H. S., & Wijburg, F. A. (2002). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: clinical presentation and follow-up of 50 patients.
  • Orphanet. (n.d.). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • MedlinePlus. (2021). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • Jones, P. M., Boriack, R. L., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.
  • Tonin, A. M., Grings, M., Viegas, C. M., Busanello, E. N., & Wajner, M. (2014). Long-chain 3-hydroxy fatty acids accumulating in LCHAD and MTP deficiencies induce oxidative stress in rat brain.

Sources

3-Hydroxydodecanedioic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxydodecanedioic Acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key dicarboxylic acid of interest in the study of metabolic disorders. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical methodologies, and its critical role as a biomarker. The content synthesizes field-proven insights with established scientific protocols, emphasizing the causality behind experimental choices to ensure a trustworthy and authoritative resource.

Introduction

This compound is a medium-chain hydroxy dicarboxylic acid that has garnered significant attention in the clinical and research fields. Unlike its monocarboxylic acid counterpart, 3-hydroxydodecanoic acid, the dioic acid form is particularly significant as a metabolite in certain human metabolic pathways. Its presence and concentration in biological fluids are directly linked to specific inborn errors of metabolism, making it a crucial biomarker for the diagnosis and study of these conditions.

The primary clinical relevance of this compound is associated with disorders of fatty acid β-oxidation, most notably Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] In individuals with LCHAD deficiency, the metabolic pathway for breaking down long-chain fatty acids is impaired. This disruption leads to the accumulation of abnormal intermediate metabolites, which are then excreted in the urine. Children with this condition are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16.[1][3] Therefore, the accurate detection and quantification of this compound are vital for diagnosing these potentially life-threatening disorders. This guide will explore the foundational chemical and analytical principles that underpin its use in a clinical and research context.

Chemical Identity and Properties

The unique structure of this compound, featuring two carboxylic acid functional groups and a hydroxyl group on the third carbon, dictates its chemical behavior and its role in biochemical pathways.

PropertyValueSource
CAS Number 34574-69-1[4]
IUPAC Name This compound[4]
Chemical Formula C12H22O5[4]
Average Molecular Weight 246.3001 g/mol [4]
Monoisotopic Molecular Weight 246.146723814 Da[4]
Synonyms 3-Hydroxydodecanedioate, 3-Hydroxy-dodecanedioate[4]
Chemical Class Medium-chain hydroxy acids and derivatives[4]

In humans, this compound is involved in the acylcarnitine 3-hydroxydodecanedioylcarnitine pathway.[4] It is classified as a primary metabolite, meaning it is directly involved in an organism's normal growth, development, and reproduction.[4]

Synthesis and Purification

The availability of pure this compound is essential for its use as a reference standard in quantitative analytical methods. A published synthetic scheme allows for its preparation in the laboratory, along with a deuterated analog for use in stable-isotope dilution mass spectrometry.[1][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology reported by Chickos et al. (2002).[1][5] The rationale for this multi-step synthesis is to build the carbon backbone and introduce the necessary functional groups with high efficiency.

Step 1: Preparation of Diethyl 3-oxododecanedioate

  • Rationale: This step creates the basic 12-carbon dicarboxylic ester backbone with a ketone at the C3 position, which will be reduced in the next step to form the hydroxyl group.

  • React diethyl glutaconate with octanoyl chloride in the presence of a suitable base.

  • The resulting product is the key intermediate, diethyl 3-oxododecanedioate.

Step 2: Reduction and Saponification

  • Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the ester groups. Subsequent saponification with a strong base (NaOH) hydrolyzes the ethyl esters to carboxylates.

  • Dissolve the diethyl 3-oxododecanedioate in an alcohol solvent (e.g., ethanol).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise to reduce the ketone to a hydroxyl group.

  • After the reduction is complete, add a solution of sodium hydroxide (NaOH) to saponify the diethyl ester to the disodium salt.

  • Stir the reaction mixture overnight at room temperature.

Step 3: Acidification and Extraction

  • Rationale: Acidification protonates the carboxylate salts, making the final product, this compound, insoluble in the aqueous layer and extractable into an organic solvent.

  • Acidify the reaction mixture with a strong acid (e.g., 6 M HCl) to a low pH.

  • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.

Purification

The crude product is a white solid that can be purified by recrystallization.[5]

  • Protocol: Recrystallize the solid from ethyl acetate.

  • Yield: Reported yields are approximately 60%.[5]

  • Purity: Purity can be assessed by Nuclear Magnetic Resonance (NMR) and melting point analysis (reported as 107-109°C).[5]

Analytical Methodologies

The gold standard for the quantitative analysis of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers the high sensitivity and specificity required for detecting diagnostically relevant concentrations in complex matrices like urine.

Sample Preparation and Derivatization
  • Rationale: this compound is not volatile enough for direct GC analysis. Its polar functional groups (two carboxylic acids and one hydroxyl) must be derivatized to increase volatility and thermal stability.

  • Protocol: Trimethylsilyl (TMS) derivatives have been shown to provide the best efficiency and stability.[1][2] This is achieved by reacting the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Analysis
  • Rationale: The derivatized analyte is separated from other compounds in the sample by gas chromatography based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique fingerprint for identification and quantification.

  • Ionization: Positive-ion chemical ionization mass spectrometry is reported to provide the greatest yield of characteristic ions for this compound.[1][5]

  • Quantification: For accurate quantification, a stable-isotope dilution method is employed, using a deuterated analog of this compound as an internal standard.[1] This corrects for any sample loss during preparation and analysis.

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample Collection extraction Solid Phase or Liquid-Liquid Extraction urine->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (e.g., TMS ethers/esters) drying->derivatization Add Internal Standard gc_injection GC Injection & Separation derivatization->gc_injection ms_detection Mass Spectrometry Detection (Positive-ion CI) gc_injection->ms_detection quantification Quantification using Stable Isotope Standard ms_detection->quantification report Diagnostic Report quantification->report

Caption: Workflow for the diagnostic analysis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a diagnostic biomarker. Its role in drug development is currently indirect, focusing on the development of diagnostic tests and monitoring therapeutic efficacy for metabolic disorders.

Biomarker for LCHAD Deficiency

The measurement of urinary 3-hydroxydicarboxylic acids, including this compound, is a cornerstone for diagnosing LCHAD deficiency and other related fatty acid oxidation disorders.[1][2] Traditional diagnostic tests can be hampered by insensitivity or long turnaround times.[1] A quantitative method using GC-MS with stable isotope dilution offers a sensitive, accurate, and reliable diagnostic tool.[1][5] The development of such robust analytical methods is a key area of research to improve early diagnosis and intervention for affected newborns.

Disease Pathophysiology Diagram

lchad LCHAD Deficiency (Genetic Defect) pathway_block Fatty Acid β-Oxidation Blocked lchad->pathway_block metabolite_accum Accumulation of Abnormal Metabolites pathway_block->metabolite_accum excretion Urinary Excretion of This compound metabolite_accum->excretion diagnosis Diagnostic Test (GC-MS Analysis) excretion->diagnosis

Caption: Role of this compound in LCHAD deficiency diagnosis.

Conclusion

This compound is a metabolite of profound importance in the field of clinical chemistry and inherited metabolic diseases. While not a therapeutic agent itself, its accurate measurement is indispensable for the diagnosis of serious fatty acid oxidation disorders. The established methods for its chemical synthesis and GC-MS-based quantification provide the necessary tools for researchers and clinicians to advance the understanding and management of these conditions. Future research may focus on developing even more rapid and high-throughput analytical platforms to facilitate newborn screening programs and to monitor the effectiveness of emerging therapies for LCHAD deficiency and related disorders.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydodecanoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0000413). Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-Hydroxydodecanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Hydroxydodecanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 3-Hydroxydodecanoic acid (HMDB0000387). Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Hydroxydodecanoic acid. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxydodecanedioic Acid

Abstract

This compound is a medium-chain hydroxy dicarboxylic acid that has garnered significant attention as a key biomarker in the diagnosis and study of certain inherited metabolic disorders. While not a household name in cellular metabolism, its appearance in biological fluids is a critical indicator of perturbations in fatty acid oxidation pathways. This guide provides a comprehensive overview of the natural occurrence of this compound, delves into its metabolic origins, outlines authoritative analytical methodologies for its detection and quantification, and discusses its physiological relevance for researchers, clinicians, and professionals in drug development.

Introduction: Defining this compound

This compound belongs to the class of organic compounds known as medium-chain hydroxy acids and their derivatives[1]. Structurally, it is a 12-carbon dicarboxylic acid with a hydroxyl group at the C-3 position. As a primary metabolite, it is considered metabolically essential, being directly involved in an organism's metabolic processes[1]. Its significance, however, primarily emerges in the context of pathophysiology, where its accumulation signals a bottleneck in mitochondrial fatty acid β-oxidation. Specifically, it is a recognized urinary metabolite in patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a severe inborn error of fatty acid metabolism[2][3][4][5]. Understanding its origins and detection is therefore paramount for the diagnosis and management of these conditions.

Natural Occurrence and Biological Sources

The presence of this compound in biological systems is context-dependent, often linked to specific metabolic states or genetic predispositions.

Human Metabolism and Pathophysiology

In humans, this compound is primarily detected in urine and blood[1]. Its excretion is markedly elevated in individuals with specific fatty acid oxidation disorders.

  • LCHAD Deficiency: Children with LCHAD deficiency are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16[2][3][4]. The inability to properly metabolize long-chain 3-hydroxy fatty acids leads to their diversion into alternative metabolic pathways, resulting in the formation and accumulation of these dicarboxylic acids[3].

  • Ketoacidosis: Urine from patients experiencing ketoacidosis has been found to contain a variety of aliphatic 3-hydroxy dicarboxylic acids, with this compound being identified as a minor component among them[6].

Exogenous and Dietary Sources

While predominantly studied as an endogenous metabolite, this compound has been detected in some food sources, although not quantified. Its presence has been noted in chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and anatidaes (ducks, geese, swans)[1]. This suggests that dietary intake could be a minor contributing factor to its presence in the human metabolome, potentially serving as a biomarker for the consumption of these foods[1].

Table 1: Summary of Natural Occurrence of this compound

Biological SourceContext / ConditionSignificanceReferences
Human UrineLCHAD DeficiencyKey diagnostic biomarker[2][3][4]
Human UrineGeneral KetoacidosisMinor metabolic byproduct[6]
Human BloodGeneral MetabolismEndogenous metabolite[1]
Animal TissuesChicken, Pig, DuckPotential dietary source[1]

Biosynthesis and Metabolic Pathways

The formation of this compound is not a primary, high-flux metabolic pathway but rather an alternative or "overflow" route for fatty acid metabolism. Its synthesis involves a combination of ω-oxidation and incomplete β-oxidation.

Causality of Pathway Activation: Under normal physiological conditions, fatty acids are primarily degraded via β-oxidation within the mitochondria. However, when this pathway is impaired (e.g., due to an enzyme deficiency like LCHAD) or overwhelmed, the cell utilizes an alternative pathway located in the endoplasmic reticulum: ω-oxidation. This pathway oxidizes the terminal methyl (ω) carbon of the fatty acid, converting it into a carboxyl group and thus forming a dicarboxylic acid. This dicarboxylic acid can then be transported to the mitochondria for β-oxidation. In LCHAD deficiency, the β-oxidation of these dicarboxylic acids stalls at the 3-hydroxyacyl-CoA stage, leading to the accumulation and subsequent excretion of 3-hydroxydicarboxylic acids[6][7].

B_Oxidation_Pathway Figure 1: Proposed Biosynthetic Pathway of this compound Dodecanoic_Acid Dodecanoic Acid (C12 Fatty Acid) Dodecanedioic_Acid Dodecanedioic Acid (C12 Dicarboxylic Acid) Dodecanoic_Acid->Dodecanedioic_Acid Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Three_Hydroxy_CoA 3-Hydroxydodecanedioyl-CoA Dodecanedioyl_CoA->Three_Hydroxy_CoA β-Oxidation (Cycle 1) Three_Keto_CoA 3-Ketododecanedioyl-CoA Three_Hydroxy_CoA->Three_Keto_CoA LCHAD Dehydrogenation Three_Hydroxy_CoA->Impairment Decanoyl_CoA Decanoyl-CoA + Acetyl-CoA Three_Keto_CoA->Decanoyl_CoA Thiolysis Accumulation Accumulation & Excretion of this compound Impairment->Accumulation

Caption: Figure 1: Proposed pathway for the formation of this compound.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for its use as a diagnostic marker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.

Rationale for Method Selection

GC-MS: This technique offers high sensitivity and specificity, which is critical for distinguishing and quantifying specific metabolites in complex biological samples like urine. Derivatization: this compound is a polar, non-volatile compound. To make it suitable for GC analysis, its polar carboxyl and hydroxyl groups must be chemically modified in a process called derivatization. Trimethylsilyl (TMS) derivatization is highly effective, replacing active hydrogens with TMS groups, thereby increasing the compound's volatility and thermal stability[2][3]. Stable Isotope Dilution: For precise quantification, a stable-isotope labeled internal standard, such as a di-deuterated analog of this compound, is indispensable[2][3][4]. This standard is added to the sample at the beginning of the preparation process. It behaves identically to the endogenous analyte during extraction and derivatization but is distinguished by the mass spectrometer due to its higher mass. This allows for the correction of any sample loss during preparation, leading to highly accurate quantification.

Analytical_Workflow Figure 2: Analytical Workflow for Urinary this compound Sample 1. Urine Sample Collection Spike 2. Spike with Stable Isotope (e.g., 3OHDD-D2) Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization 4. Derivatization (e.g., Trimethylsilylation) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Quant 6. Quantification (Ratio of Analyte to Standard) GCMS->Quant Report 7. Data Reporting (e.g., µmol/mmol creatinine) Quant->Report

Caption: Figure 2: Standard workflow for the quantification of this compound.

Experimental Protocol: Urinary Analysis by GC-MS

This protocol outlines the general steps for the quantitative analysis of urinary this compound.

Trustworthiness through Self-Validation: The inclusion of a stable isotope internal standard at the initial step ensures that the final calculated concentration is corrected for variability in extraction efficiency and derivatization yield, making the protocol inherently self-validating and robust.

1. Sample Preparation and Hydrolysis:

  • Collect a random urine sample (5-10 mL) in a sterile container.
  • Thaw the urine sample and vortex to mix.
  • Take a 1 mL aliquot of urine and add the deuterated internal standard (3OHDD-D2).
  • Rationale: Adding the standard early ensures it undergoes all subsequent steps alongside the analyte.

2. Extraction:

  • Acidify the sample to pH 1-2 with hydrochloric acid (HCl).
  • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.
  • Rationale: Acidification protonates the carboxylic acids, making them less water-soluble and more extractable into an organic solvent like ethyl acetate.

3. Evaporation and Derivatization:

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.
  • To the dry residue, add 100 µL of a trimethylsilylating agent (e.g., BSTFA + 1% TMCS).
  • Cap the vial tightly and heat at 60-70°C for 30 minutes.
  • Rationale: This step creates the volatile TMS-derivatives necessary for GC analysis. Positive-ion chemical ionization mass spectrometry has been shown to provide a high yield of characteristic ions for these derivatives[2][3].

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.
  • GC Conditions (Typical):
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • MS Conditions (Typical):
  • Mode: Selected Ion Monitoring (SIM) or full scan.
  • Monitor characteristic ions for the TMS-derivative of this compound and its deuterated standard (e.g., m/z 447 for the M-15 ion of the native compound and m/z 449 for the standard)[3].

5. Quantification:

  • Integrate the peak areas for the native analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Determine the concentration of the analyte using a calibration curve prepared with known amounts of the non-labeled standard and a fixed amount of the internal standard.
  • Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Conclusion and Future Directions

This compound stands as a clinically relevant metabolite whose natural occurrence is intrinsically linked to the fidelity of the fatty acid β-oxidation pathway. While its role as a diagnostic biomarker for LCHAD deficiency and other related disorders is well-established, further research is warranted. Investigating its potential, albeit minor, physiological roles beyond being an overflow metabolite could reveal new insights into cellular metabolism. For drug development professionals, understanding the metabolic pathways that lead to its formation is crucial for designing therapies for fatty acid oxidation disorders, aiming to either reduce the production of such metabolites or enhance their clearance. The robust analytical methods developed for its quantification provide the essential tools to pursue these research and clinical goals.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. Available at: [Link]

  • Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0000413). HMDB. Available at: [Link]

  • Human Metabolome Database. (n.d.). Metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). HMDB. Available at: [Link]

  • SciSpace. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Available at: [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. Available at: [Link]

  • Greter, J., Lindstedt, S., Seeman, H., & Steen, G. (1980). 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis. Clinica chimica acta; international journal of clinical chemistry, 106(1), 103–106. Available at: [Link]

Sources

The Metabolic Crossroads of 3-Hydroxydodecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the metabolic pathway of 3-hydroxydodecanedioic acid, a dicarboxylic acid of significant interest in the study of fatty acid oxidation disorders. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, degradation, and physiological relevance of this metabolite, offering a comprehensive resource for investigating its role in health and disease.

Introduction: The Significance of Dicarboxylic Acids

Dicarboxylic acids (DCAs) are organic molecules characterized by the presence of two carboxylic acid functional groups.[1] While typically minor products of fatty acid metabolism, their formation and subsequent breakdown become crucial in states of metabolic stress or when the primary fatty acid oxidation pathway, mitochondrial β-oxidation, is impaired.[2][3] this compound is a specific medium-chain dicarboxylic acid that has garnered attention as a biomarker for certain inherited metabolic disorders, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6] Understanding its metabolic pathway is therefore essential for diagnostics, disease monitoring, and the development of potential therapeutic interventions.

Anabolism: The Genesis of this compound via ω-Oxidation and Incomplete β-Oxidation

The journey to this compound begins with its precursor, dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. The primary route for its conversion to a dicarboxylic acid is ω-oxidation, a pathway that occurs predominantly in the smooth endoplasmic reticulum of the liver and kidneys.[7][8] This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and becomes more active when β-oxidation is defective.[8]

The ω-oxidation of dodecanoic acid to dodecanedioic acid proceeds through three key enzymatic steps:

  • ω-Hydroxylation : The terminal methyl group (ω-carbon) of dodecanoic acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is catalyzed by a member of the cytochrome P450 family of enzymes (CYP4A and CYP4F subfamilies), which act as mixed-function oxidases requiring NADPH and molecular oxygen.[8][9]

  • Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[7][8]

  • Oxidation to a Carboxylic Acid : Finally, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding dodecanedioic acid.[7][8]

Once dodecanedioic acid is formed, it is primed for catabolism. The formation of this compound occurs as an intermediate step during the subsequent β-oxidation of dodecanedioic acid.

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anabolism cluster_omega_oxidation ω-Oxidation of Dodecanoic Acid cluster_beta_oxidation_initiation Initiation of Peroxisomal β-Oxidation Dodecanoic_Acid Dodecanoic Acid (C12) 12_Hydroxydodecanoic_Acid 12-Hydroxydodecanoic Acid Dodecanoic_Acid->12_Hydroxydodecanoic_Acid Cytochrome P450 (CYP4A/4F) 12_Oxododecanoic_Acid 12-Oxododecanoic Acid 12_Hydroxydodecanoic_Acid->12_Oxododecanoic_Acid Alcohol Dehydrogenase Dodecanedioic_Acid Dodecanedioic Acid (C12-DCA) 12_Oxododecanoic_Acid->Dodecanedioic_Acid Aldehyde Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase trans_2_Dodecanedioyl_CoA trans-2-Dodecenoyl-CoA Dodecanedioyl_CoA->trans_2_Dodecanedioyl_CoA Acyl-CoA Oxidase 3_Hydroxydodecanedioyl_CoA 3-Hydroxydodecanedioyl-CoA trans_2_Dodecanedioyl_CoA->3_Hydroxydodecanedioyl_CoA Enoyl-CoA Hydratase (L-Bifunctional Protein) 3_Hydroxydodecanedioic_Acid_Free This compound 3_Hydroxydodecanedioyl_CoA->3_Hydroxydodecanedioic_Acid_Free Thioesterase (Hydrolysis) caption Figure 1: Anabolic Pathway of this compound

Figure 1: Anabolic Pathway of this compound

Catabolism: The Peroxisomal β-Oxidation of this compound

Dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes.[2][10][11] This is in contrast to most monocarboxylic fatty acids, which are predominantly oxidized in the mitochondria.[2] The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain.

The degradation of 3-hydroxydodecanedioyl-CoA, the activated form of this compound, proceeds as follows:

  • Dehydrogenation : 3-hydroxyacyl-CoA dehydrogenase, a component of the L-bifunctional or D-bifunctional protein in peroxisomes, oxidizes the hydroxyl group at the third carbon to a keto group, forming 3-ketododecanedioyl-CoA.[12][13]

  • Thiolytic Cleavage : Peroxisomal 3-ketoacyl-CoA thiolase then cleaves 3-ketododecanedioyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylic acid, decanedioyl-CoA.[12]

This cycle of β-oxidation continues, with each turn removing a two-carbon unit in the form of acetyl-CoA, until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like succinyl-CoA and adipyl-CoA, which can then enter the citric acid cycle for energy production.[14][15]

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catabolism cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation 3_Hydroxydodecanedioyl_CoA 3-Hydroxydodecanedioyl-CoA 3_Ketododecanedioyl_CoA 3-Ketododecanedioyl-CoA 3_Hydroxydodecanedioyl_CoA->3_Ketododecanedioyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl_CoA Decanedioyl-CoA (C10-DCA-CoA) 3_Ketododecanedioyl_CoA->Decanedioyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketododecanedioyl_CoA->Acetyl_CoA Release Further_Oxidation Further β-Oxidation Cycles Decanedioyl_CoA->Further_Oxidation caption Figure 2: Catabolic Pathway of this compound

Figure 2: Catabolic Pathway of this compound

Clinical Significance: A Biomarker in LCHAD Deficiency

The clinical relevance of this compound is most pronounced in the context of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][6] LCHAD is a mitochondrial enzyme responsible for the third step of β-oxidation of long-chain fatty acids.[16] In individuals with LCHAD deficiency, the impaired activity of this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.[16][17]

This blockage in mitochondrial β-oxidation shunts the accumulating fatty acids towards the ω-oxidation pathway, resulting in an increased production of dicarboxylic acids.[2] The subsequent peroxisomal β-oxidation of these dicarboxylic acids also becomes overwhelmed, leading to the accumulation and urinary excretion of various dicarboxylic acid intermediates, including this compound.[4] Therefore, the detection of elevated levels of this compound in urine is a key diagnostic marker for LCHAD deficiency and other related fatty acid oxidation disorders.[4][5]

Regulation of the Pathway

The metabolic flux through the this compound pathway is regulated at several key points:

  • ω-Oxidation : The activity of the cytochrome P450 enzymes involved in the initial hydroxylation step is a primary regulatory point. Starvation has been shown to stimulate ω-oxidation, potentially due to a decrease in the availability of ATP for the competing pathway of glyceride synthesis, thus shunting free fatty acids towards ω-oxidation.[18]

  • Peroxisomal β-Oxidation : The enzymes of peroxisomal β-oxidation can be induced by various stimuli, including high-fat diets and certain drugs.[2] This induction is often mediated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism.[2]

Experimental Protocols for the Study of this compound

1. Quantification of this compound in Biological Samples

The gold standard for the accurate quantification of this compound in urine and plasma is gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution.[4]

Methodology:

  • Sample Preparation : Acidify the biological sample (e.g., urine) and extract the organic acids with a suitable solvent like diethyl ether or ethyl acetate.

  • Internal Standard : Add a known amount of a stable isotope-labeled internal standard of this compound (e.g., deuterated analog) to the sample.[4]

  • Derivatization : Convert the non-volatile dicarboxylic acids into volatile derivatives, typically trimethylsilyl (TMS) esters, to make them amenable to GC analysis.[4]

  • GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different components of the sample, and the mass spectrometer detects and quantifies the target analyte and its internal standard based on their specific mass-to-charge ratios.

  • Quantification : The concentration of this compound in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.

2. Enzyme Activity Assays

The activity of the enzymes involved in the this compound metabolic pathway can be assessed using various in vitro assays.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity : The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a 3-hydroxyacyl-CoA substrate.[19] A coupled assay system with 3-ketoacyl-CoA thiolase can also be used to enhance the sensitivity and overcome product inhibition.[19]

Table 1: Key Enzymes in the this compound Metabolic Pathway

EnzymePathwaySubstrateProductCellular Location
Cytochrome P450 (CYP4A/4F) ω-OxidationDodecanoic Acid12-Hydroxydodecanoic AcidEndoplasmic Reticulum
Alcohol Dehydrogenase ω-Oxidation12-Hydroxydodecanoic Acid12-Oxododecanoic AcidCytosol
Aldehyde Dehydrogenase ω-Oxidation12-Oxododecanoic AcidDodecanedioic AcidCytosol
Acyl-CoA Synthetase β-OxidationDodecanedioic AcidDodecanedioyl-CoAPeroxisome/ER
Acyl-CoA Oxidase Peroxisomal β-OxidationDodecanedioyl-CoAtrans-2-Dodecenoyl-CoAPeroxisome
Enoyl-CoA Hydratase (L-Bifunctional Protein) Peroxisomal β-Oxidationtrans-2-Dodecenoyl-CoA3-Hydroxydodecanedioyl-CoAPeroxisome
3-Hydroxyacyl-CoA Dehydrogenase Peroxisomal β-Oxidation3-Hydroxydodecanedioyl-CoA3-Ketododecanedioyl-CoAPeroxisome
3-Ketoacyl-CoA Thiolase Peroxisomal β-Oxidation3-Ketododecanedioyl-CoADecanedioyl-CoA + Acetyl-CoAPeroxisome

Conclusion

The metabolic pathway of this compound represents a critical intersection of fatty acid ω-oxidation and peroxisomal β-oxidation. While a minor pathway under normal physiological conditions, its activity is significantly upregulated in the context of impaired mitochondrial β-oxidation, making its intermediate, this compound, a valuable biomarker for disorders such as LCHAD deficiency. A thorough understanding of the enzymes, regulation, and clinical significance of this pathway is paramount for advancing our knowledge of fatty acid metabolism and for the development of improved diagnostic and therapeutic strategies for related metabolic diseases.

References

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An In-Depth Technical Guide to the Role of 3-Hydroxydodecanedioic Acid in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 3-hydroxydodecanedioic acid (3-OH-DDDA), a critical intermediate metabolite situated at the crossroads of mitochondrial and alternative fatty acid oxidation pathways. We will dissect its biochemical origins, tracing its formation from the interplay between incomplete mitochondrial β-oxidation and subsequent ω-oxidation in the endoplasmic reticulum. The guide will elucidate the metabolic fate of 3-OH-DDDA, focusing on its processing via peroxisomal β-oxidation and the crucial collaboration between peroxisomes and mitochondria. A significant portion is dedicated to its clinical relevance as a key biomarker for inborn errors of fatty acid metabolism, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. Finally, we provide a detailed, field-proven protocol for the quantitative analysis of 3-OH-DDDA using stable isotope dilution and gas chromatography-mass spectrometry (GC-MS), offering researchers and clinicians a robust framework for its study.

Introduction: Beyond Canonical β-Oxidation

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis, with mitochondrial β-oxidation serving as the primary engine for converting long-chain fatty acids into acetyl-CoA.[1] This canonical pathway, however, is not the sole route for fatty acid metabolism. When mitochondrial β-oxidation is compromised, either through genetic defects or physiological overload, cells engage alternative mechanisms to manage lipid surplus and mitigate lipotoxicity.[2][3]

One such critical alternative is the ω-oxidation pathway , located in the endoplasmic reticulum of liver and kidney cells.[3][4] This pathway targets the terminal methyl (ω) carbon of fatty acids, converting them into dicarboxylic acids.[4][5] These dicarboxylates represent a salvage pathway, providing a substrate that can be further metabolized for energy.[2] Within this metabolic network, 3-hydroxydicarboxylic acids emerge as particularly significant metabolites. Their presence, especially that of this compound, serves not only as an indicator of flux through this alternative route but also as a powerful diagnostic marker for specific enzymatic defects in the primary β-oxidation spiral.[6][7]

The Genesis of this compound: A Tale of Two Organelles

The formation of this compound is not a direct process but rather the result of a sequential metabolic pathway that bridges the mitochondrion and the endoplasmic reticulum. Its structure, featuring a carboxyl group at both ends and a hydroxyl group at the C-3 position, is a direct reflection of its unique biosynthetic origin.

The process begins when the mitochondrial β-oxidation of a long-chain fatty acid is incomplete. Specifically, a blockage at the level of 3-hydroxyacyl-CoA dehydrogenase results in the accumulation of 3-hydroxyacyl-CoA intermediates.[8] These intermediates can be hydrolyzed and released from the mitochondria as free 3-hydroxy fatty acids (e.g., 3-hydroxydodecanoic acid).[8][9]

This 3-hydroxy monocarboxylic acid then becomes a substrate for the ω-oxidation machinery in the endoplasmic reticulum.[8][10] This three-step enzymatic cascade proceeds as follows:

  • ω-Hydroxylation : The terminal methyl group is hydroxylated by a cytochrome P450 monooxygenase, typically from the CYP4A or CYP4F subfamilies, to form a primary alcohol.[5][8]

  • Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase (ADH).[4][11]

  • Oxidation to Carboxylic Acid : The aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), yielding the final 3-hydroxydicarboxylic acid.[4][11]

cluster_Mito Mitochondrion cluster_ER Endoplasmic Reticulum LCFA Long-Chain Fatty Acid LCAcylCoA Long-Chain Acyl-CoA LCFA->LCAcylCoA ACSL EnoylCoA trans-2-Enoyl-CoA LCAcylCoA->EnoylCoA ACADVL HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA EHHADH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA LCHAD (Potential Block) HydroxyFA 3-Hydroxy Fatty Acid (e.g., 3-Hydroxydodecanoic Acid) HydroxyacylCoA->HydroxyFA Hydrolysis & Transport AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase OmegaHydroxy ω-Hydroxy-3-Hydroxy FA HydroxyFA->OmegaHydroxy CYP4A / CYP4F (ω-Hydroxylation) Aldehyde Aldehyde Intermediate OmegaHydroxy->Aldehyde ADH OH_DDDA This compound Aldehyde->OH_DDDA ALDH cluster_Peroxisome Peroxisome cluster_Mito Mitochondrion OH_DDDA This compound (C12) OH_DDDA_CoA 3-OH-Dodecanedioyl-CoA OH_DDDA->OH_DDDA_CoA Acyl-CoA Synthetase BetaOxCycle Peroxisomal β-Oxidation Cycles OH_DDDA_CoA->BetaOxCycle ShorterDCA Shorter-Chain 3-OH-Dicarboxylic Acids (e.g., C10, C8, C6) BetaOxCycle->ShorterDCA AcetylCoA_P Acetyl-CoA BetaOxCycle->AcetylCoA_P MediumChainDCA Medium/Short-Chain Dicarboxylic Acids ShorterDCA->MediumChainDCA Transport TCA_Cycle TCA Cycle MediumChainDCA->TCA_Cycle Further β-Oxidation

Caption: Peroxisomal and Mitochondrial Processing of 3-OH-DDDA.

Clinical Relevance: A Diagnostic Window into Metabolic Disease

The measurement of 3-hydroxydicarboxylic acids, including 3-OH-DDDA, in urine is a cornerstone for the diagnosis of several inborn errors of fatty acid oxidation. [7][12]Their accumulation is a direct biochemical consequence of an upstream enzymatic block, making them highly specific biomarkers.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is the classic disorder associated with a significant elevation of C10-C16 3-hydroxydicarboxylic acids. [6][12][13]In LCHAD deficiency, the block in mitochondrial β-oxidation prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. [7]This leads to a massive accumulation of the 3-hydroxyacyl intermediates, which are then shunted into the ω-oxidation pathway, resulting in high urinary concentrations of 3-OH-DDDA and its longer-chain homologues. [7] Differential Diagnosis: The profile of urinary 3-hydroxydicarboxylic acids can provide crucial information for differential diagnosis. The ratio of different chain-length metabolites is often more informative than their absolute concentrations. [7]For instance, in LCHAD deficiency, the ratios of 3-hydroxyadipic acid (3OHDC6) and this compound (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) are typically increased. [7]This contrasts with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where these ratios may be lower. [7]

Parameter LCHAD Deficiency MCAD Deficiency Normal (Fasting)
Primary Defect Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Mitochondrial Medium-Chain Acyl-CoA Dehydrogenase No Defect
Urinary 3-OH-DDDA (C12) Markedly Increased Mildly Increased Low / Trace
Ratio (3OHDC12 / 3OHDC10) Increased Normal or Decreased Baseline
Ratio (3OHDC6 / 3OHDC10) Increased Decreased Baseline

Data synthesized from findings reported in scientific literature.[7]

Experimental Protocol: Quantitative Analysis of Urinary this compound by GC-MS

This protocol describes a robust method for the accurate quantification of 3-OH-DDDA in urine using a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) approach. The use of a deuterated internal standard is critical for correcting analytical variability during sample preparation and injection, ensuring the highest level of accuracy and trustworthiness. [6][12]

Rationale for Methodological Choices
  • GC-MS : Chosen for its high sensitivity and specificity, allowing for the separation of 3-OH-DDDA from other urinary organic acids and its unambiguous identification based on mass-to-charge ratio. [6]* Stable Isotope Dilution : A di-deuterated analog of 3-OH-DDDA is the ideal internal standard. It co-elutes with the native analyte and behaves identically during extraction and derivatization, providing the most accurate correction for sample loss. [6][13]* Derivatization : 3-OH-DDDA is a polar, non-volatile molecule. Conversion to a trimethylsilyl (TMS) derivative is essential to increase its volatility and thermal stability, making it suitable for GC analysis. [6][12]

Step-by-Step Methodology
  • Sample Preparation :

    • Thaw a frozen urine sample (1.0 mL) at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking :

    • To a clean glass tube, add 100 µL of the urine supernatant.

    • Add a known amount (e.g., 10 µL of a 100 µg/mL solution) of the di-deuterated this compound internal standard.

    • Add 1.0 mL of deionized water and vortex briefly.

  • Acidification and Extraction :

    • Acidify the sample to pH 1-2 by adding a few drops of 6 M HCl. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to organic solvent extraction.

    • Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process twice more, pooling the organic layers.

  • Drying and Derivatization :

    • Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40°C. It is crucial to ensure all solvent is removed.

    • To the dried residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the tube tightly and heat at 70°C for 60 minutes to form the di-TMS derivative of both the analyte and the internal standard.

  • GC-MS Analysis :

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example) :

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Injector Temperature: 280°C.

      • Oven Program: Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions (Example) :

      • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI). PCI often provides a higher yield of characteristic high-mass ions. [6][12] * Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the analyte (e.g., m/z 447 [M-15]) and the internal standard (e.g., m/z 449 [M-15]).

  • Quantification :

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte / Internal Standard).

    • Determine the concentration of 3-OH-DDDA in the original urine sample by comparing the ratio to a standard curve prepared with known concentrations of the analyte and a fixed amount of internal standard.

Urine 1. Urine Sample Collection Spike 2. Spike with Deuterated Internal Standard Urine->Spike Extract 3. Acidify & Extract with Ethyl Acetate Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Deriv 5. Silylation (BSTFA) 70°C for 60 min Dry->Deriv Inject 6. Inject into GC-MS Deriv->Inject Analyze 7. Data Acquisition (SIM Mode) Inject->Analyze Quant 8. Calculate Concentration via Standard Curve Analyze->Quant

Caption: GC-MS Analytical Workflow for 3-OH-DDDA Quantification.

Conclusion

This compound is far more than a simple metabolic byproduct; it is a key molecular signal that provides profound insights into the state of cellular fatty acid metabolism. Its biosynthesis highlights a critical rescue mechanism, the ω-oxidation pathway, which becomes engaged when the primary mitochondrial β-oxidation system is overwhelmed or defective. The subsequent processing of 3-OH-DDDA underscores the elegant metabolic cooperation between peroxisomes and mitochondria. For researchers and clinicians, its role as a sensitive and specific biomarker for LCHAD deficiency and other fatty acid oxidation disorders is invaluable, enabling diagnosis and guiding patient management. The analytical methods detailed herein provide the necessary tools to accurately probe this pathway, furthering our understanding of lipid metabolism in both health and disease.

References

  • Wanders, R. J. A., Komen, J. C., & Ferdinandusse, S. (2011). The biological significance of ω-oxidation of fatty acids. Journal of Lipid Research, 52(12), 2175-2184. [Link]

  • Allen, A. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Technology Networks. [Link]

  • Sanders, R. J., Ofman, R., Valianpour, F., Kemp, S., & Wanders, R. J. A. (2005). Proposed scheme for the formation of long-chain 3-hydroxydicarboxylic acids: involvement of CYP4F/A enzymes. FEBS Letters, 579(19), 4053-4058. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]

  • Vamecq, J., & Draye, J. P. (1989). Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. The Journal of Biochemistry, 106(2), 216-222. [Link]

  • Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Physiology, 14, 1188330. [Link]

  • Liu, H., Wang, J., Liu, H., & Zhao, G. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology, 8, 2185. [Link]

  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. The Journal of Biological Chemistry, 266(18), 11614-11620. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0000413). [Link]

  • Tserng, K. Y., & Jin, S. J. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism, 44(10), 1261-1265. [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. [Link]

  • Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype. The Journal of Biological Chemistry, 276(22), 19413-19423. [Link]

  • Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Physiology, 14. [Link]

  • Bennett, M. J., & Sherwood, W. G. (1993). 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase. Clinical Chemistry, 39(5), 897-901. [Link]

  • Wanders, R. J. A. (2013). Schematic representation of the mitochondrial and peroxisomal beta-oxidation systems in humans. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Wiese, S., et al. (2014). Comparison of peroxisomal and mitochondrial fatty acid β oxidation pathways. ResearchGate. [Link]

  • Graham, I. A., & Eastmond, P. J. (2002). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Current Opinion in Plant Biology, 5(2), 141-147. [Link]

  • Singh, I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta, 1085(2), 141-158. [Link]

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The Sentinel Molecule: A Technical Guide to 3-Hydroxydodecanedioic Acid in LCHAD Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the critical role of 3-hydroxydodecanedioic acid as a key biomarker in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and severe inherited metabolic disorder. We will explore the biochemical underpinnings of its formation, its clinical significance, and provide a detailed framework for its analysis, moving beyond a simple recitation of facts to explain the causality behind the scientific choices.

The Molecular Aberration: Understanding LCHAD Deficiency

LCHAD deficiency is an autosomal recessive disorder that impairs the body's ability to convert long-chain fatty acids into energy, particularly during periods of fasting or metabolic stress.[1][2] This enzymatic defect occurs within the mitochondrial trifunctional protein, a multienzyme complex essential for the beta-oxidation of fatty acids.[1][3] The deficiency specifically affects the long-chain 3-hydroxyacyl-CoA dehydrogenase activity, leading to a block in the metabolic pathway.[1][3]

Consequently, individuals with LCHAD deficiency cannot efficiently metabolize long-chain fatty acids, resulting in a profound energy deficit and the accumulation of toxic metabolic intermediates.[2][3] The clinical manifestations are severe and can include hypoketotic hypoglycemia, lethargy, hypotonia, liver dysfunction, cardiomyopathy, and retinopathy.[2][3]

The Genesis of a Biomarker: Formation of this compound

In a healthy individual, long-chain 3-hydroxyacyl-CoAs are further oxidized in the beta-oxidation spiral. However, in LCHAD deficiency, this pathway is obstructed. The accumulating 3-hydroxy fatty acids are shunted into an alternative, typically minor, metabolic route known as omega-oxidation.[4][5] This pathway, primarily occurring in the endoplasmic reticulum, provides a crucial, albeit inefficient, means of detoxification.[5]

The omega-oxidation of the accumulated 3-hydroxy fatty acids is a multi-step process initiated by the cytochrome P450 family of enzymes.[5][6] This process culminates in the formation of dicarboxylic acids, including the diagnostically significant this compound.[4] The presence of these 3-hydroxydicarboxylic acids in urine is a hallmark of LCHAD deficiency.[1][7]

cluster_Mitochondria Mitochondrial Beta-Oxidation (Blocked) cluster_ER Endoplasmic Reticulum Omega-Oxidation Long-Chain Fatty Acids Long-Chain Fatty Acids 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Long-Chain Fatty Acids->3-Hydroxyacyl-CoA Multiple Steps Beta-Oxidation Products Beta-Oxidation Products 3-Hydroxyacyl-CoA->Beta-Oxidation Products LCHAD (Deficient) Accumulated 3-Hydroxyacyl-CoA Accumulated 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA->Accumulated 3-Hydroxyacyl-CoA Shunting of Metabolites Omega-Oxidation Intermediates Omega-Oxidation Intermediates Accumulated 3-Hydroxyacyl-CoA->Omega-Oxidation Intermediates Cytochrome P450 This compound This compound Omega-Oxidation Intermediates->this compound Further Oxidation Urinary Excretion Urinary Excretion This compound->Urinary Excretion Detoxification

Caption: Biochemical pathway of this compound formation in LCHAD deficiency.

Clinical Utility and Pathophysiological Implications

The measurement of urinary this compound and other related 3-hydroxydicarboxylic acids is a cornerstone in the diagnosis of LCHAD deficiency.[1][7] Its presence, along with a characteristic acylcarnitine profile, provides strong evidence for this metabolic disorder.[8]

The accumulation of 3-hydroxy fatty acid intermediates is not merely a diagnostic curiosity; it is central to the pathophysiology of LCHAD deficiency.[2][3] These metabolites are believed to exert toxic effects on various tissues, contributing to the clinical manifestations of the disease.[2][3] While the precise mechanisms of this compound-induced cellular damage are still under investigation, it is hypothesized that the accumulation of these amphipathic molecules can disrupt cellular membranes, impair mitochondrial function, and induce oxidative stress.[9] This can lead to the observed cardiomyopathy, hepatopathy, and retinopathy.[2][3]

Analytical Methodology: A Self-Validating Protocol for Urinary this compound Quantification

The gold standard for the quantitative analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[7][10] This approach offers high sensitivity and specificity, crucial for accurate diagnosis and monitoring.

Principle of the Assay

This method involves the extraction of organic acids from a urine sample, derivatization to increase their volatility, and subsequent analysis by GC-MS. A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added at the beginning of the procedure. The ratio of the endogenous analyte to the internal standard is used for quantification, correcting for any losses during sample preparation and analysis.

Reagents and Materials
Reagent/MaterialGradeSupplier
This compoundAnalytical StandardCommercially available
Deuterated this compoundInternal StandardSynthesized or commercially available
Ethyl acetateHPLC Grade
PyridineAnhydrous
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization Grade
Hydrochloric Acid (HCl)Concentrated
Sodium Chloride (NaCl)ACS Grade
Anhydrous Sodium SulfateACS Grade
Detailed Experimental Protocol

Step 1: Sample Preparation

  • Thaw a frozen urine sample to room temperature and vortex to ensure homogeneity.

  • Transfer 1 mL of urine to a glass screw-cap tube.

  • Add a precise amount of the deuterated this compound internal standard solution. The exact amount should be optimized to be in the mid-range of the expected endogenous concentrations.

  • Acidify the urine to a pH of approximately 1 by adding 100 µL of concentrated HCl. This protonates the carboxylic acid groups, facilitating their extraction into an organic solvent.

  • Saturate the aqueous phase with NaCl to increase the ionic strength and enhance the partitioning of the organic acids into the organic layer.

Step 2: Liquid-Liquid Extraction

  • Add 3 mL of ethyl acetate to the acidified urine sample.

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 1-4) with a fresh 3 mL of ethyl acetate and combine the organic extracts. This two-step extraction maximizes the recovery of the analytes.

Step 3: Drying and Derivatization

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with the derivatization step.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Avoid excessive heat, as it can lead to the loss of volatile compounds.[11]

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Pyridine acts as a catalyst and solvent, while BSTFA is the derivatizing agent that replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile and suitable for GC analysis.

  • Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

Step 4: GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for both the endogenous this compound-TMS derivative and its deuterated internal standard.

Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Step 1 Acidification & Salting Acidification & Salting Internal Standard Addition->Acidification & Salting Step 1 Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification & Salting->Liquid-Liquid Extraction Step 2 Drying & Derivatization Drying & Derivatization Liquid-Liquid Extraction->Drying & Derivatization Step 3 GC-MS Analysis GC-MS Analysis Drying & Derivatization->GC-MS Analysis Step 4 Data Analysis Data Analysis GC-MS Analysis->Data Analysis Step 5

Caption: Experimental workflow for urinary this compound analysis.

Data Analysis and Quality Control

A calibration curve should be prepared using known concentrations of the this compound analytical standard and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of this compound in the patient samples is then determined from this calibration curve.

Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.

Future Directions and Therapeutic Implications

A deeper understanding of the role of this compound and other toxic metabolites in the pathophysiology of LCHAD deficiency is crucial for the development of novel therapeutic strategies. Research efforts are focused on:

  • Developing more sensitive and specific biomarkers: While this compound is a reliable marker, exploring a panel of biomarkers could provide a more comprehensive picture of the metabolic state.

  • Investigating the mechanisms of cellular toxicity: Elucidating the precise pathways through which these metabolites cause cellular damage will open avenues for targeted therapies aimed at mitigating their harmful effects.

  • Exploring novel therapeutic interventions: This includes strategies to enhance the clearance of toxic metabolites, protect against oxidative stress, and improve mitochondrial function.

Conclusion

This compound is more than just a diagnostic marker; it is a sentinel molecule that provides a window into the profound metabolic derangements of LCHAD deficiency. Its accurate quantification is essential for timely diagnosis and management, while a deeper understanding of its pathophysiological role holds the key to developing more effective treatments for this devastating disease. This guide provides a robust framework for researchers and clinicians to approach the study of this critical molecule with scientific rigor and a clear understanding of its clinical relevance.

References

  • Prasun P, LoPiccolo MK, Ginevic I. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. 2022 Sep 1. In: Adam MP, Ardinger HH, Pagon RA, et al., editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2024. Available from: [Link]

  • National Center for Biotechnology Information. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Available from: [Link]

  • Health Resources and Services Administration. Newborn Screening for 3-hydroxyacyl-CoA Dehydrogenase Deficiency. Available from: [Link]

  • Osmosis from Elsevier. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra) [Video]. YouTube. Available from: [Link]

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  • MDPI. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Available from: [Link]

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  • National Center for Biotechnology Information. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Available from: [Link]

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biological significance of 3-hydroxy dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of 3-Hydroxy Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Hydroxy dicarboxylic acids (3-OH-DCAs) are a class of metabolites that emerge from the confluence of mitochondrial and microsomal fatty acid metabolism. Once viewed merely as metabolic byproducts, they are now recognized as critical biomarkers and potential pathogenic mediators in a range of inherited metabolic disorders. Their presence and specific profile in biological fluids provide a diagnostic window into the functionality of the fatty acid β-oxidation pathway. Furthermore, accumulating evidence suggests that these molecules are not inert, but possess inherent biological activity that can contribute to cellular dysfunction, particularly through mitochondrial toxicity. This guide provides a comprehensive overview of the metabolic origin, pathophysiological significance, and analytical considerations for 3-OH-DCAs, offering field-proven insights for researchers and drug development professionals investigating metabolic disease.

The Metabolic Genesis of 3-Hydroxy Dicarboxylic Acids: An Alternative Metabolic Overflow

Under normal physiological conditions, mitochondrial β-oxidation efficiently catabolizes fatty acids into acetyl-CoA for energy production. However, when this primary pathway is impaired—either through genetic defects or metabolic overload—alternative routes are engaged. 3-OH-DCAs are products of such an alternative pathway.

Their formation is a multi-step, multi-organelle process. It begins in the mitochondrion with the incomplete β-oxidation of a fatty acid. A defect in enzymes such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) or medium-chain acyl-CoA dehydrogenase (MCAD) leads to the accumulation of 3-hydroxyacyl-CoA intermediates[1][2]. These intermediates can be hydrolyzed and released from the mitochondria as free 3-hydroxy monocarboxylic acids (3-OH-MCAs)[3][4].

These 3-OH-MCAs are then transported to the endoplasmic reticulum, where they become substrates for the microsomal ω-oxidation system[2][3]. Enzymes of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies, catalyze the oxidation of the terminal methyl (ω) carbon of the 3-OH-MCAs[2][4]. This initial hydroxylation is followed by subsequent oxidation steps via alcohol and aldehyde dehydrogenases to form a second carboxyl group, yielding the 3-hydroxy dicarboxylic acid[4]. Shorter-chain 3-OH-DCAs can also be formed through the subsequent peroxisomal β-oxidation of longer-chain 3-OH-DCAs[1][3][5]. This metabolic route is not a primary energy-yielding pathway but rather a detoxification or overflow mechanism.

Metabolic_Genesis_of_3-OH-DCAs cluster_0 Mitochondrion cluster_1 Endoplasmic Reticulum / Cytosol Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Enzyme_Defect Enzyme Defect (e.g., LCHAD) Beta_Oxidation->Enzyme_Defect 3_OH_MCA_CoA 3-Hydroxyacyl-CoA (Accumulates) Beta_Oxidation->3_OH_MCA_CoA 3_OH_MCA 3-Hydroxy Monocarboxylic Acid (3-OH-MCA) 3_OH_MCA_CoA->3_OH_MCA Hydrolysis Omega_Oxidation ω-Oxidation 3_OH_MCA->Omega_Oxidation Transport CYP4F_A CYP4F / CYP4A Enzymes ADH_ALDH ADH / ALDH 3_OH_DCA 3-Hydroxy Dicarboxylic Acid (3-OH-DCA) Omega_Oxidation->3_OH_DCA Oxidation Steps Urine Urinary Excretion 3_OH_DCA->Urine Excretion Pathophysiology_of_3-OH-DCAs LCHAD_Defect LCHAD/MTP Enzyme Defect LC_3OH_AcylCoA Long-Chain 3-Hydroxyacyl-CoA Accumulation LCHAD_Defect->LC_3OH_AcylCoA LC_3OH_DCA Long-Chain 3-OH-DCA Production LC_3OH_AcylCoA->LC_3OH_DCA ω-Oxidation Mito_Dysfunction Mitochondrial Dysfunction LC_3OH_DCA->Mito_Dysfunction Induces Inhibit_FAO Inhibition of β-Oxidation Mito_Dysfunction->Inhibit_FAO Oxidative_Stress Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress Energy_Deficit ATP Depletion (Energy Deficit) Mito_Dysfunction->Energy_Deficit Inhibit_FAO->LC_3OH_AcylCoA Feedback Loop Cell_Damage Cellular Damage & Lipoapoptosis Oxidative_Stress->Cell_Damage Energy_Deficit->Cell_Damage Clinical_Manifestations Clinical Manifestations (Cardiomyopathy, Hepatopathy, Myopathy) Cell_Damage->Clinical_Manifestations

Figure 2: Pathophysiological role of 3-OH-DCAs in LCHAD deficiency.

Signaling Roles of Related Metabolites

While research into the direct signaling functions of 3-OH-DCAs is ongoing, related 3-hydroxy monocarboxylic acids are known to act as signaling molecules. Specifically, 3-hydroxyoctanoic acid, an intermediate of medium-chain fatty acid oxidation, is an agonist for the G protein-coupled receptor HCA₃ (GPR109B). [6]Activation of HCA₃ in adipocytes inhibits lipolysis. [6]This represents a negative feedback mechanism where byproducts of increased fatty acid breakdown signal to reduce the release of fatty acids from adipose tissue. [6]This established signaling role for a structurally similar molecule suggests that 3-OH-DCAs could also possess as-yet-undiscovered signaling functions, a promising area for future research, particularly in the context of metabolic homeostasis and disease.

Analytical Methodologies: A Protocol for Quantification

Accurate and precise quantification of 3-OH-DCAs is paramount for both clinical diagnosis and research. The gold-standard methodology is gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution. [7][8]The synthesis of a deuterated internal standard, such as a di-deuterated analog of 3-hydroxydodecanedioic acid, is critical for creating a robust, self-validating analytical system that corrects for variations in sample extraction and derivatization efficiency. [7][8][9]

Experimental Protocol: Quantification of 3-OH-DCAs in Urine via GC-MS

Causality and Principle: This protocol utilizes a stable isotope-labeled internal standard (e.g., this compound-d₂) to enable precise quantification by correcting for analyte loss during sample processing. Chemical derivatization with a silylating agent is necessary to increase the volatility of the polar dicarboxylic acids, making them amenable to GC separation and subsequent mass spectrometric detection.

I. Reagents and Materials

  • Urine Samples (stored at -80°C)

  • Internal Standard (IS) solution (e.g., this compound-d₂ in methanol)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (HPLC grade)

  • 6 M Hydrochloric Acid (HCl)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Glass conical vials (2 mL)

  • Centrifuge, Nitrogen evaporator

II. Step-by-Step Methodology

  • Sample Preparation: Thaw urine samples on ice. Centrifuge at 2,000 x g for 10 minutes to pellet debris.

  • Internal Standard Spiking: Transfer 1 mL of clear urine supernatant to a clean glass vial. Add a known amount of the internal standard solution. Rationale: The IS is added early to account for analyte loss in all subsequent steps.

  • Acidification: Acidify the sample to a pH of ~1 by adding 100 µL of 6 M HCl. Vortex briefly. Rationale: Acidification protonates the carboxyl groups, increasing their extraction efficiency into an organic solvent.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic (ethyl acetate) layer to a new clean vial. Repeat the extraction (step 4) twice more, pooling the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove residual water. Rationale: Water can interfere with the derivatization reaction.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly. Rationale: Pyridine acts as a catalyst. BSTFA replaces the acidic protons on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility.

  • Reaction: Heat the vial at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis: Cool the vial to room temperature. Inject 1-2 µL of the derivatized sample into the GC-MS system.

III. GC-MS Parameters (Example)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injector: Splitless mode, 250°C

  • Oven Program: Initial 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • MS Ionization: Electron Ionization (EI) or Positive-ion Chemical Ionization (PCI). PCI may provide a higher yield of characteristic ions. [7][8]* MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the native analytes and their deuterated internal standards.

IV. Data Analysis

  • Integrate the peak areas for the target 3-OH-DCA and its corresponding stable isotope-labeled internal standard.

  • Calculate the ratio of the native analyte peak area to the internal standard peak area.

  • Quantify the concentration of the 3-OH-DCA in the original urine sample using a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Analytical_Workflow Start Urine Sample Collection Spike Spike with Deuterated Internal Standard Start->Spike Acidify Acidification (HCl) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Derivatize Derivatization (BSTFA/Pyridine) Dry->Derivatize Inject GC-MS Injection & Analysis Derivatize->Inject Quantify Data Processing & Quantification Inject->Quantify

Figure 3: Analytical workflow for 3-OH-DCA quantification via GC-MS.

Conclusion and Future Directions

3-Hydroxy dicarboxylic acids represent a critical nexus in metabolic diagnostics and pathophysiology. Their formation via ω-oxidation of 3-hydroxy fatty acids provides a direct biochemical readout of upstream dysfunction in mitochondrial β-oxidation. For drug development professionals, understanding the downstream toxic effects of these metabolites, particularly their role in mitochondrial dysfunction and lipoapoptosis, opens new avenues for therapeutic intervention. Targeting the pathways that lead to their formation or mitigating their cellular toxicity could offer novel strategies for managing fatty acid oxidation disorders. Future research should focus on elucidating the potential signaling roles of these molecules and developing high-throughput analytical methods to better assess their dynamics in health and disease.

References

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(10), 2631-2637. [Link]

  • Sanders, R. J., Ofman, R., Valianpour, F., Kemp, S., & Wanders, R. J. (2005). Proposed scheme for the formation of long-chain 3- hydroxydicarboxylic acids: involvement of CYP4F/A enzymes. ResearchGate. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. Sci-Hub. [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Sci-Hub. [Link]

  • Hagenfeldt, L., von Döbeln, U., & Holme, E. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis. The Journal of pediatrics, 116(3), 387-392. [Link]

  • Subramani, S., & Ramakrishnan, S. K. (2019). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. International Journal of Molecular Sciences, 20(23), 5824. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. ACS Publications. [Link]

  • National Center for Biotechnology Information. 3-hydroxydicarboxylic aciduria (Concept Id: C4024725). NCBI. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. [Link]

  • Metagene. 3-HYDROXYDICARBOXYLIC ACIDURIA. Metagene. [Link]

  • Ribes, A., Riudor, E., Briones, P., & Menao, S. (2019). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 8(10), 1599. [Link]

  • Wanders, R. J., Komen, J. C., & Ferdinandusse, S. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 649-656. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. [Link]

  • Bennett, M. J., Sherwood, W. G., Gibson, K. M., & Rinaldo, P. (1993). 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase. Clinical chemistry, 39(5), 897-901. [Link]

  • Wajner, M., & Amaral, A. U. (2016). Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies. Journal of inherited metabolic disease, 39(5), 625-640. [Link]

  • Duran, M., de Klerk, J. B., van Veldhoven, P. P., & Poll-The, B. T. (1994). 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment. European journal of pediatrics, 153(3), 193-197. [Link]

  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Pharmacological reviews, 63(4), 768-794. [Link]

  • Brivet, M., Slama, A., Millington, D. S., Roe, C. R., Demaugre, F., Legrand, A., ... & Saudubray, J. M. (1995). Do criteria exist from urinary organic acids to distinguish β-oxidation defects?. Journal of inherited metabolic disease, 18(3), 257-260. [Link]

Sources

The Unseen Intermediate: A Technical Guide to 3-Hydroxydodecanedioic Acid in Metabolism and Disease

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate landscape of cellular metabolism, certain molecules, while not household names, play pivotal roles in maintaining homeostasis and signaling pathological states. 3-Hydroxydodecanedioic acid is one such molecule. Often relegated to the footnotes of metabolic charts, its presence in biological fluids is a critical indicator of underlying metabolic dysfunction, particularly in the realm of fatty acid oxidation disorders. This guide provides an in-depth exploration of the discovery, history, biochemical significance, and analytical considerations of this compound. It is intended for researchers, clinicians, and drug development professionals who seek a comprehensive understanding of this key metabolic intermediate and its implications in human health and disease.

Part 1: The Genesis of Discovery - A Historical Perspective

The story of this compound is intrinsically woven into the broader narrative of understanding inborn errors of fatty acid metabolism. Its discovery was not a singular event but rather a gradual elucidation driven by the need to diagnose and understand a class of devastating genetic disorders.

The initial recognition of dicarboxylic aciduria, the excessive excretion of dicarboxylic acids in urine, pointed towards a block in the primary fatty acid β-oxidation pathway, forcing the cell to utilize alternative metabolic routes.[1] Under conditions of impaired β-oxidation, the ω-oxidation pathway is upregulated. This pathway, typically a minor route for fatty acid metabolism, involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.[2][3]

The identification of 3-hydroxydicarboxylic acids, including this compound, in the urine of patients with these disorders provided a more specific diagnostic window.[1] It was the pioneering work in the late 20th century on conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency that brought this compound to the forefront as a significant biomarker.[4][5] Researchers found that children with LCHAD deficiency excrete a characteristic pattern of 3-hydroxydicarboxylic acids with chain lengths from C10 to C16.[4][6] This discovery was a crucial step in moving from broad diagnoses of "dicarboxylic aciduria" to more precise enzymatic defects.

Part 2: Biochemical Tapestry - The Metabolic Journey of this compound

Under normal physiological conditions, this compound is present in trace amounts, a transient intermediate in a minor metabolic pathway. However, in the context of fatty acid oxidation disorders, its production is significantly amplified.

The ω-Oxidation Pathway: A Metabolic Detour

The primary route for fatty acid breakdown is β-oxidation, occurring within the mitochondria. When this pathway is compromised, the cell reroutes fatty acids to the endoplasmic reticulum for ω-oxidation.[2] This pathway proceeds through a series of enzymatic steps:

  • ω-Hydroxylation: The process begins with the hydroxylation of the terminal methyl group of a fatty acid, such as lauric acid (dodecanoic acid), by a cytochrome P450 monooxygenase.[7][8] This reaction requires molecular oxygen and NADPH and results in the formation of a ω-hydroxy fatty acid.[2]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding a dicarboxylic acid.

The resulting dicarboxylic acid can then be transported to the mitochondria for β-oxidation from both ends.

Formation of this compound

This compound arises from the subsequent β-oxidation of the C12 dicarboxylic acid (dodecanedioic acid) or from the ω-oxidation of 3-hydroxydodecanoic acid.[1] When β-oxidation of the dicarboxylic acid is incomplete due to a deficiency in an enzyme like LCHAD, 3-hydroxy intermediates accumulate.[1]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Fatty_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Lauric_Acid Lauric Acid (C12) omega_Hydroxy ω-Hydroxydodecanoic Acid Lauric_Acid->omega_Hydroxy Cytochrome P450 Monooxygenase Dodecanedioic_Acid Dodecanedioic Acid omega_Hydroxy->Dodecanedioic_Acid Alcohol & Aldehyde Dehydrogenases Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase beta_Oxidation β-Oxidation Dodecanedioyl_CoA->beta_Oxidation Acyl-CoA Dehydrogenase Three_Hydroxy_CoA 3-Hydroxydodecanedioyl-CoA beta_Oxidation->Three_Hydroxy_CoA Enoyl-CoA Hydratase Three_Hydroxydodecanedioic_Acid This compound Three_Hydroxy_CoA->Three_Hydroxydodecanedioic_Acid LCHAD (deficient) --> Accumulation Urine Urinary Excretion Three_Hydroxydodecanedioic_Acid->Urine caption Figure 1. Simplified metabolic pathway for the formation of this compound. GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample Urine Sample Add_IS Add Stable Isotope Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection (Ionization & Mass Analysis) GC_Injection->MS_Detection Quantification Quantification (using Internal Standard) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting caption Figure 2. General workflow for the GC-MS analysis of this compound.

Sources

Methodological & Application

Application Notes & Protocols for the Research-Scale Synthesis of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 3-Hydroxydodecanedioic acid (3-OH-DDA), a key biomarker for certain inherited metabolic disorders. Intended for researchers in biochemistry, medicinal chemistry, and drug development, this guide offers a detailed, step-by-step protocol based on established literature. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles, explains the rationale for procedural choices, and provides methods for the validation of the final product. Alternative biosynthetic routes are also discussed to provide a broader context of modern synthetic strategies.

Introduction and Scientific Rationale

This compound is a medium-chain, ω-hydroxylated dicarboxylic acid. Its significance in the biomedical field stems primarily from its role as an important metabolite in the diagnosis of mitochondrial fatty acid β-oxidation disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[1][2][3]. In affected individuals, impaired fatty acid metabolism leads to the accumulation and excretion of characteristic 3-hydroxydicarboxylic acids, making 3-OH-DDA a critical diagnostic marker in urine and plasma analyses[1][4].

The availability of pure, well-characterized 3-OH-DDA is essential for its use as an analytical standard in clinical diagnostics and for research into the pathophysiology of metabolic diseases[1][2]. While biotechnological production methods using engineered yeasts are emerging as a green alternative for producing long-chain dicarboxylic acids[5][6][7][8], chemical synthesis remains a reliable and accessible method for producing the specific 3-hydroxy analogue on a research scale.

The synthetic strategy detailed herein follows a robust and validated multi-step chemical pathway involving ozonolysis followed by a key carbon-carbon bond-forming step: the Reformatsky reaction[2].

Overview of the Synthetic Pathway

The synthesis is a three-stage process starting from a commercially available unsaturated ester, methyl 10-undecylenate.

  • Ozonolysis: The terminal alkene of methyl 10-undecylenate is cleaved via ozonolysis to generate the key intermediate, methyl 9-oxononanoate (methyl aldehydo-nonanoate).

  • Reformatsky Reaction: The aldehyde intermediate undergoes a zinc-mediated reaction with an α-halo ester (methyl bromoacetate) to form the corresponding β-hydroxy diester. This is the critical step where the 3-hydroxy moiety and the final carbon skeleton are constructed[9][10].

  • Hydrolysis: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester groups to yield the target diacid, this compound.

Below is a visualization of the complete experimental workflow.

G cluster_0 Stage 1: Ozonolysis cluster_1 Stage 2: Reformatsky Reaction cluster_2 Stage 3: Hydrolysis & Purification A Methyl 10-undecylenate B Ozonolysis (O3) then Reductive Workup (Zn/H2O) A->B C Methyl 9-oxononanoate (Aldehyde Intermediate) B->C E Reformatsky Reaction (in Ether/Benzene) C->E D Methyl bromoacetate + Activated Zinc D->E F Methyl 3-hydroxydodecanedioate (Diester Intermediate) E->F G Base Hydrolysis (KOH) then Acidification (HCl) F->G H Crude 3-OH-DDA G->H I Recrystallization (from Ethyl Acetate) H->I J Pure this compound I->J G cluster_mech Reformatsky Reaction Mechanism A 1. Enolate Formation Br-CH2-COOMe + Zn -> [BrZn-CH2-COOMe] B 2. Aldehyde Complexation Aldehyde coordinates to Zinc center A->B C 3. C-C Bond Formation Nucleophilic attack on aldehyde carbonyl B->C D 4. Acidic Workup Protonation of the alkoxide C->D E Product β-Hydroxy Diester D->E

Caption: Simplified mechanism of the Reformatsky reaction.

  • Workup: After the addition is complete, continue stirring until the starting materials are consumed (monitor by TLC). Cool the reaction mixture and quench it by slowly adding dilute sulfuric or hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The resulting crude diester, methyl 3-hydroxydodecanedioate, can be purified by vacuum distillation or column chromatography.[2]

Stage 3: Synthesis of this compound (Hydrolysis)

  • Saponification: Dissolve the purified methyl 3-hydroxydodecanedioate in a solution of potassium hydroxide in aqueous methanol. Heat the mixture to reflux. Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of both ester groups, leading to their hydrolysis to carboxylate salts.

  • Monitoring: Monitor the reaction by TLC until the starting diester is no longer visible.

  • Acidification: After cooling the reaction mixture, remove the methanol under reduced pressure. Dissolve the remaining residue in water and acidify the solution to a low pH (e.g., pH 1-2) with cold 6 M HCl. The diacid product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a white solid.[2]

Product Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. The data below are consistent with those reported in the literature for this compound.[2]

PropertyExpected ResultTechnique
Melting Point 107-109 °CMelting Point Apparatus
¹³C NMR (in DMSO-d₆)δ (ppm): 174.4, 172.9, 67.1, 42.8, 37.0, 33.7, 29.1, 29.0, 28.8, 28.6, 25.1, 24.6NMR Spectroscopy
Infrared (IR) νₘₐₓ (cm⁻¹): 3564 (O-H), 3400–2300 (broad, acid O-H), 2926, 2850 (C-H), 1694 (C=O)FT-IR Spectroscopy
Purity >95%NMR Spectroscopy

Alternative Synthetic Strategies: A Greener Future

While the described chemical synthesis is robust, it relies on hazardous reagents and generates significant waste. Modern research is increasingly focused on biocatalytic and fermentative approaches, which offer a more sustainable alternative.

  • Whole-Cell Biotransformation: Oleaginous yeasts, such as strains of Candida, can convert fatty acids or even plant oils directly into long-chain dicarboxylic acids via ω-oxidation pathways.[5][7][8]

  • Metabolic Engineering: By genetically engineering microorganisms like Candida viswanathii or E. coli, specific pathways can be enhanced or introduced to produce hydroxylated dicarboxylic acids with high efficiency and selectivity from renewable feedstocks like glucose or dodecane.[7][11] For instance, engineered C. viswanathii has been used to produce ω-hydroxydodecanoic acid, a constitutional isomer of the target molecule, at high titers.[11]

These biotechnological methods represent the future of dicarboxylic acid production, aligning with the principles of green chemistry by reducing environmental impact.[6]

References

  • Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Fraunhofer Institute for Interfacial Engineering and Biotechnology. [Link]

  • Rupp, S., & Zibek, S. (2009). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. Fraunhofer-Publica. [Link]

  • Song, J. W., et al. (2018). Advances in bio-based production of dicarboxylic acids longer than C4. Biotechnology and Bioengineering, 115(8), 1897-1910. [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Chickos, J. S., et al. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Zibek, S., et al. (2017). Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts. European Journal of Lipid Science and Technology, 119(10), 1700140. [Link]

  • Fleischer, I., & Franke, R. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. Organometallics, 35(22), 3845-3855. [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • (n.d.). Reformatsky Reaction. Cambridge University Press. [Link]

  • Human Metabolome Database. (n.d.). 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Chen, C. W., et al. (2025). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Green Chemistry. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

Sources

Application Note: High-Precision Quantification and Characterization of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the robust analysis of 3-Hydroxydodecanedioic acid.

Introduction: The Significance of this compound in Metabolic Research

This compound (3-OH-DDA) is a medium-chain, 12-carbon dicarboxylic acid belonging to the class of 3-hydroxydicarboxylic acids.[1] Its clinical and research significance stems primarily from its role as a key metabolite in fatty acid metabolism. In individuals with certain inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the normal beta-oxidation pathway is impaired.[2][3][4] This enzymatic block leads to the accumulation of specific intermediates, which are then alternatively metabolized via omega-oxidation, resulting in the excretion of 3-hydroxydicarboxylic acids like 3-OH-DDA in urine.[2][3]

Consequently, the accurate and precise quantification of this compound in biological fluids is a critical diagnostic tool for identifying and studying LCHAD deficiency and other related fatty acid oxidation disorders.[2][5] The availability of high-purity analytical standards is paramount for these quantitative methods. An analytical standard serves as a benchmark for identity confirmation and concentration measurement, ensuring the reliability, accuracy, and reproducibility of experimental results. This guide provides a comprehensive overview of the analytical methodologies, protocols, and technical considerations for working with this compound standards.

Physicochemical Properties of the Analytical Standard

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing robust analytical methods, from sample preparation to instrumental analysis.

PropertyValueSource
Analyte Name This compound[6]
Synonyms 3-OH-DDA[3]
Molecular Formula C₁₂H₂₂O₅[6]
Molecular Weight 246.30 g/mol [6]
CAS Number 7281-45-0Not directly available in search results for the acid, but related compounds are listed.
Appearance White Solid[3]
Melting Point 107-109°C[3]
SMILES O=C(O)CC(O)CCCCCCCCC(O)=O[6]
InChI InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)[6]

Core Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the quantitative analysis of this compound. Its high sensitivity and specificity are ideal for complex biological matrices. However, due to the low volatility of dicarboxylic acids, a critical derivatization step is required to convert the analyte into a form suitable for gas chromatography.

The Principle of Stable Isotope Dilution

For the highest level of accuracy in quantification, a stable-isotope dilution mass spectrometric approach is strongly recommended.[2][3] This involves "spiking" the sample with a known quantity of an isotopically labeled version of the analyte, such as a di-deuterated analog (3-OH-DDA-D2).[2][3] This internal standard behaves almost identically to the endogenous analyte during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or variations in derivatization efficiency and instrument response. Quantification is based on the ratio of the response of the native analyte to its labeled internal standard.[7]

Sample Preparation and Extraction Protocol

The goal of this stage is to efficiently isolate 3-OH-DDA from the biological matrix (e.g., urine, plasma, or cell culture media) while removing interfering substances.

Protocol: Liquid-Liquid Extraction

  • Sample Acidification: In a suitable glass tube, acidify the liquid biological sample (e.g., 500 µL of plasma or urine) with 6 M HCl.[3][7] This step protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.

  • Internal Standard Addition: Add the deuterated internal standard (e.g., 3-OH-DDA-D2) to the acidified sample.

  • Organic Extraction: Add 3 mL of ethyl acetate (or diethyl ether) to the tube.[3][7]

  • Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-6) with a second portion of ethyl acetate to maximize recovery.[7]

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at approximately 37°C.[7] The dried residue is now ready for derivatization.

G cluster_extraction Sample Extraction Workflow A Acidify Sample (e.g., with 6 M HCl) B Add Stable Isotope Internal Standard A->B C Add Ethyl Acetate & Vortex B->C D Centrifuge to Separate Phases C->D E Collect Organic Layer D->E F Repeat Extraction E->F G Evaporate to Dryness (under Nitrogen) F->G

Sample Extraction Workflow Diagram
Derivatization: Enabling Volatility for GC Analysis

Derivatization is a crucial chemical modification step. For hydroxyl- and carboxyl-containing compounds like 3-OH-DDA, silylation is the most effective method. Trimethylsilyl (TMS) derivatives exhibit excellent thermal stability and volatility, making them ideal for GC-MS analysis.[2][3] The reagent of choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][8]

Protocol: Trimethylsilylation (TMS Derivatization)

  • Reagent Preparation: Ensure all glassware is anhydrous, as silylation reagents are highly sensitive to moisture.[8]

  • Reagent Addition: To the dried sample extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[7]

  • Reaction: Tightly cap the reaction vial.

  • Heating: Heat the mixture at 70-80°C for 60 minutes to ensure the reaction goes to completion.[7][8]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The derivatized sample is now ready for immediate injection into the GC-MS system.

G cluster_derivatization Derivatization Protocol A Start with Dried Sample Extract B Add BSTFA + 1% TMCS (e.g., 100 µL) A->B C Tightly Cap Vial B->C D Heat at 70-80°C for 1 hour C->D E Cool to Room Temperature D->E F Ready for GC-MS Injection E->F

Derivatization Workflow Diagram
Instrumental Parameters and Data Acquisition

The following table provides a validated starting point for GC-MS method development. Parameters should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale / Notes
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 15-30 m x 0.25-0.32 mm, 0.25-0.5 µm filmA standard non-polar column providing good separation for silylated compounds.[3][7]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Injection Volume 1 µL
Injector Temp. 250-280°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then ramp 15°C/min to 290°C, hold for 6 minThis program effectively separates various fatty acid derivatives.[7]
MS Ionization Positive Chemical Ionization (PCI)PCI provides a greater yield of characteristic high-mass ions (e.g., [M-15]⁺) compared to Electron Impact (EI), which causes more extensive fragmentation.[2][3][5]
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[7]

Characteristic Ions for SIM Analysis (TMS Derivative):

  • 3-OH-DDA: Monitor for the prominent [M-15]⁺ ion at m/z 447 and the [M-TMSO]⁺ ion at m/z 373.[3]

  • 3-OH-DDA-D2 (Internal Standard): Monitor for the corresponding ions shifted by +2 Da (i.e., m/z 449 and m/z 375).[3]

Alternative Methodology: HPLC-MS

While GC-MS is the most established method, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) presents a viable alternative.[9]

Advantages:

  • No Derivatization: HPLC can often analyze dicarboxylic acids directly, eliminating the time-consuming and potentially variable derivatization step.[10]

  • Suitability for Complex Mixtures: Reversed-phase HPLC is excellent for separating analytes in aqueous solutions.

Considerations:

  • A suitable C18 column can be used with a mobile phase consisting of an acidified water/acetonitrile gradient.[1][10]

  • Detection is typically achieved with an electrospray ionization (ESI) mass spectrometer operating in negative ion mode, which is highly sensitive for deprotonated carboxylic acids.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of the this compound analytical standard itself.

¹³C NMR Data (in DMSO-d₆): The following chemical shifts (ppm) are characteristic of the 3-OH-DDA structure: 174.4, 172.9, 67.1, 42.8, 37.0, 33.7, 29.1, 29.0, 28.8, 28.6, 25.1, 24.6.[3]

  • Interpretation: The signals at ~174 and ~173 ppm correspond to the two carboxylic acid carbons. The signal at ~67 ppm is characteristic of the carbon atom bearing the hydroxyl group (C3). The remaining signals in the aliphatic region correspond to the other methylene carbons in the chain.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 3-Hydroxydodecanedioic Acid in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the extraction, derivatization, and quantitative analysis of 3-hydroxydodecanedioic acid (3-OH-DDA) using Gas Chromatography-Mass Spectrometry (GC-MS). 3-OH-DDA is a clinically significant biomarker for inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] The inherent chemical properties of 3-OH-DDA—low volatility and high polarity due to its three active hydrogen-containing functional groups—preclude its direct analysis by GC. This protocol details a robust two-step derivatization process, converting the analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative, enabling sensitive and specific quantification. The methods described herein are designed for researchers, clinical chemists, and drug development professionals requiring a reliable analytical workflow for this and other related hydroxy dicarboxylic acids.

Scientific Principle & Method Rationale

The quantitative analysis of polar, non-volatile metabolites like this compound from a complex biological matrix such as urine presents a significant analytical challenge. A successful GC-MS method hinges on meticulous sample preparation to isolate the analyte and chemical derivatization to render it suitable for gas-phase analysis.

The Causality Behind the Workflow:

  • Isolation via Liquid-Liquid Extraction (LLE): The first objective is to efficiently partition the target organic acids from the aqueous, high-salt, and protein-rich environment of urine into an organic solvent.[3] Ethyl acetate is an effective solvent for this purpose, providing good recovery for a broad range of organic acids.[4][5] Acidification of the sample protonates the carboxyl groups, reducing their polarity and enhancing their extraction into the organic phase.

  • Chemical Derivatization: A Two-Step Necessity: Direct injection of the extracted 3-OH-DDA would result in poor chromatographic peak shape, thermal degradation in the injector, and irreversible adsorption to the column. Derivatization is therefore mandatory.

    • Step 1: Methoximation: While 3-OH-DDA itself lacks a ketone group, biological samples contain numerous keto acids (oxo-acids) that exist in equilibrium with their enol tautomers. If not addressed, these compounds would produce multiple derivative peaks, complicating the chromatogram. Methoximation with a reagent like methoxyamine hydrochloride converts the carbonyl group into a stable methoxime, preventing tautomerization and ensuring a single, sharp peak for each keto acid.[6][7] This step is critical for clean, interpretable chromatograms in a metabolic profiling context.

    • Step 2: Silylation: This is the key step for volatilizing 3-OH-DDA. Powerful silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens on the two carboxyl groups and the one hydroxyl group with non-polar, thermally stable trimethylsilyl (TMS) groups.[8][9] This chemical modification drastically reduces hydrogen bonding, lowers the boiling point of the analyte, and improves its chromatographic behavior.[10] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered hydroxyl groups.[8]

  • GC-MS Detection and Quantification: The derivatized sample is introduced into the GC, where the tris-TMS-3-OH-DDA is separated from other components based on its volatility and interaction with the capillary column's stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. Identification is confirmed by matching the retention time and the unique fragmentation pattern (mass spectrum) to that of an authentic standard.[11] For high-sensitivity quantification, Selected Ion Monitoring (SIM) of characteristic ions is employed, which significantly improves the signal-to-noise ratio compared to full-scan acquisition.[6] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is differentiated by mass, is the gold standard for correcting analytical variability during sample workup and injection.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample + Internal Standard Acidify Acidification (pH 1) Urine->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Evaporate to Dryness (Under Nitrogen) LLE->Dry Methox Step 1: Methoximation (Stabilize Keto Groups) Dry->Methox Dried Residue Silyl Step 2: Silylation (Volatilize Analyte) Methox->Silyl GCMS GC-MS Injection Silyl->GCMS Final Volatile Sample Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification & Reporting Data->Quant

Caption: Overall experimental workflow for GC-MS analysis of 3-OH-DDA.

Detailed Experimental Protocols

Required Materials and Equipment
  • Reagents & Standards:

    • This compound (analytical standard)

    • Stable isotope-labeled internal standard (e.g., this compound-d2)[1] or other suitable non-endogenous standard (e.g., 2-ketocaproic acid)[12]

    • Methoxyamine hydrochloride (MeOx)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine, anhydrous

    • Ethyl acetate, HPLC grade

    • Hexane, HPLC grade

    • Hydrochloric acid (HCl), concentrated

    • Sodium Chloride (NaCl)

    • Ultrapure water

    • Urine creatinine standard for normalization

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Glass centrifuge tubes with PTFE-lined screw caps (15 mL)

    • GC vials with inserts (250 µL)

    • Nitrogen evaporation system with water bath

    • Vortex mixer

    • Centrifuge

    • Incubator or heating block

    • Analytical balance and calibrated pipettes

Protocol Part 1: Sample Extraction

This protocol is optimized for a 1 mL urine sample. Volumes should be scaled accordingly for different sample amounts.

  • Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL glass centrifuge tube. For a blank, use 1.0 mL of ultrapure water. For quality control (QC) samples, use 1.0 mL of a pooled urine matrix spiked with a known concentration of 3-OH-DDA.

  • Internal Standard Addition: Add a precise volume of the internal standard solution to every tube (sample, blank, QC, and calibrators) to achieve a final concentration appropriate for the expected analyte levels.

  • Acidification: Add 100 µL of concentrated HCl to each tube to adjust the pH to approximately 1. Vortex briefly.

  • Salting Out: Add approximately 0.5 g of NaCl to each tube. This increases the ionic strength of the aqueous phase, driving the organic acids into the organic solvent during extraction.[5]

  • First Extraction: Add 5.0 mL of ethyl acetate to each tube. Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube using a Pasteur pipette. Be careful not to disturb the aqueous layer or the protein interface.

  • Second Extraction: Repeat the extraction by adding another 5.0 mL of ethyl acetate to the original sample tubes. Vortex and centrifuge as before.

  • Pooling: Combine the second organic extract with the first one.

  • Drying: Place the tubes containing the pooled organic extracts into a nitrogen evaporator with the water bath set to 35-40°C. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical; residual water will quench the silylation reagent.[4][7]

Protocol Part 2: Two-Step Derivatization

Caption: Derivatization of 3-OH-DDA into its volatile tris-TMS form.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to each dried sample extract.

    • Cap the tubes, vortex briefly, and incubate at 60°C for 30 minutes.[4][5]

    • Allow the tubes to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to each tube.

    • Cap tightly, vortex, and incubate at 70°C for 60 minutes.[4]

    • Allow the tubes to cool to room temperature.

  • Sample Transfer: Transfer the final derivatized solution to a GC vial with a 250 µL insert for analysis. The sample is now stable for analysis but should be kept capped and refrigerated if not analyzed immediately.

GC-MS Instrumental Parameters & Data Interpretation

The following parameters serve as a validated starting point and may require optimization for different instrument models.

Parameter Recommended Setting Rationale
GC System
Injection PortSplitless, 280°CEnsures complete vaporization of the high-boiling point derivative without discrimination.
Injection Volume1 µLPrevents column overloading while providing sufficient analyte for detection.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Column30m x 0.25mm ID, 0.25µm film, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A robust, low-polarity column suitable for separating a wide range of organic acid derivatives.
Oven ProgramInitial 80°C, hold 2 min; Ramp 10°C/min to 300°C; Hold 5 min.A standard temperature program that allows for the separation of lighter metabolites before eluting heavier compounds like tris-TMS-3-OH-DDA.
MS System
Ion Source Temp.230°CStandard temperature for EI source stability.
Quadrupole Temp.150°CStandard temperature for quadrupole stability.
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
AcquisitionFull Scan: 50-600 amuFor qualitative screening and identification of unknown compounds.[6]
Selected Ion Monitoring (SIM): For quantitative analysis, providing superior sensitivity and specificity.
Quantifier Ion: m/z 345A specific and abundant fragment ion suitable for quantification.
Qualifier Ions: m/z 147, 447Additional characteristic ions to confirm peak identity and purity.
Data Interpretation
  • Peak Identification: The tris-TMS derivative of 3-OH-DDA is identified by its specific retention time and the presence of its characteristic ions (m/z 345, 147, 447) at that time.

  • Mass Spectrum Analysis: The EI mass spectrum of the derivative is a critical confirmation tool.[11] Key expected ions include:

    • m/z 447: The [M-15]⁺ ion, resulting from the loss of a methyl group from one of the TMS moieties. Its presence is a strong indicator of the molecular weight.[1]

    • m/z 345: A major fragment resulting from cleavage between C3 and C4, containing the derivatized hydroxyl and adjacent carboxyl group. This is often a highly specific and abundant ion.

    • m/z 147: A characteristic ion for TMS-derivatized di-acids, corresponding to [(CH₃)₂Si=O-Si(CH₃)₃]⁺.

    • m/z 73: The base TMS ion, [Si(CH₃)₃]⁺, is present in nearly all TMS derivative spectra.

  • Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the prepared calibrators. The concentration of 3-OH-DDA in unknown samples is then calculated from this curve. For urine samples, the final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.[6]

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115–120. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. Retrieved from [Link]

  • Kumps, A., Duez, P., Genin, J., & Mardens, Y. (2002). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry, 48(5), 794–796. Retrieved from [Link]

  • Hagen, T., Korson, M. S., Sakamoto, M., & Evans, J. E. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica Chimica Acta, 285(1-2), 137–143. Retrieved from [Link]

  • Al-Dirbashi, O. Y., Al-Amoudi, M., Al-Kahtani, K., Al-Odaib, A., Al-Mubarak, B., & Rashed, M. S. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 920. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • NIST. (n.d.). This compound, tris(O-trimethylsilyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
  • Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Retrieved from [Link]

  • de la Fuente-Echevarría, C., Medrano-Engay, B., Pérez-Cerdá, C., & Ugarte, M. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 5174. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid methyl ester. Retrieved from [Link]

Sources

Derivatization of 3-Hydroxydodecanedioic Acid for Robust and Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Hydroxydicarboxylic Acids

3-Hydroxydodecanedioic acid is a medium-chain hydroxydicarboxylic acid that serves as an important biomarker in the study of certain inherited metabolic disorders, particularly those related to fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Its accurate quantification in biological matrices is crucial for both clinical diagnosis and research into disease pathophysiology.[2][3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of metabolites due to its high chromatographic resolution and sensitive, specific detection. However, direct GC-MS analysis of this compound is unfeasible. The molecule's structure contains three polar functional groups: two terminal carboxylic acids and a secondary hydroxyl group. These groups lead to strong intermolecular hydrogen bonding, resulting in very low volatility and poor thermal stability, making it unsuitable for passage through a GC system.[4][5] Furthermore, the active hydrogens can interact with the GC column, leading to poor peak shape and inaccurate quantification.[5]

To overcome these challenges, a chemical derivatization step is mandatory. This application note provides a comprehensive guide and a detailed, field-proven protocol for the derivatization of this compound, enabling its reliable and sensitive analysis by GC-MS.

Principle of Derivatization: Enabling Volatility and Stability

Derivatization chemically modifies a compound to alter its physicochemical properties without changing its fundamental structure. For GC-MS analysis of polar analytes like this compound, the primary goals of derivatization are:

  • Increase Volatility: By replacing the active, polar protons on the carboxyl (-COOH) and hydroxyl (-OH) groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated. This significantly lowers the boiling point of the analyte, allowing it to vaporize in the GC injector without thermal degradation.[5]

  • Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis.[4]

  • Improve Chromatographic Performance: Derivatization reduces the analyte's polarity, minimizing undesirable interactions with the GC column surface. This results in sharper, more symmetrical peaks, leading to better resolution and more accurate integration.[5]

  • Generate Characteristic Mass Spectra: The derivative can be designed to produce specific, high-mass fragments upon ionization in the mass spectrometer, aiding in structural confirmation and improving the signal-to-noise ratio for quantification.[1]

Selecting the Optimal Derivatization Strategy: Silylation

Two primary strategies are commonly employed for the derivatization of acids for GC-MS: alkylation (esterification) and silylation.[6]

  • Alkylation (Esterification): This process, often using reagents like BF₃-methanol, converts carboxylic acids into their corresponding methyl esters (FAMEs). While effective for the two carboxyl groups, this method would leave the 3-hydroxyl group underivatized, still posing a problem for GC analysis. A second, different derivatization step would be required, adding complexity and potential for analyte loss.

  • Silylation: This is the most effective and direct method for compounds containing multiple types of active hydrogen groups. Silylation involves substituting the active protons of hydroxyl, carboxyl, and amine groups with a nonpolar silyl group, most commonly the trimethylsilyl (TMS) group.[5] Powerful silylating agents can react with all three functional groups on this compound in a single, efficient reaction.

For this compound, silylation is the superior choice. A study specifically evaluating derivatization protocols for this compound determined that trimethylsilyl (TMS) derivatives provided the best efficiency and stability for GC-MS analysis .[1] The most common and robust reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a trimethylchlorosilane (TMCS) catalyst to enhance its reactivity.[4][7]

Experimental Workflow and Protocol

The following section details the complete workflow, from sample preparation to derivatization, culminating in a sample ready for GC-MS injection.

The overall process is summarized in the diagram below, illustrating the critical steps for successful derivatization.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine Extract) Dry Evaporation to Dryness (Nitrogen Stream / Lyophilization) Sample->Dry Remove all water Reagents Add Solvent (Pyridine) + BSTFA (+1% TMCS) Dry->Reagents Vortex Vortex to Mix Reagents->Vortex Heat Incubate at 80°C for 60 minutes Vortex->Heat Cool Cool to Room Temperature Heat->Cool Transfer Transfer to GC Vial Cool->Transfer Inject Inject into GC-MS Transfer->Inject

Caption: Workflow for silylation of this compound.

This protocol is designed for a dried extract of this compound from a biological sample.

A. Materials and Reagents

  • Analyte: Dried extract containing this compound.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Purchase in sealed ampoules or bottles with protective septa.

  • Solvent: Anhydrous Pyridine (or Acetonitrile).

  • Equipment:

    • Heating block or oven capable of maintaining 80°C ± 2°C.

    • Reaction vials (2 mL) with PTFE-lined screw caps.

    • Vortex mixer.

    • Nitrogen evaporation system or lyophilizer.

    • Gas-tight syringes for reagent transfer.

    • Autosampler vials (250 µL) with inserts.

B. Safety Precautions

  • Silylating reagents are highly sensitive to moisture and can be irritating to the eyes, skin, and respiratory system.[4] Always handle BSTFA and pyridine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is scrupulously clean and dry to prevent reagent degradation and reaction failure.

C. Derivatization Procedure

  • Sample Drying (Critical Step):

    • Ensure the sample extract containing this compound is completely dry. The presence of water will consume the derivatizing reagent and lead to incomplete reactions.[8]

    • Use a gentle stream of dry nitrogen gas at 30-40°C to evaporate the sample solvent. Alternatively, for aqueous samples, lyophilization (freeze-drying) is highly effective.[8]

  • Reagent Addition:

    • To the dried sample in a 2 mL reaction vial, add 50 µL of anhydrous pyridine . Vortex briefly to dissolve the residue.

    • Using a gas-tight syringe, add 100 µL of BSTFA + 1% TMCS to the vial.[7] The pyridine acts as a solvent and a catalyst, facilitating the reaction.

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent moisture ingress.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven pre-heated to 80°C .[7]

    • Incubate for 60 minutes to drive the derivatization of all three active sites to completion.[7] Sterically hindered groups or complex matrices may require longer reaction times.

  • Sample Finalization:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now derivatized and stable for analysis. Centrifuge briefly if any particulate matter is present.

    • Transfer the supernatant to a GC autosampler vial with an insert for analysis. The sample can be injected directly without further purification.[4]

Expected Results and Data Interpretation

The reaction converts this compound into its tris-trimethylsilyl (tris-TMS) derivative. This derivative is significantly more volatile and less polar, allowing it to be analyzed effectively by GC-MS.

Expected Derivative Structure: (CH₃)₃SiOOC-(CH₂)₂-CH(OSi(CH₃)₃)-(CH₂)₈-COOSi(CH₃)₃

Gas Chromatography:

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is recommended.[7]

  • Oven Program: A temperature ramp is necessary to elute the high-boiling point derivative. A typical program might start at 80-100°C, hold for a few minutes, then ramp at 5-15°C/min to a final temperature of 280-300°C.[7]

Mass Spectrometry:

  • The resulting TMS derivative will produce a characteristic mass spectrum under Electron Ionization (EI).

  • While the molecular ion (M⁺) may be weak or absent, characteristic high-mass fragments are expected. A key fragment is the [M-15]⁺ ion , corresponding to the loss of a methyl group (•CH₃) from one of the TMS moieties.[1]

  • Positive Chemical Ionization (PCI) can be used to enhance the abundance of high-mass ions, including the [M-15]⁺ and the protonated molecule [M+H]⁺, which can be valuable for confirming the molecular weight.[1]

  • For quantitative analysis in Selected Ion Monitoring (SIM) mode, monitoring the [M-15]⁺ ion and other characteristic fragments (e.g., m/z 233 for 3-hydroxy fatty acids) provides excellent sensitivity and specificity.[1][7]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Presence of moisture in sample or reagents. 2. Inactive/degraded derivatization reagent. 3. Insufficient reaction time or temperature.1. Ensure sample is completely dry. Use anhydrous solvents. Store reagents under inert gas. 2. Use a fresh vial/ampoule of BSTFA. 3. Optimize reaction conditions; try increasing time to 90 mins or temperature to 85°C.
Multiple or Broad Peaks 1. Incomplete derivatization (mono- or di-TMS derivatives). 2. Thermal degradation of the analyte in the injector. 3. Active sites in the GC system (liner, column).1. Increase reagent excess, reaction time, or temperature. Ensure proper mixing. 2. Use a deactivated injector liner. Lower the injector temperature if possible (e.g., 250-270°C). 3. Perform GC system maintenance; replace liner and septum, trim the column.
Reagent-related Peaks Excess derivatization reagent and its byproducts.These peaks are normal and will elute early in the chromatogram. Set a suitable solvent delay on the MS to avoid filament saturation.

Table 1: Comparison of Common Silylating Reagents

ReagentAcronymKey Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly volatile byproducts. Strong silyl donor, widely used for alcohols, phenols, and carboxylic acids. Often used with a TMCS catalyst.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS reagent. Its byproducts are also highly volatile, minimizing chromatographic interference.[8]
TrimethylchlorosilaneTMCSNot used alone as a primary derivatizing agent, but is a highly effective catalyst (typically 1-10%) added to other reagents like BSTFA to increase their reactivity.[7]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives. Useful if sample workup is required after derivatization.[9]

Conclusion

The successful GC-MS analysis of this compound is critically dependent on a robust and complete derivatization strategy. Silylation using BSTFA with a TMCS catalyst is a proven and highly effective method that converts this polar, non-volatile metabolite into a thermally stable tris-TMS derivative suitable for GC-MS. By carefully following the detailed protocol and adhering to the critical considerations, particularly the exclusion of moisture, researchers can achieve reliable, sensitive, and accurate quantification of this important biomarker in complex biological matrices.

References

  • Pietrogrande, M. C., Bacco, D., & Chiurato, L. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 34(15), 1843-1851. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Nicole B. Sandall. [Link]

  • Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]

  • Montgomery, J. A., Mamer, O. A., & Vuckovic, D. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • Liu, Z., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1347-1359. [Link]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243. [Link]

  • Pietrogrande, M. C., Bacco, D., & Chiurato, L. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 34(15), 1843-51. [Link]

  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Breil, C., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 163. [Link]

  • Xu, F., et al. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of pharmaceutical and biomedical analysis, 193, 113735. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 1-8). Elsevier. [Link]

  • Ciaffaglione, V., et al. (2023). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Medicina, 59(3), 562. [Link]

  • Fonteh, A., & Jose, J. (2020). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques, 11(1). [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]

  • Rosenfeld, J., et al. (2013). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 5(20), 5580-5586. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Thakur, A., et al. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 27(15), 5032. [Link]

  • Tufariello, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods, 10(10), 2351. [Link]

  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]

  • Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Lipids in health and disease, 10, 9. [Link]

Sources

Application Note & Protocol: Quantification of Urinary 3-Hydroxydodecanedioic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Hydroxydodecanedioic acid (3-OH-DDDA) in human urine. 3-OH-DDDA is a clinically significant biomarker for certain inborn errors of fatty acid metabolism, most notably Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] The accurate quantification of this metabolite is crucial for the diagnosis and monitoring of affected individuals. This guide details a robust methodology employing liquid-liquid extraction (LLE) followed by chemical derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for urinary organic acid profiling.[3] The protocol is designed for researchers, clinical scientists, and drug development professionals, emphasizing the biochemical rationale behind the analytical choices to ensure data integrity and reproducibility.

Introduction: The Clinical Significance of this compound

This compound is a medium-chain, 12-carbon dicarboxylic acid containing a hydroxyl group at the C3 position.[4] In healthy individuals, it is typically present in urine at very low concentrations. However, its excretion is significantly elevated in disorders affecting the mitochondrial beta-oxidation of fatty acids.

The primary metabolic pathway for fatty acids involves a cyclical series of reactions within the mitochondria. When this pathway is impaired, particularly by deficiencies in enzymes like LCHAD, precursor metabolites accumulate and are shunted into alternative detoxification pathways, including microsomal omega (ω)-oxidation.[2][5] This process converts 3-hydroxy fatty acids into 3-hydroxydicarboxylic acids, which are then excreted in the urine.[5] Consequently, quantifying urinary 3-OH-DDDA and related metabolites provides a critical diagnostic window into the functionality of the fatty acid oxidation spiral.[2][6] While elevated levels are a key indicator, the analysis of metabolite ratios, such as that of 3-OH-DDDA (3OHDC12) to 3-hydroxydecanedioic acid (3OHDC10), can offer more specific diagnostic information for defects in LCHAD.[2]

Principle of the Analytical Method

The quantification of polar, non-volatile organic acids like 3-OH-DDDA from a complex biological matrix such as urine necessitates a multi-step approach. The core principle involves:

  • Isolation: Selective extraction of organic acids from interfering substances (salts, urea).

  • Derivatization: Chemical modification to increase the volatility and thermal stability of the analyte, making it amenable to gas chromatography.

  • Separation & Detection: Chromatographic separation of the derivatized analytes followed by mass spectrometric detection and quantification.

This protocol utilizes a classic and well-validated liquid-liquid extraction followed by a two-step derivatization (oximation and silylation) prior to GC-MS analysis.

Biochemical Pathway and Analyte Origin

The metabolic origin of urinary 3-hydroxydicarboxylic acids is the ω-oxidation of 3-hydroxy fatty acids.[5] In LCHAD deficiency, the inability to metabolize long-chain 3-hydroxyacyl-CoAs leads to their accumulation. These are then hydrolyzed and undergo ω-oxidation to form long-chain 3-hydroxydicarboxylic acids, which are subsequently chain-shortened via beta-oxidation to yield metabolites like 3-OH-DDDA.

cluster_Mito Mitochondrial β-Oxidation cluster_Micro Microsomal ω-Oxidation LCFA Long-Chain Fatty Acids LC_3OH_AcylCoA Long-Chain 3-Hydroxyacyl-CoA LCFA->LC_3OH_AcylCoA MC_AcylCoA Medium-Chain Acyl-CoA LC_3OH_AcylCoA->MC_AcylCoA LCHAD (Enzyme) Defect Defect blocks this step LC_3OH_AcylCoA->Defect LC_3OH_FA Long-Chain 3-Hydroxy Fatty Acids LC_3OH_AcylCoA->LC_3OH_FA Accumulation & Shunting LC_3OH_DCA Long-Chain 3-OH-Dicarboxylic Acids LC_3OH_FA->LC_3OH_DCA ω-Oxidation OH_DDDA 3-OH-Dodecanedioic Acid (3-OH-DDDA) LC_3OH_DCA->OH_DDDA β-Oxidation (chain shortening) Urine Urine OH_DDDA->Urine Excretion

Caption: Metabolic origin of urinary 3-OH-DDDA in LCHAD deficiency.

Detailed Analytical Protocol

This protocol is a self-validating system, incorporating an internal standard from the initial step to correct for analyte loss during sample preparation and analysis.

Materials and Reagents
ItemSupplierNotes
This compoundSigma-Aldrich, etc.Analytical Standard
This compound-d2Synthesized[1][7] or customInternal Standard (IS)
Ethyl AcetateHPLC GradeExtraction Solvent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-Aldrich, etc.Silylating Agent
Methoxyamine HydrochlorideSigma-Aldrich, etc.Oximation Reagent
PyridineAnhydrousDerivatization Solvent
Hydrochloric Acid (HCl)5M or 6MFor acidification
Sodium Chloride (NaCl)Analytical GradeFor salting out
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying organic extract
Urine Controls (Normal & High)Commercial or in-houseQuality Control (QC)
Creatinine StandardSigma-Aldrich, etc.For normalization assay
Pre-Analytical Considerations & Sample Preparation
  • Sample Collection: A random urine sample (minimum 2 mL) should be collected in a sterile, preservative-free container.[8]

  • Storage: Samples must be stored frozen at -20°C or, for long-term storage, at -70°C to minimize degradation.[8] Avoid multiple freeze-thaw cycles.

  • Creatinine Normalization: Urinary metabolite concentrations are normalized to the creatinine concentration to correct for variations in hydration status.[3] Perform a separate creatinine assay (e.g., Jaffe method or LC-MS) on an aliquot of the urine sample.

Step-by-Step Sample Preparation Workflow

The following protocol outlines the extraction and derivatization process. It is critical to perform these steps in a chemical fume hood.

  • Sample Thawing & Normalization:

    • Thaw urine samples, standards, and QCs completely at room temperature and vortex to mix.

    • Based on the pre-determined creatinine concentration, transfer a volume of urine equivalent to 0.5 mg of creatinine into a clean 15 mL glass tube with a screw cap. If the sample is very dilute (creatinine < 1 mmol/L), a larger volume may be required.[8]

    • Adjust the total volume to 2 mL with HPLC-grade water.

  • Internal Standard Spiking:

    • Add a known amount (e.g., 20 µL of a 1 mg/mL solution) of the deuterated internal standard (this compound-d2) to every tube (calibrators, QCs, and unknown samples). This step is crucial for accurate quantification as the IS will account for variability in extraction efficiency and derivatization yield.[1]

  • Acidification and Extraction (LLE):

    • Acidify the sample to pH < 2 by adding ~6 drops of 5M HCl.[9] Confirm the pH with pH paper.

    • Saturate the aqueous solution by adding solid NaCl (approx. 1g) and vortex until dissolved.[9] This increases the polarity of the aqueous phase, driving the organic acids into the solvent.

    • Add 4 mL of ethyl acetate, cap the tubes tightly, and mix on a rotary mixer for 10 minutes.[3][10]

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step on the remaining aqueous layer with another 4 mL of ethyl acetate. Combine the two organic extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35-40°C.[10][11]

  • Derivatization:

    • Step 5a (Oximation): To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[10] Vortex and incubate at 60°C for 30 minutes. This step converts any keto groups to their methoxime derivatives, preventing enolization and stabilizing the molecule.[8]

    • Step 5b (Silylation): Cool the tubes to room temperature. Add 75 µL of BSTFA (+1% TMCS).[9] Cap tightly, vortex, and incubate at 70°C for 45 minutes. This reaction replaces active protons on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.[1][12]

    • After cooling, transfer the final derivatized sample to a GC vial with a micro-insert.

cluster_Prep Sample Preparation cluster_Deriv Derivatization Urine 1. Urine Sample (Normalized to Creatinine) IS 2. Spike with Internal Standard (3-OH-DDDA-d2) Urine->IS Acidify 3. Acidify (pH<2) & Saturate with NaCl IS->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate x2) Acidify->Extract Dry 5. Evaporate to Dryness (N2) Extract->Dry Oximation 6. Oximation (Methoxyamine HCl, 60°C) Dry->Oximation Silylation 7. Silylation (BSTFA, 70°C) Oximation->Silylation GCMS 8. GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for urinary 3-OH-DDDA analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent GC or equivalent
Injection Volume1 µL
Inlet ModeSplitlessMaximizes transfer of analyte onto the column for trace analysis.
Inlet Temperature270 °CEnsures rapid volatilization of derivatized analytes.
Carrier GasHelium, constant flow ~1.2 mL/minInert carrier for analyte transport.
ColumnHP-5MS (30m x 0.25mm, 0.25µm) or equivalentLow-bleed, non-polar column suitable for a wide range of organic acids.
Oven ProgramInitial 80°C for 5 min, ramp 5°C/min to 200°C, then ramp 15°C/min to 290°C, hold for 5 min.[11]Provides good separation of various organic acids.
Mass Spectrometer
Ion SourceElectron Impact (EI) or Chemical Ionization (CI)EI is standard for library matching. Positive-ion CI can provide greater yield of characteristic ions for this molecule class.[1][7]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions of interest.[8]
Selected Ion Monitoring (SIM) Parameters

For quantification, specific ions for the TMS-derivatized 3-OH-DDDA and its deuterated internal standard must be monitored. The fragmentation of TMS-derivatized 3-hydroxy acids often yields a characteristic ion from cleavage between C3 and C4.[11]

CompoundIon Typem/z (mass-to-charge)Notes
3-OH-DDDA (TMS derivative) Quantifier[To be determined empirically]The primary ion used for concentration calculation.
Qualifier[To be determined empirically]A secondary ion used to confirm identity. The ratio of qualifier/quantifier must be constant.
3-OH-DDDA-d2 (TMS derivative) Quantifier (IS)[Quantifier + 2 Da]Used to correct for sample prep and instrument variability.

Note: The exact mass fragments for the fully derivatized 3-OH-DDDA should be determined by injecting a pure standard and acquiring a full scan spectrum. Common fragments for similar molecules involve [M-15]⁺ (loss of CH₃) and ions resulting from alpha-cleavage.

Data Analysis, Calibration, and Quality Control

  • Calibration Curve: Prepare a set of calibrators by spiking known concentrations of the 3-OH-DDDA analytical standard into a blank matrix (e.g., pooled normal urine or water). Process these calibrators alongside the unknown samples. Plot the response ratio (Peak Area of Analyte / Peak Area of IS) against the known concentration to generate a calibration curve.

  • Quantification: Calculate the response ratio for each unknown sample and determine its concentration by interpolating from the calibration curve.

  • Final Concentration: Report the final concentration by normalizing to creatinine excretion, typically in units of mmol/mol creatinine.

  • Quality Control: Analyze QC samples (low, medium, high) with each batch. The results must fall within pre-defined acceptance limits (e.g., ±20% of the nominal value) for the run to be considered valid.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the quantification of urinary this compound. By incorporating stable isotope dilution, meticulous sample preparation, and optimized instrumental analysis, this protocol enables the accurate measurement of this key biomarker for fatty acid oxidation disorders. The emphasis on understanding the biochemical context and the rationale behind each procedural step ensures that researchers can implement this method with confidence, generating high-quality data for both clinical diagnostics and metabolic research.

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • Zi-han, L., & Yue-li, L. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. Retrieved from [Link]

  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 42(10), 1609-1615. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. Retrieved from [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Retrieved from [Link]

  • Chickos, J. S., et al. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC - NIH. Retrieved from [Link]

  • Tserng, K. Y., et al. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-82. Retrieved from [Link]

  • Jones, P. M., et al. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]

  • Pettersen, J. E., et al. (1972). 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis. Clinica Chimica Acta, 41, 207-16. Retrieved from [Link]

  • Ribes, A., et al. (2019). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • Ogawa, A., et al. (1997). Marked elevation of urinary 3-hydroxydecanedioic acid in a malnourished infant with glycogen storage disease, mimicking long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 20(3), 353-6. Retrieved from [Link]

  • Jones, P. M., et al. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 411(11-12), 845-50. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Rabier, D., et al. (1994). Do criteria exist from urinary organic acids to distinguish β-oxidation defects? ResearchGate. Retrieved from [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic Origin of Urinary 3-hydroxy Dicarboxylic Acids. Biochemistry, 30(9), 2508-14. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Hydroxydodecanedioic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of 3-Hydroxydodecanedioic Acid

In the landscape of inborn errors of metabolism, the accurate and timely diagnosis of fatty acid oxidation (FAO) disorders is paramount to preventing severe clinical outcomes, including metabolic crises, cardiomyopathy, and sudden infant death. Among the array of diagnostic analytes, 3-hydroxydicarboxylic acids, and specifically this compound (3-OH-DDA), have emerged as crucial biomarkers. These molecules are intermediates in an alternative pathway of fatty acid metabolism that becomes prominent when the primary mitochondrial β-oxidation pathway is impaired.[1][2][3] Consequently, the quantification of 3-OH-DDA in biological fluids such as urine provides a valuable window into the functional state of fatty acid metabolism.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth understanding of the biochemical origins of 3-OH-DDA, its association with specific metabolic disorders, and detailed protocols for its reliable quantification.

Biochemical Context: The Interplay of ω- and β-Oxidation

Under normal physiological conditions, the ω-oxidation of fatty acids is a minor metabolic pathway primarily occurring in the endoplasmic reticulum of the liver and kidneys.[2][4] This pathway involves the oxidation of the terminal methyl (ω) carbon of fatty acids.[1][5] However, in the presence of a defective β-oxidation pathway, the cellular reliance on ω-oxidation increases significantly.[2][3]

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes, followed by successive oxidations to yield a dicarboxylic acid.[4][5] This dicarboxylic acid can then be transported to the mitochondria for β-oxidation from both ends of the molecule. When there is a block in the β-oxidation spiral, specific intermediates, including 3-hydroxyacyl-CoAs, accumulate. These can then undergo ω-oxidation, leading to the formation and subsequent excretion of 3-hydroxydicarboxylic acids like 3-OH-DDA.[6][7]

The accumulation of 3-OH-DDA is particularly pronounced in disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a severe defect of mitochondrial β-oxidation.[8][9][10] In LCHAD deficiency, the impaired activity of the enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then shunted into the ω-oxidation pathway. This results in the characteristic excretion of 3-hydroxydicarboxylic acids with chain lengths from C10 to C16.[6][8]

Fatty_Acid_Oxidation_Pathways cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-Chain Fatty Acid Long-Chain Fatty Acid LCFA-CoA LCFA-CoA Long-Chain Fatty Acid->LCFA-CoA Activation Beta-Oxidation Spiral Beta-Oxidation Spiral LCFA-CoA->Beta-Oxidation Spiral CPT System Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Energy Production Beta-Oxidation Defect Beta-Oxidation Defect Beta-Oxidation Spiral->Beta-Oxidation Defect Impairment LCFA-ER Long-Chain Fatty Acid Omega-Oxidation Omega-Oxidation LCFA-ER->Omega-Oxidation Hydroxylation Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Dicarboxylic Acid->Beta-Oxidation Spiral Mitochondrial Entry VLCFA Very-Long-Chain Fatty Acid Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation VLCFA->Peroxisomal Beta-Oxidation Medium-Chain\nFatty Acyl-CoA Medium-Chain Fatty Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain\nFatty Acyl-CoA Medium-Chain\nFatty Acyl-CoA->Beta-Oxidation Spiral Mitochondrial Entry Increased Omega-Oxidation Increased Omega-Oxidation Beta-Oxidation Defect->Increased Omega-Oxidation Shunting of Intermediates 3-OH-DDA Accumulation 3-OH-DDA Accumulation Increased Omega-Oxidation->3-OH-DDA Accumulation Urinary Excretion Urinary Excretion 3-OH-DDA Accumulation->Urinary Excretion

Caption: Interplay of fatty acid oxidation pathways leading to 3-OH-DDA accumulation.

Associated Metabolic Disorders

Elevated levels of 3-OH-DDA and other 3-hydroxydicarboxylic acids are indicative of a disruption in fatty acid metabolism. While particularly prominent in LCHAD deficiency, dicarboxylic aciduria can also be observed in other conditions.[6]

DisorderKey Biochemical Findings Involving 3-Hydroxydicarboxylic Acids
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Markedly increased urinary excretion of 3-hydroxydicarboxylic acids (C10-C16), including 3-OH-DDA.[6][8] The ratio of this compound (3OHDC12) to 3-hydroxydecanedioic acid (3OHDC10) is significantly elevated.[6][11]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency While dicarboxylic aciduria is a hallmark, the profile of 3-hydroxydicarboxylic acids differs from LCHAD. Ratios of shorter-chain 3-hydroxydicarboxylic acids (e.g., 3OHDC6, 3OHDC8) to 3OHDC10 are typically lower.[6][11]
Zellweger Syndrome and other Peroxisomal Biogenesis Disorders These disorders can present with dicarboxylic aciduria due to impaired peroxisomal β-oxidation of very-long-chain fatty acids and dicarboxylic acids.[12][13][14] The accumulation of dicarboxylic acids can subsequently lead to their 3-hydroxylation.
Conditions of Increased Fatty Acid Mobilization Fasting or illness can lead to increased fatty acid mobilization and a subsequent increase in ω-oxidation, resulting in mild to moderate dicarboxylic aciduria.[7][15]

Analytical Methodology: Quantification of this compound

The accurate quantification of 3-OH-DDA in biological samples is crucial for its use as a diagnostic biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.[8][16][17] LC-MS/MS is often preferred for its high sensitivity, specificity, and reduced need for sample derivatization.[17][18]

Protocol: Quantification of 3-OH-DDA in Urine by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of 3-OH-DDA from urine samples.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d2)[8][9]

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Urine samples (store at -80°C until analysis)

2. Sample Preparation and Extraction The goal of sample preparation is to isolate 3-OH-DDA from the complex urine matrix and concentrate it for analysis.

  • Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of the internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound-d2). This is critical for correcting for any analyte loss during sample processing and for variations in instrument response.

  • Acidification: Acidify the sample to a pH of ~3 with formic acid. This ensures that the carboxylic acid groups of 3-OH-DDA are protonated, which enhances its retention on the C18 SPE cartridge.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Loading: Load the acidified urine sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • Elution: Elute the 3-OH-DDA and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LCMS_Workflow Urine Sample Urine Sample Spike with IS Spike with Internal Standard Urine Sample->Spike with IS Acidification Acidification Spike with IS->Acidification SPE Solid-Phase Extraction Acidification->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of 3-OH-DDA.

3. LC-MS/MS Analysis The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, and the percentage of mobile phase B would be gradually increased to elute 3-OH-DDA.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). This highly specific detection mode involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

    • MRM Transitions (Example):

      • 3-OH-DDA: Precursor ion (m/z) -> Product ion (m/z)

      • 3-OH-DDA-d2: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will need to be optimized for the specific instrument and conditions.)

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of 3-OH-DDA with a constant amount of the internal standard. Process these standards in the same manner as the urine samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 3-OH-DDA in the unknown urine samples can then be determined from this curve.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following validation parameters should be assessed:

  • Linearity: The calibration curve should demonstrate a linear response over the expected concentration range of 3-OH-DDA in clinical samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (as coefficient of variation, %CV) should be ≤15%.

  • Selectivity: The method should be free from interferences from other endogenous compounds in the urine matrix. This is assessed by analyzing blank urine samples.

  • Matrix Effect: The influence of the urine matrix on the ionization of the analyte should be evaluated to ensure that it does not adversely affect quantification.

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Conclusion and Future Perspectives

The quantification of this compound is a powerful tool in the diagnostic arsenal for metabolic disorders, particularly those affecting fatty acid β-oxidation. The methodologies outlined in this guide provide a robust framework for the reliable measurement of this critical biomarker. As our understanding of the metabolic intricacies of these disorders deepens, the role of 3-OH-DDA and other related metabolites will continue to be refined, paving the way for improved diagnostic strategies and the development of novel therapeutic interventions.

References

  • Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. [Link]

  • Wikipedia. (n.d.). Omega oxidation. [Link]

  • Allen Institute. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. [Link]

  • Tanaka, K., & Ikeda, Y. (2018). Fatty Acid Metabolism in Peroxisomes and Related Disorders. PubMed. [Link]

  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. [Link]

  • Wanders, R. J. A. (2013). The biological significance of ω-oxidation of fatty acids. PMC - NIH. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed. [Link]

  • Medscape. (2025, November 21). Peroxisomal Disorders: Background, Etiology, Pathophysiology. [Link]

  • SciSpace. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. [Link]

  • Wanders, R. J. A., Komen, J. C., & Ferdinandusse, S. (2011). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. PubMed. [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. [Link]

  • The Medical Biochemistry Page. (2025, December 14). Fatty Acid Oxidation Disorders. [Link]

  • Aakash Institute. (n.d.). Peroxisomes: Structure, Functions and Reactions | AESL. [Link]

  • Tserng, K. Y., & Jin, S. J. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. PubMed. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC - NIH. [Link]

  • Santer, R., & Mayor, D. N. (2020). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic Origin of Urinary 3-hydroxy Dicarboxylic Acids. PubMed - NIH. [Link]

  • Bennett, M. J., Sherwood, W. G., Burlina, A. B., & Tserng, K. Y. (1993). 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase. PubMed. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Rocchiccioli, F., Aubourg, P., & Bougnères, P. F. (1986). Medium- And Long-Chain Dicarboxylic Aciduria in Patients With Zellweger Syndrome and Neonatal Adrenoleukodystrophy. PubMed. [Link]

  • Björkhem, I., Kase, F., & Pedersen, J. I. (1991). Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome. PubMed. [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Merck Manuals. (n.d.). Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders. [Link]

  • Wang, S., Teymourian, H., & Casetta, B. (2013). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH. [Link]

  • The Global Foundation for Peroxisomal Disorders. (n.d.). What are peroxisomal disorders?. [Link]

Sources

Application Notes and Protocols for the Microbial Production of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Industrial Potential of 3-Hydroxydodecanedioic Acid

This compound (3-OH-DDDA) is a C12 bifunctional organic acid, possessing both a hydroxyl and two carboxyl groups. This unique structure makes it a valuable chiral building block for the synthesis of a wide range of specialty chemicals. Its potential applications span from the development of novel biodegradable polymers and high-performance lubricants to the synthesis of complex pharmaceutical intermediates. Furthermore, the presence of 3-hydroxydicarboxylic acids in biological samples is a key biomarker for the diagnosis of certain fatty acid oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting its relevance in the medical field.[1][2]

Traditionally, the synthesis of such specialty chemicals relies on complex and often environmentally harsh chemical routes. Microbial fermentation presents a green and sustainable alternative, offering the potential for high specificity and the production of enantiomerically pure compounds. This guide provides a comprehensive overview of the principles and detailed protocols for the microbial production of this compound, targeting researchers, scientists, and professionals in the fields of metabolic engineering, biotechnology, and drug development.

Biosynthetic Pathways: A Proposed Route to this compound

The microbial synthesis of 3-OH-DDDA can be envisioned through a multi-step biocatalytic process, starting from a renewable feedstock. A plausible and efficient pathway involves the biotransformation of dodecanedioic acid (DDDA), which itself can be produced microbially from dodecanoic acid. The key enzymatic step is the introduction of a hydroxyl group at the C-3 position of the dicarboxylic acid backbone.

The proposed biosynthetic pathway leverages the initial steps of the β-oxidation cycle. In many microorganisms, fatty acids are degraded via β-oxidation to generate acetyl-CoA for energy and cellular building blocks. By carefully engineering this pathway, we can harness its enzymatic machinery for synthesis rather than degradation.

The key enzymatic reactions are:

  • ω-Hydroxylation of Dodecanoic Acid: The process can start with dodecanoic acid (lauric acid), a readily available fatty acid. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes capable of catalyzing the hydroxylation of a wide range of substrates, including fatty acids.[1][3] Specifically, CYP enzymes with ω-hydroxylase activity introduce a hydroxyl group at the terminal methyl group of the fatty acid.[4][5] This reaction is the rate-limiting step in the conversion of fatty acids to dicarboxylic acids in microorganisms like Candida tropicalis.[6][7]

  • Oxidation to Dodecanedioic Acid (DDDA): The resulting ω-hydroxydodecanoic acid is then further oxidized to the corresponding dicarboxylic acid, dodecanedioic acid (DDDA), by alcohol and aldehyde dehydrogenases.

  • Activation to Dodecanedioyl-CoA: The produced DDDA is activated to its CoA thioester, dodecanedioyl-CoA, by an acyl-CoA synthetase (FadD).

  • 3-Hydroxylation via β-Oxidation: The dodecanedioyl-CoA then enters the β-oxidation pathway. The first step is the dehydrogenation of the acyl-CoA by an acyl-CoA dehydrogenase (FadE) to form an enoyl-CoA intermediate. Subsequently, an enoyl-CoA hydratase (FadB) hydrates the double bond to form 3-hydroxydodecanedioyl-CoA.

  • Cleavage to Release 3-OH-DDDA: To release the final product, the 3-hydroxydodecanedioyl-CoA must be cleaved. This can be achieved by the action of a thioesterase (TesB), which hydrolyzes the thioester bond, releasing free this compound.[8]

To ensure the accumulation of the desired 3-OH-DDDA and prevent its further degradation, it is crucial to block the subsequent steps of the β-oxidation pathway. This is typically achieved by knocking out the genes encoding 3-hydroxyacyl-CoA dehydrogenase (FadB) and/or 3-ketoacyl-CoA thiolase (FadA).[4][8]

Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_main Core Pathway cluster_block Metabolic Block Dodecanoic Acid Dodecanoic Acid ω-Hydroxydodecanoic Acid ω-Hydroxydodecanoic Acid Dodecanoic Acid->ω-Hydroxydodecanoic Acid CYP Monooxygenase (ω-hydroxylase) Dodecanedioic Acid (DDDA) Dodecanedioic Acid (DDDA) ω-Hydroxydodecanoic Acid->Dodecanedioic Acid (DDDA) Alcohol/Aldehyde Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid (DDDA)->Dodecanedioyl-CoA Acyl-CoA Synthetase (FadD) Enoyl-CoA Enoyl-CoA Dodecanedioyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (FadE) 3-Hydroxydodecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA Enoyl-CoA->3-Hydroxydodecanedioyl-CoA Enoyl-CoA Hydratase (FadB) This compound This compound 3-Hydroxydodecanedioyl-CoA->this compound Thioesterase (TesB) Further β-oxidation 3-Hydroxydodecanedioyl-CoA->Further β-oxidation 3-Hydroxyacyl-CoA Dehydrogenase (FadB) 3-Ketoacyl-CoA Thiolase (FadA) (Knockout) Workflow Start Start Host_Selection Host Selection: Pseudomonas putida Start->Host_Selection Genetic_Modification Genetic Modification: - Knockout phaC (PHA synthesis) - Knockout fadBA (β-oxidation) - Overexpress tesB (thioesterase) Host_Selection->Genetic_Modification Fermentation Fed-Batch Fermentation Genetic_Modification->Fermentation Downstream_Processing Downstream Processing Fermentation->Downstream_Processing Analysis Product Analysis (GC-MS) Downstream_Processing->Analysis Final_Product Pure 3-OH-DDDA Analysis->Final_Product

Figure 2: Overall experimental workflow for 3-OH-DDDA production.

Detailed Protocols

Protocol 1: Fed-Batch Fermentation of Engineered Pseudomonas putida

This protocol is adapted from successful fermentation strategies for the production of 3-hydroxyalkanoic acids in engineered P. putida. [4] 1. Inoculum Preparation:

  • Aseptically transfer a single colony of the engineered P. putida strain from an agar plate into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

  • Use this seed culture to inoculate a 500 mL baffled flask containing 100 mL of the same medium.

  • Incubate at 30°C with shaking at 200 rpm for 8-12 hours until the optical density at 600 nm (OD600) reaches 2.0-3.0.

2. Fermenter Setup and Batch Phase:

  • Prepare the fermentation medium in a 5 L bioreactor with a working volume of 3 L. The medium should contain:

    • (NH₄)₂SO₄: 2.0 g/L

    • KH₂PO₄: 1.5 g/L

    • Na₂HPO₄·12H₂O: 3.3 g/L

    • Trace element solution: 10 mL/L

    • Glucose: 20 g/L

  • Sterilize the fermenter at 121°C for 20 minutes.

  • After cooling, aseptically add the sterile glucose solution and the inoculum (5% v/v).

  • Control the fermentation parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled with 2 M NaOH and 1 M H₂SO₄)

    • Dissolved Oxygen (DO): Maintained above 20% by cascading the agitation speed (300-800 rpm) and airflow rate (1-3 vvm).

3. Fed-Batch Phase:

  • Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.

  • Prepare a sterile feeding solution containing:

    • Dodecanedioic acid: 200 g/L

    • Glucose: 400 g/L

    • (NH₄)₂SO₄: 40 g/L

  • Feed the solution at a rate that maintains a low concentration of glucose in the fermenter to avoid overflow metabolism. A starting feed rate of 2-3 mL/h can be gradually increased based on the DO and pH profiles.

  • Continue the fed-batch fermentation for 48-72 hours.

  • Collect samples periodically to monitor cell growth (OD600), substrate consumption, and product formation.

ParameterValueReference
Host StrainPseudomonas putida KT2442 (engineered)[4]
Fermentation TypeFed-batch[4]
Temperature30°C[4]
pH7.0[4]
Carbon SourceDodecanedioic acid and Glucose[4]
Achieved Titer (related compound)7.27 g/L (3-hydroxyacyl acids)[4]

Table 1: Summary of Fermentation Parameters for a Related Process

Protocol 2: Downstream Processing - Extraction and Purification of 3-OH-DDDA

The recovery of 3-OH-DDDA from the fermentation broth is a multi-step process aimed at isolating the product with high purity. [9][10] 1. Cell Removal:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Decant the supernatant, which contains the soluble 3-OH-DDDA.

  • For complete removal of fine particles, the supernatant can be further clarified by microfiltration (0.22 µm).

2. Acidification and Liquid-Liquid Extraction:

  • Transfer the cell-free supernatant to a separation funnel.

  • Acidify the supernatant to a pH of 2.0 using concentrated HCl or H₂SO₄ to protonate the carboxylic acid groups, making them more soluble in organic solvents.

  • Add an equal volume of a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Shake vigorously for 5-10 minutes and then allow the phases to separate.

  • Collect the organic phase containing the 3-OH-DDDA.

  • Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

  • Pool the organic extracts.

3. Solvent Evaporation and Product Recovery:

  • Dry the pooled organic extract over anhydrous Na₂SO₄ to remove residual water.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude 3-OH-DDDA.

4. Purification by Chromatography (Optional):

  • For higher purity, the crude product can be further purified using silica gel column chromatography.

  • Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., hexane:ethyl acetate with a small amount of acetic acid).

  • Load the solution onto a silica gel column pre-equilibrated with the same solvent system.

  • Elute the column with a gradient of increasing polarity to separate the 3-OH-DDDA from other impurities.

  • Collect the fractions and analyze for the presence of the product using thin-layer chromatography (TLC) or GC-MS.

  • Pool the pure fractions and evaporate the solvent to obtain the final purified product.

Protocol 3: Analytical Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of 3-OH-DDDA. [1][11] 1. Sample Preparation and Derivatization:

  • Take a known volume of the fermentation supernatant or a solution of the purified product.

  • Add an internal standard (e.g., a deuterated analog of 3-OH-DDDA) for accurate quantification. [8]3. Lyophilize the sample to dryness.

  • To the dry residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.

2. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set up a temperature gradient for the GC oven (e.g., initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes).

  • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TMS-derivatized 3-OH-DDDA.

Conclusion and Future Outlook

The microbial production of this compound represents a promising avenue for the sustainable synthesis of this valuable platform chemical. By leveraging the metabolic capabilities of engineered microorganisms like Pseudomonas putida, it is possible to establish a robust and efficient fermentation process. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize the production of 3-OH-DDDA.

Future research should focus on further enhancing the productivity and yield through systematic metabolic engineering, including the optimization of precursor supply, cofactor regeneration, and product transport. Additionally, the development of in situ product recovery techniques could alleviate product toxicity and improve the overall process economics. With continued advancements in synthetic biology and bioprocess engineering, the microbial production of 3-OH-DDDA is poised to become a commercially viable reality.

References

  • Sud, I. J., & Feingold, D. S. (1979). Detection of 3-hydroxy fatty acids at picogram levels in biologic specimens. A chemical method for the detection of Neisseria gonorrhoeae? Journal of Investigative Dermatology, 73(6), 521–526. [Link]

  • Chung, A., et al. (2009). Microbial Production of 3-hydroxydodecanoic Acid by Pha Operon and fadBA Knockout Mutant of Pseudomonas Putida KT2442 Harboring tesB Gene. Applied Microbiology and Biotechnology, 83(3), 513-519. [Link]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271–293. [Link]

  • Schmidt, M., et al. (2025). Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases. Metabolic Engineering Communications, 20, e00263. [Link]

  • Request PDF. (2025). Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases. [Link]

  • Chung, A., et al. (2009). Microbial Production of 3-hydroxydodecanoic Acid by Pha Operon and fadBA Knockout Mutant of Pseudomonas Putida KT2442 Harboring tesB Gene. Applied Microbiology and Biotechnology, 83(3), 513-519. [Link]

  • Scheps, D., et al. (2011). Synthesis of hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 10, 9. [Link]

  • Ouyang, S. P., et al. (2010). Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida. Biomacromolecules, 11(11), 3077–3083. [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Detection of 3-hydroxy fatty acids at picogram levels in biologic specimens. A chemical method for the detection of Neisseria gonorrhoeae? Journal of Investigative Dermatology, 73(6), 521–526. [Link]

  • Picataggio, S., et al. (1992). Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Bio/Technology, 10(8), 894–898. [Link]

  • ACS Publications. (2025). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. [Link]

  • Scheps, D., et al. (2011). Synthesis of hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 10, 9. [Link]

  • Rinaldo, P., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115–120. [Link]

  • Frontiers. (2021). A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth. [Link]

  • Chemical Engineering Transactions. (2024). A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth. [Link]

  • Yun, J., et al. (2022). Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols. Frontiers in Bioengineering and Biotechnology, 9, 801918. [Link]

Sources

Application Notes & Protocols: A Multi-Step Biocatalytic Cascade for the Synthesis of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Hydroxydodecanedioic acid is a medium-chain hydroxy dicarboxylic acid of significant interest as a biomarker for diagnosing certain fatty acid metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Its chiral nature also presents potential as a valuable building block in chemical synthesis. Traditional chemical synthesis routes can be complex and environmentally demanding.[3] This guide details a sustainable, multi-step biocatalytic strategy for the synthesis of this compound, designed for researchers in biocatalysis, metabolic engineering, and drug development. We present a logical cascade utilizing whole-cell biocatalysts, leveraging the high selectivity and efficiency of enzymes to overcome the challenges of chemical synthesis. This document provides the scientific rationale behind the chosen enzymatic modules, detailed protocols for implementation, and expert insights for process optimization.

Part 1: Rationale and Strategic Design

The enzymatic synthesis of this compound is not a single-step conversion from a common precursor. Our strategy, therefore, employs a sequential, three-module enzymatic cascade that mimics and repurposes natural metabolic pathways. This approach ensures high selectivity and yield at each step.

The Biocatalytic Blueprint: A Three-Module Cascade

The proposed synthesis route proceeds as follows: Dodecanoic Acid → 12-Hydroxydodecanoic Acid → Dodecanedioic Acid → this compound

This pathway is broken down into three distinct biocatalytic modules, which can be run sequentially or potentially in a single engineered microbial host.

G cluster_0 Module 1: ω-Hydroxylation cluster_1 Module 2: Terminal Oxidation cluster_2 Module 3: β-Hydroxylation A Dodecanoic Acid B 12-Hydroxydodecanoic Acid A->B CYP153A Monooxygenase (NADPH, O₂) C Dodecanedioic Acid B->C Alcohol Dehydrogenase (ADH) Aldehyde Dehydrogenase (ALDH) (NAD⁺) D Dodecanedioyl-CoA C->D Acyl-CoA Synthetase (ATP, CoA) E 2-Enoyl-Dodecanedioyl-CoA D->E Acyl-CoA Dehydrogenase F 3-Hydroxydodecanedioyl-CoA E->F Enoyl-CoA Hydratase (H₂O) G This compound F->G Thioesterase

Caption: Proposed three-module enzymatic cascade for the synthesis of this compound.

Causality Behind Experimental Choices
  • Why Whole-Cell Biocatalysis? The use of engineered whole cells (e.g., Escherichia coli) as biocatalysts is a cornerstone of this strategy.[4] This approach obviates the need for costly enzyme purification and, critically, provides an intracellular environment for the continuous regeneration of expensive cofactors like NADPH, which is essential for Cytochrome P450 activity.[5] Furthermore, the cellular machinery can protect the enzymes from harsh reaction conditions.[6]

  • Enzyme Selection Rationale:

    • Module 1 (ω-Hydroxylation): Cytochrome P450 monooxygenases (CYPs) from the CYP153A family are selected for their remarkable regioselectivity, almost exclusively hydroxylating the terminal (ω) carbon of fatty acids.[7] This prevents the formation of unwanted side products. Fusing the P450 heme domain to a reductase domain (e.g., from P450 BM3) can create a self-sufficient enzyme with improved electron coupling and overall efficiency.[8]

    • Module 2 (Terminal Oxidation): The conversion of the ω-hydroxy group to a carboxyl group is a two-step process catalyzed by native or recombinant alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH).[9] This sequence is a common biological pathway for the metabolism of fatty alcohols.

    • Module 3 (β-Hydroxylation): This final, crucial step is inspired by the β-oxidation cycle. The substrate, dodecanedioic acid, must first be activated to its Coenzyme A (CoA) thioester. Subsequent desaturation by an acyl-CoA dehydrogenase followed by stereospecific hydration via an enoyl-CoA hydratase introduces the hydroxyl group at the C-3 position.[10] A final hydrolysis step by a thioesterase releases the desired product. This module ensures the correct positioning and stereochemistry of the hydroxyl group.

Part 2: Experimental Protocols & Methodologies

These protocols provide a framework for executing the biocatalytic cascade. Each step is designed to be self-validating through clear analytical checkpoints.

Protocol 1: Construction of Whole-Cell Biocatalysts
  • Gene Synthesis and Cloning:

    • Obtain the DNA sequences for the chosen enzymes (e.g., CYP153A from Marinobacter aquaeolei[7], an alcohol dehydrogenase, an aldehyde dehydrogenase, and an enoyl-CoA hydratase).

    • Codon-optimize the sequences for expression in E. coli.

    • Synthesize the genes and clone them into a suitable expression vector, such as pET-28a(+) or a Duet vector for co-expression, under the control of an inducible promoter (e.g., T7).

  • Host Transformation:

    • Transform the expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)). For fatty acid bioconversions, using a fadD knockout mutant can be advantageous to prevent degradation of the fatty acid substrate and product via the native β-oxidation pathway.[11]

    • Confirm successful transformation by plasmid sequencing and colony PCR.

Protocol 2: Biocatalytic Production of 12-Hydroxydodecanoic Acid (Module 1)
  • Inoculum and Culture:

    • Inoculate 5 mL of Luria-Bertani (LB) medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking (220 rpm).

    • Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 30°C.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.01 mM.

    • To support P450 expression, supplement the medium with 0.25 mM 5-aminolevulinic acid (5-ALA) as a heme precursor and 0.5 mM FeSO₄.[7]

    • Continue incubation at 30°C for 16-20 hours.

  • Whole-Cell Biotransformation:

    • Harvest cells by centrifugation (4000 x g, 15 min, 4°C).

    • Wash the cell pellet with 50 mM potassium phosphate buffer (pH 7.4).

    • Resuspend the cells in the same buffer to a final cell concentration (OD₆₀₀) of 50.

    • Add Dodecanoic acid as a solid-state powder to a final concentration of 4-10 g/L to minimize solvent toxicity.[7][8] Add glucose (2% w/v) to provide a carbon source for cofactor regeneration.

    • Incubate the reaction mixture at 30°C with vigorous shaking for 24-48 hours. Monitor the reaction progress by taking periodic samples.

Protocol 3: Conversion to Dodecanedioic Acid and 3-Hydroxylation (Modules 2 & 3)

This can be performed using a separate biocatalyst expressing ADH/ALDH and the β-oxidation enzymes, or by engineering all pathways into a single host.

  • Sequential Reaction: After the completion of Module 1, centrifuge the reaction mixture to separate the cells from the supernatant containing 12-hydroxydodecanoic acid.

  • Second Biotransformation: Add the supernatant to a fresh suspension of the Module 2/3 biocatalyst (prepared as in Protocol 2).

  • Cofactor and Substrate Addition: Supplement the reaction with NAD⁺ (1 mM), ATP (5 mM), and Coenzyme A (1 mM) to drive the subsequent oxidation and hydration steps.

  • Incubation and Monitoring: Incubate at 30°C with shaking for another 24-48 hours, monitoring for the appearance of the final product.

Protocol 4: Product Extraction and Purification
  • Reaction Quenching and Acidification: Stop the reaction by acidifying the entire mixture to pH 2.0 with 6 M HCl. This protonates the carboxylic acids, making them soluble in organic solvents.

  • Solvent Extraction: Extract the acidified mixture three times with an equal volume of ethyl acetate.

  • Drying and Evaporation: Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate or by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[3][12]

Protocol 5: Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): The product must be derivatized to increase its volatility. Trimethylsilyl (TMS) derivatives are highly effective.[1] The resulting mass spectrum will provide a definitive fragmentation pattern for structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy of the purified compound will confirm the positions of the hydroxyl and carboxyl groups.[3]

Part 3: Data Visualization and Workflow

Quantitative Data Summary

The efficiency of the initial ω-hydroxylation step is critical for the overall yield. The following table summarizes reported data for similar biocatalytic systems.

Enzyme SystemHostSubstrate Conc. (g/L)Product Titer (g/L)RegioselectivityReference
CYP153AM.aq-CPRBM3E. coli101.2>95% (ω)[8]
CYP153AL.m (three-component)E. coli42.0>95% (ω)[7]
CYP153AL.m (native partners)E. coli43.28>95% (ω)[7]
General Experimental Workflow

Caption: General experimental workflow from biocatalyst preparation to final product analysis.

References

  • Lu, W., et al. (2010). Advances in bio‐based production of dicarboxylic acids longer than C4. Microbial Biotechnology. Available at: [Link]

  • Julsing, M. K., et al. (2012). Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. ResearchGate. Available at: [Link]

  • Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. Available at: [Link]

  • Honda Malca, S., et al. (2012). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Frontiers in Microbiology. Available at: [Link]

  • Lin, Y., et al. (2018). One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia. ResearchGate. Available at: [Link]

  • Sheppard, M. J. (2017). Biocatalytic Reduction of Carboxylic Acids for Industrial Chemical Synthesis. ProQuest. Available at: [Link]

  • Estabrook, R. W., et al. (1997). Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. PNAS. Available at: [Link]

  • Chen, Y.-C., et al. (2025). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Green Chemistry. Available at: [Link]

  • Jung, E., et al. (2016). Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). PubMed. Available at: [Link]

  • Tieves, F., et al. (2019). Hydroxylation with live whole-cell biocatalysts. ResearchGate. Available at: [Link]

  • Rowlinson, B., et al. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. Available at: [Link]

  • Rabuffetti, M., et al. (2022). and stereoselective biocatalytic hydration of fatty acids from waste cooking oils en route to hydroxy fatty. University of Bari Aldo Moro. Available at: [Link]

  • Schneider, S., et al. (1999). Biocatalyst Engineering by Assembly of Fatty Acid Transport and Oxidation Activities for In Vivo Application of Cytochrome P-450BM-3 Monooxygenase. Semantic Scholar. Available at: [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Available at: [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed. Available at: [Link]

  • Lee, S. Y., et al. (2021). Biosynthesis of C12 Fatty Alcohols by Whole Cell Biotransformation of C12 Derivatives Using Escherichia coli Two-cell Systems Expressing CAR and ADH. ProQuest. Available at: [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0000413). HMDB. Available at: [Link]

  • G. A. Mitchell, et al. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism. Available at: [Link]

Sources

Application Note & Protocols: 3-Hydroxydodecanedioic Acid as a Versatile Monomer for Advanced Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The growing demand for sustainable and biocompatible materials has propelled research into biodegradable polymers derived from renewable resources. 3-Hydroxydodecanedioic acid (3-OH-DDA) emerges as a highly promising A-B type monomer for the synthesis of novel polyesters. Its unique structure, featuring a secondary hydroxyl group and two carboxylic acid groups, offers a versatile platform for creating polymers with tunable properties. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, polymerization, and characterization of polymers derived from 3-OH-DDA. We present detailed protocols, explain the rationale behind experimental choices, and discuss potential high-value applications in the biomedical field.

Introduction: The Case for this compound

This compound is a medium-chain dicarboxylic hydroxy acid.[1] Unlike traditional monomers used in polyester synthesis, 3-OH-DDA possesses both nucleophilic (hydroxyl) and electrophilic (carboxyl) functionalities within the same molecule, making it an ideal candidate for self-condensation polymerization. The resulting polyesters, belonging to the poly(hydroxy acid) family, are anticipated to exhibit favorable characteristics such as biodegradability, biocompatibility, and thermoplasticity, analogous to well-studied polyhydroxyalkanoates (PHAs).[2]

The presence of a 12-carbon backbone provides a significant hydrophobic segment, which can be advantageous for applications requiring controlled degradation rates and specific mechanical properties. This contrasts with shorter-chain hydroxy acids like lactic or glycolic acid, which produce more hydrophilic polymers.[3] The pendant hydroxyl group also offers a potential site for post-polymerization modification, allowing for the attachment of drugs or targeting moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H22O5Derived from structure
Molecular Weight246.30 g/mol Derived from formula
Melting Point107-109°C[4]
AppearanceWhite solid[4]
Key Functional Groups2x Carboxylic Acid, 1x Secondary Alcohol[1]

Monomer Synthesis: A Practical Approach

While 3-OH-DDA is a metabolite found in nature, for polymer applications, a reliable synthetic route is essential.[1] A reported multi-step synthesis provides a practical pathway to obtain the monomer with high purity.[4]

Synthetic Workflow Overview

The synthesis involves the reaction of dodecanedioic acid with a suitable reagent to introduce the hydroxyl group at the C3 position, followed by purification. A general schematic is presented below.

Synthesis_Workflow cluster_synthesis Monomer Synthesis Workflow start Dodecanedioic Acid (Starting Material) step1 Step 1: Activation & Reaction start->step1 Reagents step2 Step 2: Reduction step1->step2 Intermediate step3 Step 3: Hydrolysis step2->step3 Intermediate purification Purification (Recrystallization) step3->purification product 3-Hydroxydodecanedioic Acid (3-OH-DDA) purification->product >95% Purity

Caption: Generalized workflow for the chemical synthesis of 3-OH-DDA.

Protocol: Synthesis of this compound

This protocol is adapted from established synthetic schemes for similar hydroxy acids.[4][5]

Materials & Reagents:

  • Dodecanedioic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper

  • Beakers and graduated cylinders

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend dodecanedioic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain dodecanedioyl chloride.

  • Alpha-Bromination: Dissolve the crude dodecanedioyl chloride in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 4-6 hours.

  • Hydrolysis: Carefully quench the reaction mixture with water. The acid chloride groups will hydrolyze back to carboxylic acids, and the bromine will be substituted by a hydroxyl group. This step may require heating.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator.

  • Recrystallization: Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure this compound as a white solid.[4]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should be sharp (approx. 107-109°C).[4]

Polymerization via Polycondensation

Direct melt polycondensation is a straightforward method for polymerizing A-B type monomers like 3-OH-DDA.[6] The process involves heating the monomer above its melting point, typically under vacuum and with a catalyst, to drive the esterification reaction and remove the water byproduct.

Polymerization Workflow

Polymerization_Workflow cluster_poly Polycondensation Workflow monomer 3-OH-DDA Monomer + Catalyst prepolymer Pre-polymerization (Low Vacuum, 1-2h) monomer->prepolymer Heat to ~120°C highpoly High Polymerization (High Vacuum, 4-8h) prepolymer->highpoly Increase Temp & Vacuum polymer Crude Polymer (Poly(3-OH-DDA)) highpoly->polymer purify Purification (Dissolution & Precipitation) polymer->purify final_product Pure Polymer purify->final_product

Caption: Step-by-step workflow for the melt polycondensation of 3-OH-DDA.

Protocol: Melt Polycondensation of 3-OH-DDA

Materials & Reagents:

  • Synthesized 3-OH-DDA monomer

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or another suitable polycondensation catalyst

  • Dichloromethane (DCM) or Chloroform

  • Methanol or Ethanol

Equipment:

  • Glass polymerization tube with a side arm for vacuum

  • High-vacuum pump and vacuum gauge

  • Heating mantle or oil bath with temperature controller

  • Mechanical stirrer (optional, for larger scale)

  • Schlenk line for inert gas handling

Procedure:

  • Reactor Setup: Add the 3-OH-DDA monomer and a catalytic amount of Sn(Oct)₂ (e.g., 0.1-0.5 mol%) to the polymerization tube.

  • Drying: Heat the reactor to 60-70°C under high vacuum for at least 1 hour to remove any residual moisture.

  • Pre-polymerization: Backfill with an inert gas (e.g., Nitrogen or Argon). Increase the temperature to ~120°C (above the monomer's melting point) and apply a low vacuum. Stir the molten monomer for 1-2 hours. Water vapor will be visibly evolved.

  • High Polymerization: Gradually increase the vacuum to a high level (<1 Torr) and slowly increase the temperature to 140-160°C. Continue the reaction for 4-8 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer grows.

  • Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed by carefully breaking the glass tube or by dissolving it in a suitable solvent.

  • Purification: Dissolve the crude polymer in a minimal amount of DCM or chloroform. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol or ethanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Polymer Characterization

Thorough characterization is crucial to understand the structure-property relationships of the newly synthesized polymer.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueParameter MeasuredRationale & Expected Information
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Determines the success of the polymerization in achieving high molecular weight, which is critical for mechanical properties.
¹H and ¹³C NMR Spectroscopy Chemical Structure, Monomer ConversionConfirms the formation of ester linkages and the absence of residual monomer.
FTIR Spectroscopy Functional GroupsVerifies the disappearance of broad O-H bands from carboxylic acids and the appearance of a strong ester C=O stretch (~1735 cm⁻¹).
Differential Scanning Calorimetry (DSC) Glass Transition (Tg), Melting (Tm), Crystallinity (Xc)Provides insight into the thermal properties and morphology of the polymer, which dictates its application range (e.g., amorphous vs. semi-crystalline).
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition Temperature (Td)Determines the processing window for the polymer and its stability at elevated temperatures.

Potential Applications in Biomedical and Pharmaceutical Fields

Polymers derived from 3-OH-DDA are expected to be part of the broader family of PHAs, which are known for their excellent biocompatibility and biodegradability.[7] This positions them as prime candidates for high-value applications.

  • Drug Delivery Systems: The hydrophobic nature of the polymer can be utilized for the encapsulation and sustained release of hydrophobic drugs.[7] The polymer can be formulated into microspheres, nanoparticles, or implants for localized or systemic drug delivery.

  • Tissue Engineering Scaffolds: The thermoplastic properties allow for processing into porous scaffolds using techniques like 3D printing or electrospinning. These scaffolds can provide mechanical support for cell growth and tissue regeneration, degrading over time as new tissue is formed.[7]

  • Resorbable Medical Devices: Due to their biodegradability, these polymers could be used to fabricate temporary medical implants such as sutures, stents, or bone fixation plates, eliminating the need for a second surgery for removal.[7][8]

Conclusion

This compound is a compelling monomer for the development of next-generation biodegradable polymers. Its synthesis from readily available precursors and its straightforward polymerization via polycondensation make it accessible for laboratory-scale investigation. The resulting polyesters hold significant promise for addressing key challenges in drug delivery and regenerative medicine. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the full potential of this versatile building block.

References

  • Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed.
  • Showing metabocard for this compound (HMDB0000413).
  • Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace.
  • Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC - NIH.
  • Exploiting Polyhydroxyalkanoates for Biomedical Applic
  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry (RSC Publishing).
  • Biosynthesis and Biodegradation of 3-Hydroxypropion
  • Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexano
  • Poly(α-hydroxyacids) in biomedical applications: Synthesis and properties of lactic acid polymers.

Sources

The Synthesis and Application of Dodecanedioate-Based Polyesters for Advanced Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Long-Chain Dicarboxylic Acid-Based Biocompatible Polymers

In the quest for advanced biomaterials, the family of biodegradable polyesters stands out for its versatility and biocompatibility.[1] While significant research has focused on polyesters derived from lactic acid and glycolic acid, there is a growing interest in polymers synthesized from long-chain dicarboxylic acids.[2][3] These molecules offer unique thermal and mechanical properties, making them attractive candidates for a range of biomedical applications, from drug delivery to tissue engineering.[4][5]

This document provides a comprehensive guide to the synthesis and application of polyesters derived from dodecanedioic acid. While the specific homopolymer, poly(3-hydroxydodecanedioate), is not extensively documented in current literature, the principles of polyester synthesis from dicarboxylic acids are well-established. To provide a robust and experimentally validated guide, we will focus on a closely related and well-characterized polymer: poly(glycerol-dodecanedioate) (PGD) . PGD is a thermosetting elastomer synthesized from glycerol and dodecanedioic acid, and it has shown significant promise in tissue engineering and for the development of medical devices.[6][7] The protocols and applications detailed herein for PGD can serve as a foundational framework for researchers interested in exploring other dodecanedioic acid-based polyesters.

I. Synthesis of Poly(glycerol-dodecanedioate): A Step-by-Step Protocol

The synthesis of PGD is a two-step process involving the initial formation of a pre-polymer followed by a curing step to create a cross-linked network.[6][7] This method allows for the casting of the polymer into various shapes and sizes before the final, irreversible cross-linking.

A. Rationale Behind Experimental Choices

The choice of a two-step polymerization process is crucial for the practical application of PGD. The pre-polymer, being a viscous liquid, can be easily molded, cast into films, or used to coat surfaces. The subsequent curing step then locks the polymer into its final, desired shape. The 1:1 molar ratio of glycerol to dodecanedioic acid is a common starting point, but this can be varied to fine-tune the mechanical properties of the final polymer.[6] The reaction is typically carried out under an inert atmosphere to prevent oxidation and side reactions at high temperatures.

B. Experimental Workflow

SynthesisWorkflow cluster_prepolymer Pre-polymer Synthesis cluster_curing Curing A Mix Glycerol & Dodecanedioic Acid (1:1 molar ratio) B Heat to 120°C under Nitrogen for 24h A->B Stirring C Apply Vacuum at 120°C for 24h B->C Stirring D Cast Pre-polymer into Mold C->D Viscous Pre-polymer E Heat in Vacuum Oven at 120°C for 48h D->E F Cured PGD Elastomer E->F

Caption: Workflow for the synthesis of poly(glycerol-dodecanedioate) (PGD).

C. Detailed Protocol for PGD Synthesis

Materials:

  • Glycerol (ACS grade)

  • Dodecanedioic acid (99%)

  • Nitrogen gas (high purity)

  • Silicone molds

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Vacuum pump

  • Vacuum oven

  • Schlenk line (optional, for rigorous inert atmosphere)

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked round-bottom flask, combine equimolar amounts of glycerol and dodecanedioic acid (e.g., 0.1 mol of each).[7]

    • Fit the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Heat the mixture to 120°C under a steady flow of nitrogen gas, with continuous stirring, for 24 hours.[7]

    • After 24 hours, apply a vacuum (e.g., 30 mTorr) to the flask while maintaining the temperature at 120°C and stirring for an additional 24 hours to remove water produced during the condensation reaction.[7]

    • The resulting viscous liquid is the PGD pre-polymer. It can be stored in a desiccator at room temperature.

  • Curing:

    • Heat the pre-polymer to approximately 90°C to reduce its viscosity for easier handling.

    • Pour the pre-polymer into a silicone mold of the desired shape and thickness.

    • Place the mold in a vacuum oven and cure at 120°C for 48 hours.

    • After curing, allow the polymer to cool to room temperature before removing it from the mold. The resulting material is a transparent, flexible elastomer.

II. Characterization of Poly(glycerol-dodecanedioate)

Thorough characterization of the synthesized PGD is essential to ensure its suitability for biomedical applications. The following table summarizes key characterization techniques and their expected outcomes.

Property Technique Expected Outcome Significance
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Presence of ester carbonyl peaks (~1735 cm⁻¹) and hydroxyl peaks (~3400 cm⁻¹).Confirms the formation of the polyester.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average (Mn) and weight average (Mw) molecular weights of the pre-polymer.Influences the mechanical properties and degradation rate of the final polymer.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), which is typically around 32°C for PGD.[6]The Tg being close to body temperature is responsible for the shape-memory properties of PGD.[6]
Mechanical Properties Tensile TestingMeasurement of Young's modulus, tensile strength, and elongation at break. PGD behaves as a stiff material below its Tg and a compliant elastomer above it.[6]Ensures the polymer can withstand the mechanical stresses of the intended application.
Biocompatibility In vitro cell culture (e.g., with fibroblasts or mesenchymal stem cells)High cell viability and proliferation on the polymer surface.Essential for any material intended for in vivo use.
Biodegradability In vitro degradation studies in phosphate-buffered saline (PBS) at 37°CGradual mass loss over time.Determines the timeframe over which the polymer will degrade in a physiological environment.

III. Applications of Poly(glycerol-dodecanedioate) in Biomedical Research

The unique properties of PGD, particularly its biocompatibility, biodegradability, and shape-memory behavior, make it a promising material for various biomedical applications.

A. Tissue Engineering Scaffolds

The elastomeric nature of PGD at body temperature makes it an excellent candidate for soft tissue engineering applications.[6] Scaffolds can be fabricated using techniques such as salt leaching or 3D printing of the pre-polymer followed by curing.

Protocol for Fabricating a Porous PGD Scaffold using Salt Leaching:

  • Preparation of the Polymer-Salt Mixture:

    • Thoroughly mix the PGD pre-polymer with sieved sodium chloride (NaCl) particles of a desired size range (e.g., 100-200 µm). The salt-to-polymer ratio will determine the porosity of the final scaffold (e.g., 80:20 w/w for 80% porosity).

  • Casting and Curing:

    • Cast the polymer-salt mixture into a mold and cure as described in the synthesis protocol.

  • Leaching:

    • Immerse the cured scaffold in deionized water for 48-72 hours, changing the water periodically, to leach out the NaCl particles.

  • Drying:

    • Freeze-dry the scaffold to remove the water and obtain a porous structure.

  • Sterilization:

    • Sterilize the scaffold using ethylene oxide or 70% ethanol before cell seeding.

ScaffoldFabrication A Mix PGD Pre-polymer with NaCl Particles B Cast into Mold and Cure A->B C Leach out NaCl in Deionized Water B->C D Freeze-dry to Obtain Porous Scaffold C->D E Sterilize for Cell Culture D->E

Sources

Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydroxydodecanedioic Acid in Metabolic Research

This compound (3OHDD) is a medium-chain, 3-hydroxydicarboxylic acid that has emerged as a crucial biomarker in the study of inherited metabolic disorders.[1][2][3] Specifically, its quantification in biological fluids is paramount for the diagnosis and monitoring of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a severe disorder of fatty acid β-oxidation.[1][2][3] In healthy individuals, fatty acid metabolism is a finely tuned process. However, when mitochondrial β-oxidation is impaired, an alternative pathway, ω-oxidation, becomes more prominent, leading to the formation of dicarboxylic acids.[4] The subsequent β-oxidation of these dicarboxylic acids can be impeded in LCHAD deficiency, resulting in an accumulation and excretion of 3-hydroxydicarboxylic acids, including 3OHDD.[2][5]

The precise and accurate quantification of 3OHDD in complex biological matrices like urine and plasma is challenging due to its low endogenous concentrations and the presence of interfering substances. Stable isotope dilution analysis, coupled with mass spectrometry, is the gold standard for such quantitative bioanalysis. This approach relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.

This document provides a comprehensive guide for researchers, clinicians, and drug development professionals on the application and protocols for the stable isotope labeling of this compound. We will delve into the rationale behind isotopic labeling strategies, provide detailed synthetic protocols for generating labeled 3OHDD, and outline its application in quantitative mass spectrometry-based assays.

Part 1: Rationale and Strategy for Stable Isotope Labeling of this compound

The choice of stable isotope and the position of the label within the 3OHDD molecule are critical for the successful development of a robust internal standard. The ideal labeled standard should co-elute with the endogenous analyte during chromatography, exhibit similar ionization efficiency in the mass spectrometer, and have a mass shift that prevents isotopic overlap with the analyte.

Commonly Used Stable Isotopes:
  • Deuterium (²H): Deuterium labeling is a cost-effective and common strategy. For 3OHDD, introducing two deuterium atoms (D2) has been successfully demonstrated.[1][2][3] However, potential drawbacks include the possibility of isotopic exchange (H/D exchange) during sample preparation or analysis and potential chromatographic shifts compared to the unlabeled analyte, although this is less common with modern chromatographic techniques.

  • Carbon-13 (¹³C): ¹³C is a stable and biochemically inert isotope. Labeling with ¹³C offers greater stability against isotopic exchange compared to deuterium. The introduction of one or more ¹³C atoms provides a clear mass shift without significantly altering the physicochemical properties of the molecule, ensuring co-elution with the endogenous analyte.

  • Oxygen-18 (¹⁸O): ¹⁸O can be incorporated into the carboxylic acid groups of 3OHDD. This method can be a straightforward way to introduce a mass label. However, the potential for back-exchange with water under certain pH conditions must be carefully evaluated.

Strategic Placement of Labels:

The position of the stable isotope label is as important as the choice of isotope. Labels should be placed in a chemically stable position that is not subject to metabolic turnover. For 3OHDD, labeling the carbon backbone is generally preferred over labeling the hydroxyl or carboxyl groups to prevent in-source exchange or loss of the label.

A di-deuterated analog of 3OHDD has been synthesized and proven effective as an internal standard for quantitative analysis.[1][2][3] This provides a solid foundation for researchers to either replicate this approach or to develop ¹³C-labeled analogs for enhanced stability and minimal chromatographic shift.

Part 2: Synthesis of Stable Isotope-Labeled this compound

The following is a detailed protocol for the chemical synthesis of a di-deuterated analog of this compound (3OHDD-D2), adapted from established methods.[2] This protocol serves as a template that can be modified for the synthesis of other isotopologues.

Protocol 1: Synthesis of this compound-D2 (3OHDD-D2)

This synthesis involves a multi-step process, and all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Starting materials for the synthesis of the 3OHDD backbone (as described in Chickos et al., 2002)[2]

  • Deuterated reagents (e.g., Deuterium gas, Lithium aluminum deuteride)

  • Anhydrous solvents (e.g., Diethyl ether, Tetrahydrofuran)

  • Reagents for purification (e.g., Silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

The synthesis of 3OHDD-D2 can be achieved by modifying the synthetic scheme for unlabeled 3OHDD.[2] A key step is the introduction of deuterium atoms at a stable position in the carbon chain. One effective strategy is the reduction of a suitable precursor with a deuterated reducing agent.

  • Preparation of a suitable precursor: The synthesis begins with the creation of a dodecanedioic acid derivative with a functional group that can be reduced to introduce the deuterium labels.

  • Deuterium Labeling: The precursor is then reduced using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce two deuterium atoms. This step must be performed under anhydrous conditions to prevent quenching of the reducing agent.

  • Hydrolysis and Purification: The deuterated intermediate is then hydrolyzed to yield this compound-D2. The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Characterization and Quality Control:

  • Mass Spectrometry (MS): Confirm the incorporation of deuterium and the mass of the labeled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the structure and the position of the deuterium labels.

  • Purity Analysis (e.g., HPLC, GC-MS): Ensure the isotopic and chemical purity of the final product is greater than 98%.

Part 3: Application of Labeled 3OHDD in Quantitative Bioanalysis

Stable isotope-labeled 3OHDD is an indispensable tool for the accurate quantification of its endogenous counterpart in biological samples using the isotope dilution mass spectrometry (ID-MS) method.

Protocol 2: Quantification of 3OHDD in Urine using GC-MS with a Labeled Internal Standard

This protocol outlines the general steps for the analysis of urinary 3OHDD.

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of urine, add a precise amount of the stable isotope-labeled 3OHDD (e.g., 3OHDD-D2) as an internal standard.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the urine matrix.

  • Derivatization: To increase volatility for gas chromatography, the extracted acids must be derivatized. A common and effective method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2][3]

2. GC-MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph to separate 3OHDD from other components.

  • Mass Spectrometric Detection: The eluting compounds are ionized and detected by a mass spectrometer. Positive-ion chemical ionization (PICI) has been shown to provide a high yield of characteristic ions for the trimethylsilyl derivative of 3OHDD.[1][2][6]

  • Data Acquisition: The mass spectrometer is set to monitor specific ions for both the unlabeled (endogenous) 3OHDD and the labeled internal standard.

3. Quantification:

The concentration of endogenous 3OHDD is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled 3OHDD and a fixed concentration of the internal standard.

Data Presentation
ParameterUnlabeled 3OHDD (TMS derivative)3OHDD-D2 (TMS derivative)
Molecular Ion (M+) m/z 462m/z 464
Characteristic Fragment Ion m/z 447 (M-15)m/z 449 (M-15)

Table 1: Example of characteristic ions for trimethylsilyl (TMS) derivatives of unlabeled and di-deuterated this compound in positive-ion chemical ionization mass spectrometry.[2]

Experimental Workflow Visualization

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Processing Urine Sample Urine Sample Spike with Labeled Standard Spike with Labeled Standard Urine Sample->Spike with Labeled Standard Add 3OHDD-D2 Extraction Extraction Spike with Labeled Standard->Extraction Isolate Organic Acids Derivatization Derivatization Extraction->Derivatization e.g., BSTFA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Inject Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Monitor Ions Quantification Quantification Data Acquisition->Quantification Peak Area Ratio Concentration Result Concentration Result Quantification->Concentration Result

Figure 1: Workflow for the quantitative analysis of this compound in urine using a stable isotope-labeled internal standard.

Part 4: Broader Applications and Future Directions

While the primary application of stable isotope-labeled 3OHDD has been in the diagnosis of LCHAD deficiency, its utility extends to other areas of research:

  • Metabolic Flux Analysis: Tracing the fate of ¹³C-labeled 3OHDD can provide insights into the downstream metabolism of dicarboxylic acids.[4]

  • Drug Development: For therapies targeting fatty acid oxidation disorders, labeled 3OHDD can be used as a pharmacodynamic biomarker to assess treatment efficacy.

  • Fundamental Research: Investigating the role of dicarboxylic acid metabolism in other physiological and pathophysiological states, such as diabetes and obesity.[7]

The development of new synthetic methodologies for more complex labeling patterns (e.g., uniformly ¹³C-labeled 3OHDD) will further enhance the precision of metabolic studies. Additionally, the application of high-resolution mass spectrometry and advanced analytical techniques will continue to improve the sensitivity and specificity of 3OHDD quantification.

Conclusion

Stable isotope labeling of this compound provides an essential tool for the accurate and reliable quantification of this important biomarker. The protocols and applications outlined in this guide are intended to empower researchers and clinicians to advance our understanding of fatty acid metabolism and to improve the diagnosis and management of related disorders. The continued development and application of these techniques will undoubtedly lead to new discoveries in the field of metabolic research.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, tris(O-trimethylsilyl). NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC. Retrieved from [Link]

  • Phys.org. (2019, July 9). Researchers reveal two metabolic pathways that may play a role in DOHaD hypothesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-3-Hydroxydodecanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 4). Molecular characteristics and stable carbon isotope compositions of dicarboxylic acids and related compounds in wintertime aerosols of Northwest China. PubMed Central. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,11-Dihydroxydodecanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1883-13-2,3-HYDROXYDODECANOIC ACID. Retrieved from [Link]

Sources

Measuring 3-Hydroxydodecanedioic Acid in Plasma: A Detailed Application Guide and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Research Significance of 3-Hydroxydodecanedioic Acid

This compound (3-OH-C12-DC) is a medium-chain hydroxylated dicarboxylic acid that has emerged as a significant biomarker in the study of certain inborn errors of fatty acid metabolism. Specifically, elevated levels of 3-hydroxydicarboxylic acids, including 3-OH-C12-DC, are often observed in individuals with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency[1]. This condition impairs the mitochondrial beta-oxidation of fatty acids, leading to the accumulation of characteristic metabolic intermediates. Consequently, the accurate and precise quantification of 3-OH-C12-DC in readily accessible biological matrices such as plasma is crucial for the diagnosis and monitoring of LCHAD deficiency and potentially other related metabolic disorders.

This comprehensive application note provides a detailed protocol for the robust measurement of this compound in human plasma samples. The methodologies described herein are grounded in established analytical principles and are designed to deliver high sensitivity, specificity, and reproducibility. We will explore two powerful analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and sensitivity needs.

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They are designed to be self-validating, with an emphasis on the rationale behind each step to empower the user to understand and, if necessary, troubleshoot the entire analytical workflow.

Analytical Strategy: A Dual-Platform Approach

The quantification of this compound in a complex biological matrix like plasma presents several analytical challenges, including its low endogenous concentrations and the potential for interference from other structurally similar molecules. To address these challenges, we present protocols for both GC-MS and LC-MS/MS, each with its own set of advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This classic and robust technique offers excellent chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 3-OH-C12-DC, a chemical derivatization step is necessary to increase their volatility. The protocol detailed below utilizes trimethylsilylation, a common and effective derivatization strategy for hydroxyl and carboxyl groups[1].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and high-throughput capabilities. LC-MS/MS can often analyze compounds with minimal sample preparation and without the need for derivatization, although derivatization can sometimes be employed to enhance ionization efficiency.

For the highest level of accuracy and precision in both methodologies, the use of a stable isotope-labeled internal standard is strongly recommended. A deuterated analog of this compound (3-OH-C12-DC-d2) has been synthesized for this purpose and serves as the ideal internal standard[1]. While not yet widely commercially available, custom synthesis services can provide this crucial reagent. In its absence, a structurally similar, commercially available odd-chain dicarboxylic acid can be used as an alternative, though with potentially compromised accuracy.

Experimental Workflow Overview

The overall process for the analysis of this compound in plasma can be visualized as a multi-step workflow. This ensures the removal of interfering substances and the accurate quantification of the target analyte.

Experimental Workflow plasma Plasma Sample Collection is_spike Internal Standard Spiking plasma->is_spike extraction Extraction (LLE or SPE) is_spike->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis Direct to LC-MS/MS (optional) derivatization->analysis data Data Processing & Quantification analysis->data

Sources

Troubleshooting & Optimization

Technical Support Center: Improving 3-Hydroxydodecanedioic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Hydroxydodecanedioic acid (3-OH-DDA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis yield. We provide in-depth, field-proven insights based on established chemical principles and published methodologies.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Consistently Low Overall Yield

Q: My final yield of this compound is significantly lower than reported values. What are the most common factors contributing to this loss?

A: Low overall yield is a multi-faceted problem that can arise from inefficiencies at any stage of a multi-step synthesis. A systematic review of your process is crucial. Let's break down the potential culprits in a typical synthetic route, such as the one starting from 10-undecylenic acid.[1]

  • Purity of Starting Materials: The quality of your initial reagents is paramount. Impurities in the starting material (e.g., 10-undecylenic acid) can introduce competing side reactions in downstream steps, such as ozonolysis or reduction, complicating purification and reducing the yield of the desired intermediate.

  • Incomplete Reactions: Each reaction step must be driven to completion. Insufficient reaction times, incorrect temperatures, or suboptimal stoichiometry can leave unreacted starting material, which can be difficult to separate from the product. Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.

  • Side Product Formation: The formation of byproducts is a major source of yield loss. For instance, during the reduction of a keto group to a hydroxyl group, over-reduction or side reactions can occur if the reducing agent (e.g., NaBH₄) is not controlled properly. The 3-hydroxy acid structure itself can be prone to elimination reactions (dehydration) under acidic or basic conditions, especially at elevated temperatures, leading to an unsaturated diacid.[2]

  • Losses During Workup and Purification: Significant product loss can occur during aqueous workups (extractions) if the pH is not optimized for partitioning or if emulsions form. Similarly, recrystallization, a key step for achieving high purity, can lead to substantial losses if the solvent system is not ideal or if too much solvent is used. The reported recrystallization from ethyl acetate for 3-OH-DDA yielded 60%, indicating that losses at this final stage are significant.[1]

Problem 2: Inefficient Purification and Oily Product

Q: After the final hydrolysis step, I obtain an oily residue that is difficult to crystallize, resulting in a low-purity final product. How can I improve the purification process?

A: Obtaining an oily product instead of a white solid suggests the presence of impurities that are inhibiting crystallization. These could be residual solvents, unreacted intermediates, or side products.

  • Ensure Complete Hydrolysis: The final step in many syntheses is the saponification (hydrolysis) of a diester intermediate to the diacid.[1] Incomplete hydrolysis will leave a mixture of the desired diacid, the monoester, and the starting diester. This mixture will have a lower melting point and will be difficult to crystallize. To ensure complete reaction:

    • Use a sufficient excess of base (e.g., NaOH or KOH).

    • Ensure adequate reaction time and temperature. Refluxing is often necessary.

    • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Proper Acidification and Extraction: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with 6 M HCl) to protonate the carboxylate salts and precipitate the diacid.[1] The pH should be checked to ensure it is sufficiently acidic (pH 1-2). The product is then extracted into an organic solvent like diethyl ether. Inefficient extraction will leave impurities behind.

  • Effective Recrystallization: This is the most critical step for obtaining a pure, crystalline product.

    • Solvent Choice: Ethyl acetate has been successfully used for the recrystallization of 3-OH-DDA, yielding a white solid with a melting point of 107-109°C.[1]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and filter it hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Troubleshooting: If the product still oils out, try a different solvent system (e.g., ethyl acetate/hexane) or perform a column chromatography purification step prior to the final recrystallization.

Problem 3: Ambiguous Analytical Results

Q: I am struggling to confirm the structure and purity of my this compound using GC-MS. What is the correct protocol for analysis?

A: Direct analysis of dicarboxylic acids by GC-MS is often problematic due to their low volatility and tendency to thermally degrade. Derivatization is required to create a more volatile and stable analyte.

  • Derivatization is Key: The hydroxyl and carboxyl functional groups must be capped. The most effective and widely used method for this class of compounds is trimethylsilylation.[3][4] Converting the acid to its trimethylsilyl (TMS) ester and the alcohol to its TMS ether dramatically increases volatility and provides characteristic mass spectra.

  • Mass Spectrometry: When using chemical ionization mass spectrometry, the derivatized 3-OH-DDA will produce characteristic ions, such as the M-15 ion (loss of a methyl group from a TMS group) and the M-TMSO ion (loss of the trimethylsilyloxy group).[1] These fragments are crucial for structural confirmation.

Table 1: Comparison of Derivatization Protocols for GC-MS
Derivatization MethodReagentConditionsEfficiency & StabilityReference
Trimethylsilylation BSTFA + 1% TMCS60°C for 30 minExcellent efficiency and stability for hydroxyl and carboxyl groups.[1][3]
Methylation Diazomethane or BF₃/MethanolVariesEffective for carboxyls, but less so for hydroxyls. Diazomethane is toxic and explosive.N/A
Pentafluorobenzylation PFBBr60°C for 1 hrGood for electron-capture detection but more complex protocol.N/A

Frequently Asked Questions (FAQs)

Q1: What is a reliable chemical synthesis route for this compound?

A common and effective route begins with a more readily available precursor, such as 10-undecylenic acid or dodecanedioic acid itself. A published method involves the ozonolysis of methyl 10-undecylenate to produce methyl aldehydo-nonanoate, followed by a Reformatsky reaction and subsequent hydrolysis to yield this compound.[1] Biocatalytic approaches using engineered microorganisms are also emerging as a more sustainable alternative.[5][6]

Q2: How can I monitor the progress of the key reaction steps?

Thin-Layer Chromatography (TLC) is an invaluable tool. For example, in the reduction of a keto-ester to a hydroxy-ester, the product will be more polar than the starting material, resulting in a lower Rf value on a silica plate. For the final hydrolysis step, the product diacid is highly polar and will often remain at the baseline, while the starting diester will have a much higher Rf.

Q3: Are there any specific safety precautions I should take?

Standard laboratory safety protocols should always be followed. Specific hazards in this synthesis may include:

  • Ozonolysis: Ozone is a toxic and powerful oxidizing agent. The reaction should be performed in a well-ventilated fume hood.

  • Diethyl Ether: Ether is extremely flammable and should be handled away from ignition sources.

  • Strong Acids and Bases: Reagents like 6 M HCl and concentrated NaOH are corrosive and should be handled with appropriate personal protective equipment (PPE).

Q4: Can this synthesis be adapted to produce isotopically labeled standards for quantitative mass spectrometry?

Yes. A di-deuterated analog of this compound has been synthesized for use as an internal standard in stable-isotope dilution mass spectrometry.[1][3][4] This typically involves using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the reduction step to introduce the deuterium labels at a specific position.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Reformatsky Reaction (Adapted from Chickos et al., 2002)

This protocol outlines a key step in a published synthesis route.[1]

  • Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine.

  • Initiation: Add a small portion of a solution of methyl aldehydo-nonanoate and ethyl bromoacetate in dry benzene/ether. Gentle heating may be required to initiate the reaction.

  • Reaction: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • Workup: After the addition is complete, continue stirring for an additional 30 minutes. Cool the mixture and hydrolyze by adding dilute sulfuric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude methyl 3-hydroxydodecanedioate can be purified by vacuum distillation.

  • Final Hydrolysis: The purified ester is then saponified by refluxing with aqueous NaOH, followed by acidification and recrystallization from ethyl acetate to yield the final product.[1]

Protocol 2: Preparation of TMS Derivatives for GC-MS Analysis
  • Sample Preparation: Place approximately 100 µg of the dried 3-OH-DDA sample into a 2 mL glass vial.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Diagrams: Workflows and Logic
General Synthetic Workflow

This diagram outlines a common multi-step synthesis pathway.

G A 10-Undecylenic Acid B Esterification (MeOH, H+) A->B C Methyl 10-Undecylenate B->C D Ozonolysis C->D E Methyl Aldehydo-nonanoate D->E F Reformatsky Reaction (+ Ethyl Bromoacetate, Zn) E->F G Diester Intermediate F->G H Saponification (NaOH, H₂O) G->H I Acidification & Workup (HCl) H->I J Crude Product I->J K Recrystallization (Ethyl Acetate) J->K L Pure this compound K->L

Caption: A representative chemical synthesis route for 3-OH-DDA.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical process for diagnosing the cause of low product yield.

G Start Low Final Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity MonitorRxn Monitor Reaction Completion (TLC, GC-MS) Start->MonitorRxn AnalyzeSide Analyze Crude Product for Side Products (NMR, MS) Start->AnalyzeSide ReviewWorkup Review Workup & Purification (pH, Solvent Volumes) Start->ReviewWorkup Result1 Impure Reagents CheckPurity->Result1 Result2 Incomplete Reaction MonitorRxn->Result2 Result3 Side Reactions Prevalent AnalyzeSide->Result3 Result4 Physical Loss During Purification ReviewWorkup->Result4

Caption: A decision tree for troubleshooting low synthesis yield.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • SciSpace. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis. [Link]

  • National Center for Biotechnology Information. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis. [Link]

  • ResearchGate. (2012). Synthesis of Fellutamide C and its Diastereomer. Publication. [Link]

  • Zerkowski, J. A., Nunez, A., Strahan, G. D., & Solaiman, D. (2009). Clickable Lipids: Azido and Alkynyl Fatty Acids and Triacylglycerols. Article. [Link]

  • Zhang, S., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts. [Link]

  • Wang, J., et al. (2023). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Dodecanedioic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). [Link]

  • PubChem. (n.d.). Dodecanedioic Acid. [Link]

  • Wiley Online Library. (2025). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. [Link]

Sources

Technical Support Center: Quantification of 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantification of 3-Hydroxydodecanedioic acid (3-OH-DDDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this important dicarboxylic acid. 3-OH-DDDA is a key metabolite in fatty acid metabolism, and its accurate quantification is crucial for studying various metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] However, its physicochemical properties present unique analytical challenges.

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The quantification of 3-OH-DDDA is challenging due to a combination of factors:

  • High Polarity and Low Volatility: As a dicarboxylic acid with a hydroxyl group, 3-OH-DDDA is highly polar and non-volatile. This makes direct analysis by gas chromatography (GC) difficult without derivatization to increase its volatility.[3]

  • Low Abundance in Biological Matrices: 3-OH-DDDA is often present at low concentrations in complex biological samples like plasma, urine, and cerebrospinal fluid, requiring highly sensitive detection methods.[4]

  • Matrix Effects: Biological samples contain numerous other compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry (MS).[5][6] This can significantly impact the accuracy and precision of quantification.

  • Poor Ionization and Fragmentation: In its native form, 3-OH-DDDA can exhibit poor ionization efficiency and fragmentation in mass spectrometry, making it difficult to achieve the low detection limits required for many applications.[4]

  • Co-elution of Isomers: Structural isomers of 3-OH-DDDA and other similar dicarboxylic acids can co-elute during chromatographic separation, leading to inaccurate quantification if not properly resolved.

Troubleshooting Guide

Section 1: Sample Preparation

Q2: I am observing low recovery of 3-OH-DDDA after solid-phase extraction (SPE). What could be the cause and how can I improve it?

A2: Low recovery during SPE is a common issue. Here’s a breakdown of potential causes and solutions:

  • Causality: The polar nature of 3-OH-DDDA means it can have strong interactions with the stationary phase or be prematurely eluted with less polar wash solvents. The choice of SPE sorbent and the pH of the loading and elution solvents are critical.

  • Troubleshooting Steps:

    • Verify Sorbent Choice: For a polar analyte like 3-OH-DDDA, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be more effective than a standard reversed-phase (e.g., C18) sorbent.

    • Optimize pH: Adjust the pH of your sample and loading buffer to be at least 2 pH units below the pKa of the carboxylic acid groups of 3-OH-DDDA. This ensures the molecule is in its neutral form, promoting better retention on reversed-phase sorbents.

    • Elution Solvent Optimization: Ensure your elution solvent is strong enough to disrupt the interactions between 3-OH-DDDA and the sorbent. For reversed-phase SPE, this often involves a high percentage of an organic solvent like methanol or acetonitrile, possibly with a modifier like ammonium hydroxide to deprotonate the carboxylic acid groups and facilitate elution.

    • Incorporate an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 3-OH-DDDA, is highly recommended.[1][2] Adding the SIL-IS at the beginning of the sample preparation process allows you to correct for losses during extraction and other sample handling steps.

Q3: My results are inconsistent, and I suspect matrix effects are the culprit. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples.[5][6]

  • Causality: Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to variability in the analyte signal.

  • Troubleshooting & Preventative Measures:

    • Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from simple protein precipitation to a more selective technique like SPE, can remove a larger portion of interfering matrix components.[7]

    • Chromatographic Separation: Optimize your LC method to achieve better separation of 3-OH-DDDA from the bulk of the matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of the analyte. However, this may compromise the limit of quantification if 3-OH-DDDA is present at very low levels.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the analyte will experience similar matrix effects.[8] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q4: I am having trouble with the derivatization of 3-OH-DDDA for GC-MS analysis. What is the best approach?

A4: Derivatization is essential for making 3-OH-DDDA volatile enough for GC analysis.

  • Causality: The polar hydroxyl and carboxylic acid groups of 3-OH-DDDA must be chemically modified to reduce their polarity and increase their volatility.

  • Recommended Protocol:

    • Silylation: The formation of trimethylsilyl (TMS) derivatives is a common and effective method for derivatizing compounds with active hydrogens like 3-OH-DDDA.[1][2][9] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are widely used.

    • Esterification: Another approach is to form methyl esters of the carboxylic acid groups.[3] This can be followed by silylation of the hydroxyl group.

  • Troubleshooting Derivatization:

    • Incomplete Reaction: Ensure all reagents are fresh and anhydrous, as moisture can quench the derivatization reaction. Optimize the reaction time and temperature according to the reagent manufacturer's recommendations.

    • Derivative Instability: Some derivatives can be sensitive to moisture and may degrade over time. Analyze the derivatized samples as soon as possible after preparation.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Q5: I am struggling to achieve good sensitivity for 3-OH-DDDA using LC-MS/MS. What can I do to improve it?

A5: Low sensitivity in LC-MS/MS can be due to several factors, from sample preparation to instrument settings.

  • Causality: Poor ionization efficiency and suboptimal fragmentation are common causes of low sensitivity for dicarboxylic acids.

  • Strategies for Enhancement:

    • Derivatization: Chemical derivatization can significantly improve the ionization efficiency of 3-OH-DDDA. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to derivatize the carboxylic acid groups, leading to improved signal in positive ion mode.[10][11] Another approach is charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr), which can enhance detection in the multiple reaction monitoring (MRM) mode.[4]

    • Optimize MS Parameters:

      • Ionization Mode: While negative ion mode is often used for acidic compounds, derivatization can make positive ion mode more sensitive.

      • Source Parameters: Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the signal for your specific analyte and mobile phase conditions.

      • MRM Transitions: Carefully select and optimize precursor and product ions for MRM analysis. Infuse a standard solution of 3-OH-DDDA to identify the most intense and stable transitions.

Q6: My chromatographic peak shape for 3-OH-DDDA is poor (e.g., tailing, broad). How can I improve it?

A6: Poor peak shape can compromise both resolution and sensitivity.

  • Causality: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or active sites in the LC system.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analysis of a dicarboxylic acid. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) will keep the carboxylic acid groups protonated and can improve peak shape.

    • Column Choice: Consider using a column specifically designed for the analysis of polar compounds or one that is end-capped to minimize silanol interactions.

    • System Contamination: Metal contamination in the LC system can lead to peak tailing for acidic compounds. Chelating agents can sometimes be added to the mobile phase, or the system may require passivation.

Experimental Workflow & Protocols

LC-MS/MS Quantification of 3-OH-DDDA in Plasma

This protocol provides a general framework. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a deuterated 3-OH-DDDA internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Proceed with derivatization using a suitable reagent like 3-NPH, following the manufacturer's protocol.[10][11]

  • Reconstitute the derivatized sample in the initial mobile phase for injection.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on derivatization
MS Analysis Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards.

  • Determine the concentration of 3-OH-DDDA in the unknown samples by interpolation from the calibration curve.

Visualizations

General Workflow for 3-OH-DDDA Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Add Stable Isotope-Labeled Internal Standard A->B C Protein Precipitation or Solid-Phase Extraction B->C D Derivatization (e.g., Silylation for GC-MS, 3-NPH for LC-MS) C->D E Chromatographic Separation (GC or LC) D->E F Mass Spectrometry Detection (MS or MS/MS) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: A generalized workflow for the quantification of 3-OH-DDDA.

Troubleshooting Logic for Low Analyte Recovery

G cluster_spe SPE Troubleshooting cluster_deriv Derivatization Troubleshooting cluster_stability Stability Troubleshooting Start Low Analyte Recovery Detected CheckSPE Review SPE Protocol Start->CheckSPE CheckDeriv Review Derivatization Step Start->CheckDeriv CheckStability Assess Analyte Stability Start->CheckStability SPE_Sorbent Is sorbent appropriate for a polar analyte? CheckSPE->SPE_Sorbent Deriv_Reagent Are reagents fresh and anhydrous? CheckDeriv->Deriv_Reagent Stab_Sample Degradation during storage? CheckStability->Stab_Sample SPE_pH Is pH optimized for retention? SPE_Sorbent->SPE_pH SPE_Elution Is elution solvent strong enough? SPE_pH->SPE_Elution Solution Implement Corrective Actions: - Optimize SPE method - Refine derivatization protocol - Use fresh samples/analyze promptly SPE_Elution->Solution Deriv_Conditions Are reaction time and temp optimized? Deriv_Reagent->Deriv_Conditions Deriv_Conditions->Solution Stab_Derivative Derivative unstable? Stab_Sample->Stab_Derivative Stab_Derivative->Solution

Caption: A logical guide for troubleshooting low recovery of 3-OH-DDDA.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Powley, C. R., George, S. W., Ryan, T. W., & Buck, R. C. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical chemistry, 77(19), 6353–6358. [Link]

  • Szponar, B., Larsson, L., & Ridell, M. (2002). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples. Journal of microbiological methods, 50(3), 283–289. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. [Link]

  • Simon-Colin, C., Gouin, C., Lemechko, P., Kervarec, N., & Guezennec, J. (2012). Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 900, 64–70. [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Li, J., Wijeyesekera, A., & Holmes, E. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of pharmaceutical and biomedical analysis, 221, 115060. [Link]

Sources

Technical Support Center: Stabilizing 3-Hydroxydodecanedioic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3-Hydroxydodecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of this valuable long-chain hydroxy dicarboxylic acid. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound, focusing on identifying the root cause and providing actionable solutions.

Question 1: I observe a gradual loss of potency or a decrease in the expected concentration of my this compound stock solution over time. What could be the cause?

Answer: A decline in the concentration of your this compound solution is a common indicator of degradation. The primary factors contributing to this are improper storage temperature and the chemical environment of the solution.

  • Causality: this compound, like other hydroxy fatty acids, is susceptible to degradation through various pathways, including oxidation and hydrolysis. Storing solutions at refrigerated or, preferably, frozen temperatures significantly slows down these chemical reactions. For a structurally similar compound, 3-hydroxydodecanoic acid, it is recommended to store solutions at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage to maintain stability.[1]

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure your stock solutions are stored at or below -20°C. For long-term storage, -80°C is highly recommended.

    • Aliquot Your Stock: To avoid repeated freeze-thaw cycles that can accelerate degradation, aliquot your stock solution into smaller, single-use volumes.

    • Use High-Quality Solvents: Ensure the solvents used to prepare your stock solutions are of high purity and free from contaminants that could catalyze degradation. For many dicarboxylic acids, polar protic solvents like ethanol or methanol are suitable.[2]

    • Consider a Stability Study: If the stability of your specific formulation is critical, perform a small-scale stability study by storing aliquots at different temperatures and analyzing them at various time points using a validated analytical method like LC-MS.

Question 2: My solid this compound has developed a yellowish tint and a clumpy texture. Is it still usable?

Answer: A change in the physical appearance of solid this compound, such as discoloration or clumping, suggests potential degradation and moisture absorption.

  • Causality: The development of a yellowish tint can be an indicator of oxidative degradation. Long-chain fatty acids are vulnerable to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal contaminants.[3] Clumping is often a sign of moisture absorption, which can also accelerate degradation by providing a medium for hydrolytic reactions.

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: A slight, uniform color change may not significantly impact purity for some applications, but it is a warning sign.

    • Perform a Purity Check: Before use, re-analyze the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).

    • Proper Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can help to minimize moisture absorption.

    • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question 3: I am analyzing my this compound sample with LC-MS and see unexpected peaks that were not present in the freshly prepared sample. What could these be?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The nature of these peaks can provide clues about the degradation pathway.

  • Causality:

    • Oxidative Degradation: The hydroxyl group and the aliphatic chain of this compound are susceptible to oxidation, which can lead to the formation of ketones, aldehydes, or shorter-chain dicarboxylic acids.[4][5]

    • Dehydration: As a 3-hydroxy acid, it could potentially undergo dehydration to form an unsaturated dicarboxylic acid, especially if exposed to acidic conditions or heat.

    • Photodegradation: Exposure to UV light can cause the photodecomposition of carboxylic acids.[6][7][8]

  • Troubleshooting Workflow:

    Degradation_Troubleshooting Start Unexpected peaks in LC-MS Check_Storage Review Storage Conditions (Temp, Light, Headspace) Start->Check_Storage Analyze_Mass Analyze Mass of New Peaks Check_Storage->Analyze_Mass Oxidation Mass consistent with oxidation products (e.g., +14 Da, -2 Da)? Analyze_Mass->Oxidation Dehydration Mass consistent with dehydration (-18 Da)? Analyze_Mass->Dehydration Other Other mass differences? Analyze_Mass->Other Solution_Oxidation Likely Oxidative Degradation - Store under inert gas - Use antioxidants if compatible Oxidation->Solution_Oxidation Yes Solution_Dehydration Likely Dehydration - Check pH of solution - Avoid acidic conditions Dehydration->Solution_Dehydration Yes Solution_Other Further Investigation Needed - Consider fragmentation patterns - Review literature for other pathways Other->Solution_Other

    Caption: Troubleshooting workflow for identifying degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For solid this compound, we recommend the following storage conditions to ensure long-term stability:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential solid-state reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar)Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vial or stored in the darkProtects the compound from potential photodegradation.[6][7][8]
Humidity Store in a dry environment or with a desiccantPrevents water absorption, which can lead to clumping and hydrolysis.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: The following protocol is recommended for preparing a stable stock solution:

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the container of solid this compound to come to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a well-ventilated area or fume hood, weigh the desired amount of the solid.

  • Dissolution: Add a suitable solvent (e.g., DMSO, ethanol, or methanol) to the solid.[1][2] Due to the long aliphatic chain, gentle warming and sonication may be required to achieve complete dissolution.

  • Storage: Once fully dissolved, store the solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Aliquotting: It is highly recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of this compound. While it is a weak acid, extreme pH values should be avoided.

  • Acidic Conditions (low pH): Low pH environments can potentially promote the dehydration of the 3-hydroxy group, leading to the formation of an unsaturated dicarboxylic acid.

  • Alkaline Conditions (high pH): While dicarboxylic acids are more soluble in basic solutions due to the deprotonation of the carboxylic acid groups,[9] highly alkaline conditions can accelerate the degradation of similar compounds.[10] The carboxylate anions may be more susceptible to certain oxidative reactions.

For optimal stability in aqueous solutions, it is advisable to maintain the pH close to neutral (pH 6-8) using a suitable buffer system, unless the experimental protocol requires a different pH.[11]

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound are illustrated below:

Degradation_Pathways Compound This compound Oxidation Oxidation Compound->Oxidation O₂, light, metal ions Dehydration Dehydration Compound->Dehydration H⁺, heat Photodegradation Photodegradation Compound->Photodegradation UV light Thermal_Degradation Thermal Degradation Compound->Thermal_Degradation High heat Oxidation_Products Keto-dodecanedioic acid Shorter-chain dicarboxylic acids Oxidation->Oxidation_Products Dehydration_Product Unsaturated dodecanedioic acid Dehydration->Dehydration_Product Photo_Products Radical species Decarboxylation Photodegradation->Photo_Products Thermal_Products Decarboxylation products Thermal_Degradation->Thermal_Products

Caption: Potential degradation pathways of this compound.

References

  • Photodecomposition of some carboxylic acids and the properties of the radicals formed. (1974). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Photocatalytic oxidation of carboxylic acids can take place either by... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. (n.d.). ResearchGate. [Link]

  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. (2025). Polymer Degradation and Stability. [Link]

  • Hydroxy Acids and Factors Affecting Their Performance. (2022). Gay Wardle. [Link]

  • Effect of Photodegradation at different concentration of carboxylic acids under UV light. (n.d.). ResearchGate. [Link]

  • Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. (n.d.). MDPI. [Link]

  • Dicarboxylic acid solubility : r/Mcat. (2023). Reddit. [Link]

  • Why pH matters for AHAs and acids in skincare. (2017). YouTube. [Link]

  • Photocatalytic Aminodecarboxylation of Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization. (2025). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • 18.11: Dicarboxylic Acids. (2021). Chemistry LibreTexts. [Link]

  • Hydroxy fatty acids. (n.d.). Cyberlipid. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]

  • Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. (2017). YouTube. [Link]

  • 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Long-chain dicarboxylic acids from plant oils. (n.d.). Fraunhofer IGB. [Link]

  • Showing metabocard for this compound (HMDB0000413). (n.d.). Human Metabolome Database. [Link]

  • Fatty Acid Degradation. (n.d.). University of California, Davis. [Link]

  • Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). SpringerLink. [Link]

  • Thermal Decomposition ( Dicarboxylic Acid ) | Baba HSP. (2023). YouTube. [Link]

  • Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. (n.d.). PubMed. [Link]

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. (n.d.). SciSpace. [Link]

  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. (2021). MDPI. [Link]

  • Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). (n.d.). Human Metabolome Database. [Link]

  • Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. (n.d.). SciSpace. [Link]

  • Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. (n.d.). ResearchGate. [Link]

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. (n.d.). Longdom Publishing. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. [Link]

  • (PDF) Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. (2018). ResearchGate. [Link]

  • Aldehyde. (n.d.). Wikipedia. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent. [Link]

  • 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Matrix Effects in 3-Hydroxydodecanedioic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 3-hydroxydodecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your bioanalytical data.

Introduction to Matrix Effects in this compound Analysis

This compound is a medium-chain hydroxy dicarboxylic acid that serves as a crucial biomarker for certain fatty acid oxidation disorders.[1][2] Its quantification in biological matrices, primarily urine, is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[3][4]

However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects . These effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[5][6] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable results.[5][6] In the context of this compound analysis in urine, common sources of matrix effects include salts, urea, and other endogenous metabolites.[7]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects to help you develop robust and reliable bioanalytical methods for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Problem 1: Poor Sensitivity and Low Analyte Response

Question: My signal for this compound is significantly lower than expected, or I am not observing a peak at all. What is the likely cause?

Answer: A diminished signal intensity is a classic indicator of ion suppression , a prevalent matrix effect where co-eluting components from the biological matrix interfere with the ionization of the target analyte.[8][9] For urinary analysis of dicarboxylic acids, high concentrations of salts and urea can be major contributors to this phenomenon.[7]

Troubleshooting Steps:

  • Evaluate Matrix Effects Systematically:

    • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression occurs. Infuse a standard solution of this compound post-column while injecting a blank, extracted urine sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

    • Post-Extraction Spike: To quantify the extent of ion suppression, compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank urine matrix at the same concentration. The ratio of these peak areas is the matrix factor; a value less than one indicates ion suppression.[5]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine. For a dicarboxylic acid like this compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be effective at retaining the analyte while washing away salts and other polar interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate dicarboxylic acids from the aqueous urinary matrix. Acidifying the urine sample will protonate the carboxylic acid groups, making the analyte more soluble in an organic solvent.

    • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.[10] However, this may compromise the limit of quantification if the analyte concentration is low.

  • Chromatographic Optimization:

    • Improve Separation: Adjust your LC method to separate this compound from the regions of significant ion suppression identified by post-column infusion. This may involve using a different stationary phase, altering the mobile phase composition, or modifying the gradient profile.

    • Divert Valve: Utilize a divert valve to direct the early-eluting, unretained components (like salts) to waste instead of the mass spectrometer source.[11]

  • Consider Derivatization: Chemical derivatization can alter the physicochemical properties of this compound, potentially moving its retention time away from interfering matrix components and improving its ionization efficiency.[3][12]

Problem 2: Inconsistent and Irreproducible Results

Question: I am observing high variability in the peak areas of this compound across different samples and even between replicate injections of the same sample. What could be causing this?

Answer: High variability is often a consequence of inconsistent matrix effects between different samples.[6] The composition of urine can vary significantly from one individual to another and can be influenced by diet and health status, leading to differential ion suppression or enhancement.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[1] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal.

  • Evaluate Matrix Variability: Assess the matrix effect across at least six different lots of blank urine to understand the inter-individual variability.[5] If the variability is high, it further emphasizes the need for a SIL-IS.

  • Standardize Sample Collection and Handling: Ensure that all urine samples are collected and stored consistently to minimize variations in matrix composition due to factors like degradation or precipitation.

  • Robust Sample Preparation: A highly efficient and reproducible sample preparation method, such as a well-optimized SPE protocol, can help to minimize the variability in the final extracts.

Problem 3: Poor Peak Shape and Chromatographic Issues

Question: The chromatographic peak for this compound is broad, tailing, or splitting. Could this be related to matrix effects?

Answer: Yes, poor peak shape can be exacerbated by matrix effects. High concentrations of residual matrix components can overload the analytical column, leading to distorted peak shapes.[13] Additionally, some matrix components can interact with the analyte or the stationary phase, affecting the chromatography.

Troubleshooting Steps:

  • Enhance Sample Preparation: A cleaner sample extract will lead to better chromatography. Consider more rigorous SPE cleanup or a two-step extraction process.

  • Reduce Injection Volume: Injecting a smaller volume of your sample extract can lessen the impact of matrix components on the column.[10]

  • Optimize Chromatographic Conditions:

    • Mobile Phase Modifiers: Ensure the pH of the mobile phase is appropriate for a dicarboxylic acid. Using a volatile buffer can improve peak shape.[11]

    • Column Choice: A column with a different stationary phase chemistry may provide better separation and peak shape.

    • Gradient Optimization: A slower, more shallow gradient around the elution time of the analyte can improve peak resolution and shape.

  • Column Maintenance:

    • Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.

    • Column Washing: Implement a robust column washing step at the end of each run to remove any accumulated matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the analysis of this compound in urine?

A1: The primary causes of matrix effects in urinary analysis are endogenous components present at high concentrations. For this compound, these include:

  • Inorganic Salts: High concentrations of salts can alter the droplet surface tension and compete for ionization in the electrospray source.[7]

  • Urea: As a major component of urine, urea can also contribute to ion suppression.

  • Other Organic Acids and Metabolites: Co-eluting organic acids and other metabolites can compete with this compound for ionization.

Q2: What is the difference between ion suppression and ion enhancement?

A2:

  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal.[8] This can occur through competition for charge in the ion source or by altering the physical properties of the droplets during the electrospray process.

  • Ion Enhancement: This is a less frequent effect where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a stronger signal.

Both effects are detrimental as they lead to inaccurate quantification.[6]

Q3: My stable isotope-labeled internal standard (SIL-IS) is not fully compensating for the matrix effect. Why might this be happening?

A3: While a SIL-IS is the best tool for correction, incomplete compensation can occur if:

  • Chromatographic Separation of Analyte and IS: Even with stable isotopes, a slight difference in retention time (the "isotope effect") can occur. If this separation is significant enough to place the analyte and IS in regions of different matrix suppression, the correction will be inaccurate.

  • Interference with the IS Signal: A co-eluting matrix component may have the same mass transition as your IS, leading to an artificially high IS signal and an underestimation of your analyte concentration.

  • Non-linear Matrix Effects: In some cases, the degree of ion suppression may not be linear with the concentration of the interfering species.

Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?

A4: While a structural analog that is not isotopically labeled can be used, it is not ideal. The assumption is that the analog will behave identically to the analyte during extraction and ionization. However, even small differences in chemical structure can lead to differences in extraction recovery and susceptibility to matrix effects, compromising the accuracy of the results. A SIL-IS is always the preferred choice for robust bioanalytical methods.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their accuracy and reliability. This includes a thorough evaluation of matrix effects. Typically, this involves assessing the matrix effect in at least six different sources of the biological matrix to demonstrate that the method is not susceptible to variability between individuals.[5]

Visualizations and Protocols

Diagram: Workflow for Evaluating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate or Irreproducible Results PostColumn Post-Column Infusion Problem->PostColumn Qualitative Assessment PostSpike Post-Extraction Spike Problem->PostSpike Quantitative Assessment SIL_IS Implement SIL-IS Problem->SIL_IS To Address Variability Chromo Optimize Chromatography PostColumn->Chromo Separate Analyte from Suppression Zone SamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) PostSpike->SamplePrep If Matrix Effect is Significant Validation Validate Method (Accuracy, Precision, Linearity) SamplePrep->Validation Chromo->Validation SIL_IS->Validation For Correction

Caption: A systematic workflow for identifying, evaluating, and mitigating matrix effects in the LC-MS/MS analysis of this compound.

Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in urine.

Materials:

  • Blank human urine from at least six different sources

  • Standard solution of this compound

  • Validated sample preparation method (e.g., SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Process blank urine samples from each of the six sources through the entire extraction procedure. Spike the this compound standard into the final, extracted matrix at the same concentrations as Set A.

  • Analyze Samples: Analyze all samples from Set A and Set B using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • For each urine source and concentration level, calculate the Matrix Factor using the following formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    The variability of the MF across the different urine sources should also be assessed. A high coefficient of variation (%CV) indicates significant inter-individual variability in the matrix effect.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodMean Matrix Factor (n=6)%CV of Matrix FactorAnalyte Recovery
Protein Precipitation0.4525%>90%
Liquid-Liquid Extraction0.7815%85%
Solid-Phase Extraction0.958%>95%

Note: The data in this table is illustrative and will vary depending on the specific method and matrix.

References

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved January 22, 2026, from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • AMS Biotechnology (AMSBIO). (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards.
  • Longdom Publishing. (n.d.).
  • Gáspár, A., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117702.
  • Gao, H., et al. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(13), 777-782.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Tserng, K. Y., & Jin, S. J. (1991). Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine. Journal of lipid research, 32(11), 1863-1871.
  • Creative Proteomics. (n.d.).
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • UCT. (n.d.). Determination of 11-nor-9-Carboxy- THC in Human Urine by QuEChERS and LC-MS/MS.
  • ResearchGate. (n.d.). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches.
  • Agilent Technologies. (2013, February 19). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Ag.
  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Wang, B., et al. (2025). Ion suppression correction and normalization for non-targeted metabolomics.
  • MDPI. (n.d.).
  • Friedecký, D., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine.
  • ResearchGate. (2023, May 10). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine.

Sources

Technical Support Center: Optimizing Derivatization of 3-Hydroxy Dicarboxylic Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-hydroxy dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their derivatization protocols for robust and reproducible analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the analysis of 3-hydroxy dicarboxylic acids?

A1: 3-hydroxy dicarboxylic acids are inherently non-volatile and thermally labile molecules. Their structure contains multiple polar functional groups: two carboxylic acid (-COOH) groups and at least one hydroxyl (-OH) group. This polarity leads to strong intermolecular hydrogen bonding, which significantly raises their boiling point and makes them unsuitable for direct GC analysis.[1][2][3]

Attempting to analyze these compounds without derivatization would lead to several problems:

  • Poor Volatility: The compounds will not transition into the gas phase at typical GC inlet temperatures.[1]

  • Thermal Degradation: High temperatures required to force volatilization can cause the molecules to decompose, leading to inaccurate quantification and misidentification.

  • Poor Peak Shape: Any molecules that do elute will interact strongly with active sites on the GC column and liner, resulting in severe peak tailing and poor chromatographic resolution.[4][5]

Derivatization addresses these issues by replacing the active hydrogens on the hydroxyl and carboxyl groups with non-polar functional groups.[6] This chemical modification blocks hydrogen bonding, thereby increasing volatility and thermal stability, and dramatically improving chromatographic performance.[2][7]

Q2: What are the most common derivatization methods for 3-hydroxy dicarboxylic acids?

A2: The most prevalent and effective methods fall into two main categories: silylation and a two-step approach involving esterification followed by silylation.

  • Silylation: This is the most common single-step method. It replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6]

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the most widely used reagents.[8] BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[4] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) creates a more stable TBDMS derivative, which is less susceptible to hydrolysis and can be advantageous for sterically hindered molecules.[9]

  • Two-Step Derivatization (Alkylation/Esterification + Silylation): This approach offers a more comprehensive derivatization, especially for complex matrices or challenging analytes.

    • Step 1: Esterification: The carboxylic acid groups are first converted to esters (e.g., methyl or ethyl esters). This can be achieved using reagents like BF₃-methanol, methanolic HCl, or diazomethane.[10][11]

    • Step 2: Silylation: The remaining hydroxyl group(s) are then silylated using reagents like BSTFA or MSTFA. This targeted, sequential approach can prevent the formation of mixed derivatives and often leads to cleaner chromatograms.

Q3: Which silylating reagent should I choose: BSTFA, MSTFA, or MTBSTFA?

A3: The choice depends on the specific structure of your analyte and your analytical goals.

ReagentDerivativeKey Characteristics & Best Use Cases
BSTFA (+/- TMCS) Trimethylsilyl (TMS)Workhorse Reagent: Good for general-purpose silylation of alcohols, phenols, and carboxylic acids. The byproducts are volatile and typically do not interfere with early-eluting peaks.[4] Adding 1% TMCS as a catalyst is highly recommended to improve the derivatization of sterically hindered hydroxyl groups.
MSTFA Trimethylsilyl (TMS)Most Volatile Byproducts: Considered a powerful silylating agent. Its byproducts are extremely volatile, making it ideal for the analysis of low molecular weight compounds where reagent peaks could interfere.[8]
MTBSTFA tert-Butyldimethylsilyl (TBDMS)Forms Stable Derivatives: TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS derivatives. This is a significant advantage if your samples will be exposed to moisture or require longer storage/analysis times. It is also preferred for sterically hindered compounds.[9] However, the resulting derivatives are less volatile and will have longer retention times.[10]

Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you resolve common problems.

Q4: My derivatization yield is low or inconsistent. What are the likely causes and how can I fix it?

A4: Low and inconsistent yields are among the most common frustrations in derivatization. The root cause is almost always an incomplete reaction.

Causality: The 3-hydroxy dicarboxylic acid structure presents three sites for derivatization. The hydroxyl group, particularly if it is secondary or tertiary, can be sterically hindered, making it less reactive than the carboxylic acid groups. An incomplete reaction will result in a mixture of partially and fully derivatized molecules, leading to a diminished peak for the desired product.

Troubleshooting Workflow:

G start Low/Inconsistent Yield Detected moisture Is the sample completely dry? start->moisture reagent_ratio Is the reagent in sufficient excess? moisture->reagent_ratio Yes dry_sample Action: Dry sample thoroughly under N2 stream. Use anhydrous solvents. moisture->dry_sample No conditions Are reaction time and temperature optimized? reagent_ratio->conditions Yes increase_reagent Action: Increase reagent-to-analyte ratio. A 50-100 fold molar excess is a good starting point. reagent_ratio->increase_reagent No catalyst Is a catalyst needed for a hindered -OH group? conditions->catalyst Yes optimize_cond Action: Increase temperature (e.g., 70-100°C) and/or reaction time (e.g., 30-60 min). Monitor progress over time. conditions->optimize_cond No add_catalyst Action: Add 1-10% TMCS to BSTFA to increase reactivity. catalyst->add_catalyst No end Problem Resolved catalyst->end Yes dry_sample->moisture increase_reagent->reagent_ratio optimize_cond->conditions add_catalyst->end

Caption: Troubleshooting workflow for low derivatization yield.

Detailed Solutions:

  • Eliminate Moisture: Silylating reagents are extremely sensitive to water. Any moisture in your sample or solvent will preferentially react with the reagent, consuming it and preventing your analyte from being derivatized.

    • Action: Ensure your sample extract is completely dry. Use a stream of dry nitrogen or a vacuum centrifuge. Always use high-purity, anhydrous solvents for reconstitution. Store reagents under an inert atmosphere and use a desiccant in secondary containers.

  • Optimize Reagent Concentration: The reaction is equilibrium-driven. A large excess of the derivatizing reagent is necessary to push the reaction to completion.

    • Action: A common mistake is underestimating the amount of reagent needed. Start with at least a 2:1 molar ratio of reagent to active hydrogens. For challenging analytes, a 50- to 100-fold molar excess is often required.

  • Optimize Reaction Time and Temperature: Derivatization of sterically hindered groups is slower.

    • Action: Increase the reaction temperature and time. A typical starting point for silylation is 70°C for 30 minutes.[10] For 3-hydroxy dicarboxylic acids, you may need to increase this to 80-100°C for 60 minutes or longer. To find the optimum, run a time-course experiment, analyzing the reaction mixture at different time points (e.g., 20, 40, 60, 90 minutes) until the product peak area plateaus.

Q5: I see multiple peaks for my single analyte. What is happening?

A5: This is a classic symptom of either incomplete derivatization or the formation of derivative artifacts.

Causality:

  • Incomplete Derivatization: You are likely seeing a mixture of the fully derivatized compound (e.g., tris-TMS derivative) and one or more partially derivatized intermediates (e.g., bis-TMS or mono-TMS derivatives). The partially derivatized molecules will have different retention times and mass spectra.

  • Artifact Formation: Silylating reagents can sometimes react with themselves or with components of the solvent to form artifacts that may be mistaken for analyte peaks.[5]

Solutions:

  • Confirm Incomplete Derivatization: Examine the mass spectra of the extra peaks. A partially silylated derivative will have a molecular ion peak that is 72 Da lighter (the mass of a silyl group minus a hydrogen) than the fully derivatized peak.

    • Action: If incomplete derivatization is confirmed, apply all the solutions from Q4 (ensure dryness, increase reagent excess, optimize time/temperature, use a catalyst).

  • Consider a Two-Step Approach: If a single-step silylation continues to yield mixed products, a two-step method can provide cleaner results.

    • Action: First, esterify the carboxylic acids using a reagent like BF₃ in methanol. After removing the first reagent, perform a silylation step to target only the remaining hydroxyl group. This specificity often eliminates the formation of mixed derivatives.[10]

  • Run a Reagent Blank: To rule out artifacts, prepare a blank sample containing only your solvent and the derivatization reagent(s).

    • Action: Run this blank using the same GC-MS method. Any peaks that appear in the blank are artifacts from the reagent or solvent and can be disregarded in your sample chromatograms.

Q6: My derivatized analyte peak is tailing badly in the chromatogram. How can I improve the peak shape?

A6: Peak tailing indicates unwanted interactions between your analyte and the GC system, which compromises both resolution and quantification.[5]

Causality: Even small amounts of underivatized polar groups can interact with active sites (silanol groups) in the GC inlet liner or on the column itself.[5]

Solutions:

  • Ensure Complete Derivatization: This is the primary cause. Even a 99% complete reaction leaves 1% of highly polar molecules that will cause significant tailing.

    • Action: Re-optimize your derivatization protocol using the steps in Q4 . The goal must be 100% conversion.

  • Check Your GC System's Inertness: An aged or contaminated GC system can contribute to tailing.

    • Injector Liner: Use a deactivated (silanized) liner. If you observe residue buildup, replace it.

    • GC Column: Column activity increases over time. If the column is old, consider replacing it. You can sometimes restore performance by breaking off the first 10-15 cm of the column inlet, as this is where non-volatile residues accumulate.

    • System Maintenance: Perform regular bake-outs of your column according to the manufacturer’s instructions to remove contaminants.

Experimental Protocol: Silylation of 3-Hydroxyadipic Acid

This protocol provides a robust starting point for the derivatization of a representative 3-hydroxy dicarboxylic acid using BSTFA with a TMCS catalyst.

Materials:

  • Dried sample extract or standard of 3-hydroxyadipic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile

  • Internal Standard (e.g., deuterated analog or a stable isotope-labeled compound like Succinic acid-d4)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation:

    • Aliquot the sample (e.g., 100 µL of biofluid extract) into a clean glass vial.

    • Add the internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical that no water remains.

  • Reconstitution:

    • Add 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as a solvent and a catalyst.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess.

    • Immediately cap the vial tightly.

    • Vortex for 10 seconds.

    • Place the vial in a heating block or oven set to 80°C for 60 minutes .

  • Cooling and Analysis:

    • After heating, allow the vial to cool to room temperature.

    • Transfer the vial to the GC-MS autosampler for injection. The derivatives are sensitive to moisture, so analyze them as soon as is practical.

Reaction Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a1 Aliquot Sample & Add Internal Std a2 Evaporate to Dryness (Nitrogen Stream) a1->a2 b1 Reconstitute in 50 µL Anhydrous Pyridine a2->b1 b2 Add 100 µL BSTFA + 1% TMCS b1->b2 b3 Heat at 80°C for 60 min b2->b3 c1 Cool to Room Temp b3->c1 c2 Inject into GC-MS c1->c2

Sources

troubleshooting low recovery of 3-Hydroxydodecanedioic acid from samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Hydroxydodecanedioic acid (3-OH-DDDA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery during sample analysis. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles governing your experimental outcomes. We will explore the entire workflow, from sample preparation to final analysis, to identify and resolve potential sources of analyte loss.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What are its fundamental chemical properties that I should be aware of?

A1: Understanding your analyte is the first and most critical step in developing a robust analytical method. This compound (3-OH-DDDA) is a dicarboxylic acid, which means it has two carboxyl groups, and it also contains a secondary hydroxyl group. This unique structure dictates its behavior in solution and during analysis.

The key is to recognize its amphipathic nature: a 12-carbon aliphatic chain provides significant hydrophobic character, while the two carboxylic acid groups and the hydroxyl group provide hydrophilic, polar sites. Its behavior is highly dependent on pH.

PropertyValueSignificance for Analysis
Molecular Formula C₁₂H₂₂O₅Influences molecular weight and mass spectrometry parameters.
pKa (Strongest Acidic) ~4.49 - 4.67[1][2]Critical for optimizing pH during Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The carboxyl groups will be deprotonated and negatively charged at pH > 6.5 and protonated (neutral) at pH < 2.5.
Predicted Water Solubility 0.83 g/L[2]Moderately low solubility. It is more soluble in organic solvents like methanol, ethanol, and chloroform[3][4].
Structure Dicarboxylic acid with a secondary alcoholThe two carboxyl groups allow for strong retention on anion exchange columns. The hydroxyl and carboxyl groups are targets for derivatization to improve volatility for Gas Chromatography (GC).
Q2: My recovery of 3-OH-DDDA is consistently low after sample preparation. Where should I start troubleshooting?

A2: Low recovery is a common but solvable problem. The most frequent sources of loss occur during sample extraction. The goal of extraction is to isolate the analyte from the sample matrix (e.g., plasma, urine, cell culture media) while leaving interferences behind. For 3-OH-DDDA, this process is critically dependent on pH control.

Let's break down the two most common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The fundamental principle for both is to manipulate the protonation state of the carboxylic acid groups.

  • At Low pH (e.g., pH < 2.5): Both carboxylic acid groups are protonated (-COOH). The molecule is in its neutral, most nonpolar form. This state is ideal for extraction into an organic solvent during LLE or for retention on a reversed-phase (e.g., C18) SPE sorbent.

  • At High pH (e.g., pH > 6.5): Both carboxylic acid groups are deprotonated (-COO⁻). The molecule is negatively charged and more water-soluble. This state is ideal for extraction onto a strong anion exchange (SAX) SPE sorbent.

G start Start: Low Recovery Observed check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is add_is Implement a SIL-IS (e.g., d2-3-OH-DDDA). This is crucial for accurate quantification. check_is->add_is No check_ph Is sample pH correctly adjusted before extraction? check_is->check_ph Yes add_is->check_ph adjust_ph Verify pH with a calibrated meter. For LLE/RP-SPE: Acidify to pH < 2.5. For Anion Exchange SPE: Basify to pH > 6.5. check_ph->adjust_ph No check_solvent Is your extraction solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent solvent_sol For LLE: Use water-immiscible solvents like ethyl acetate or MTBE. For SPE: Ensure elution solvent is strong enough. check_solvent->solvent_sol No check_spe_steps Are all SPE steps optimized? (Condition, Equilibrate, Load, Wash, Elute) check_solvent->check_spe_steps Yes solvent_sol->check_spe_steps spe_sol Analyze fractions from each step. Is analyte in the load or wash fraction? If so, retention is too weak. If not eluting, elution solvent is too weak. check_spe_steps->spe_sol No check_evaporation Are you losing analyte during solvent evaporation? check_spe_steps->check_evaporation Yes end Problem Resolved spe_sol->end evap_sol Avoid high temperatures. Use a gentle stream of nitrogen. Reconstitute in a solvent the analyte is highly soluble in. check_evaporation->evap_sol Yes check_evaporation->end No evap_sol->end

Caption: A troubleshooting flowchart for low recovery of 3-OH-DDDA.

Q3: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) of 3-OH-DDDA?

A3: Certainly. Given its two carboxylic acid groups, 3-OH-DDDA is an excellent candidate for Strong Anion Exchange (SAX) SPE. This method provides a very clean extract because it specifically targets negatively charged molecules. A reversed-phase (RP) method can also work but may require more optimization of the wash steps to remove matrix interferences.

Here are step-by-step protocols for both methods. The key is to analyze the eluate from each step during method development to ensure your analyte is behaving as expected.[5]

This protocol is based on the principle of retaining the negatively charged 3-OH-DDDA.

  • Sample Pre-treatment:

    • Take 1 mL of your sample (e.g., urine, plasma).

    • Add your stable isotope-labeled internal standard.

    • Adjust sample pH to ~7.0 - 8.0 with a weak base (e.g., ammonium hydroxide). This ensures the carboxyl groups are deprotonated (-COO⁻).

    • Centrifuge to pellet any precipitates.

  • SPE Column Conditioning:

    • Use a SAX SPE cartridge (e.g., 100 mg, 3 mL).

    • Wash the cartridge with 3 mL of methanol.

    • Wash with 3 mL of water.

    • Equilibrate with 3 mL of your sample loading buffer (e.g., pH 7.5 phosphate buffer). Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the column at a slow flow rate (~1 mL/min).

  • Washing (to remove impurities):

    • Wash with 3 mL of the equilibration buffer.

    • Wash with 3 mL of water.

    • Wash with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 3-OH-DDDA with 2 mL of an acidic organic solvent. A common choice is 2-5% formic acid in methanol. The acid neutralizes the charged analyte, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in the appropriate solvent for your analysis (e.g., mobile phase for LC-MS, or derivatization solvent for GC-MS).

Caption: Workflow for Strong Anion Exchange (SAX) SPE.

Q4: Is derivatization required for the analysis of 3-OH-DDDA by Gas Chromatography (GC)?

A4: Yes, derivatization is mandatory for GC analysis of this compound. 3-OH-DDDA has three polar, non-volatile functional groups (two -COOH, one -OH). Injecting it directly into a hot GC inlet would lead to thermal degradation, poor peak shape, and no detectable signal.

The purpose of derivatization is to replace the active hydrogens on these functional groups with nonpolar, thermally stable groups. This increases the analyte's volatility, allowing it to travel through the GC column. For hydroxyl and carboxylic acid groups, silylation is the most common and effective technique.

Trimethylsilyl (TMS) derivatization has been shown to produce the best efficiency and stability for 3-OH-DDDA. [6][7][8]

  • Ensure Sample is Dry: The sample (from SPE elution) must be completely dry. Water will react with the silylating reagent and quench the reaction.

  • Add Reagent: To your dried sample vial, add 50 µL of a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst. Add 50 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool to room temperature. The sample is now ready for injection into the GC-MS.

The reaction converts the carboxylic acid and hydroxyl groups to their TMS-ether and TMS-ester forms, respectively, making the molecule volatile and suitable for GC analysis.

Q5: I am using LC-MS. What are the most common reasons for low signal or poor peak shape for 3-OH-DDDA?

A5: For LC-MS, low signal is often related to mobile phase pH, poor ionization efficiency, or analyte adsorption.

  • Mobile Phase pH (Ion Suppression): When using reversed-phase chromatography (e.g., a C18 column), you need to ensure the 3-OH-DDDA is in its neutral, protonated form to achieve good retention and peak shape. This requires an acidic mobile phase. The pH of the mobile phase should be at least 2 pH units below the analyte's pKa.[9]

    • Solution: Add an acidifier like formic acid (0.1%) or acetic acid to both your aqueous (A) and organic (B) mobile phases. A pH of ~2.5-3.0 is ideal.

  • Ionization Efficiency: 3-OH-DDDA is best analyzed using electrospray ionization (ESI) in negative mode. The two carboxyl groups readily lose protons to form [M-H]⁻ or [M-2H]²⁻ ions.

    • Solution: Ensure your mass spectrometer is set to ESI negative mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard of your analyte.

  • Analyte Adsorption: The carboxyl groups can interact with active sites on metal components in the LC system (e.g., frits, tubing, injector parts), leading to peak tailing and sample loss.

    • Solution: Use a biocompatible or PEEK-lined LC system if possible. Alternatively, passivating the system by repeatedly injecting a high-concentration standard can sometimes help saturate the active sites.

By systematically addressing these common issues related to extraction, derivatization, and instrumental analysis, you can develop a robust and reliable method for the quantification of this compound.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). HMDB. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Rashed, M. S., Ozand, P. T., Bennett, M. J., & Rinaldo, P. (1995). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 41(3), 358–364. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). HMDB. [Link]

  • SciSpace. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydodecanoic acid. [Link]

  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
  • LookChem. (n.d.). Cas 1883-13-2, 3-HYDROXYDODECANOIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-3-Hydroxydodecanoic acid. PubChem. [Link]

  • Veltz, I., et al. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. International Journal of Analytical Chemistry. [Link]

  • Grokipedia. (n.d.). 3,11-Dihydroxydodecanoic acid. [Link]

  • Bookser, B. C., & Zhu, S. (2000). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(2), 205–210. [Link]

  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. (n.d.). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. [Link]

  • ResearchGate. (n.d.). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. [Link]

  • Ncube, S., et al. (2018). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Molecules, 23(12), 3128. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydecanoic acid. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725). HMDB. [Link]

  • Google Patents. (n.d.). EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
  • FooDB. (n.d.). Showing Compound (R)-3-Hydroxydecanoic acid (FDB027873). [Link]

  • Google Patents. (n.d.).
  • Phenomenex. (2024, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. [Link]

  • ResearchGate. (n.d.). What are potential sources of low recovery in this acid-base extraction experiment?. [Link]

  • Plass, M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5951–5963. [Link]

  • ResearchGate. (n.d.). MS/MS spectra of (A) 10-hydroxydecanoic acid; (B) 3-hydroxydecanoic acid. [Link]

  • AMS Laurea - Unibo. (n.d.). Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. [Link]

  • ResearchGate. (n.d.). Preparation of Bio-Based Long-Chain Dicarboxylic Acid Ester Precursors Catalyzed by Protic Ionic Liquids. [Link]

  • Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. [Link]

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Technical Support Center: Urinary Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Urinary Organic Acid (UOA) Analysis. As a Senior Application Scientist, I've designed this guide to address the common and often complex interferences that can arise during UOA analysis, particularly when using gas chromatography-mass spectrometry (GC-MS). This resource is structured to provide not just procedural steps, but a deeper understanding of the "why" behind these recommendations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers in the field.

Pre-Analytical Phase

Q1: What are the most critical factors in urine sample collection and handling to avoid interference?

A: Proper sample collection and handling are foundational to reliable UOA analysis. Errors at this stage can introduce significant artifacts. Key considerations include:

  • Collection Container: Always use sterile, preservative-free containers to prevent exogenous contamination.[1]

  • Timing of Collection: For diagnosing inborn errors of metabolism (IEMs), the most informative samples are often collected during an acute illness or metabolic decompensation, as the UOA profile is most pronounced.[1] For general metabolic profiling, a first morning void is often recommended after an overnight fast to minimize dietary influences.[2][3]

  • Storage and Transport: To prevent the degradation of unstable or volatile compounds, urine specimens should be frozen, ideally at -70 to -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Q2: How significantly can diet and supplements affect urinary organic acid profiles?

A: Diet is a major source of exogenous interference. Many dietary components or their metabolites are structurally similar to endogenous organic acids, leading to potential misinterpretation. For example:

  • Foods high in serotonin, such as avocados, bananas, and walnuts, can elevate 5-hydroxyindoleacetic acid (5-HIAA).[4]

  • Supplementation with medium-chain triglycerides (MCT) oil can lead to elevated levels of adipic, suberic, and sebacic acids, which can mimic medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1]

  • Certain fruits like apples, grapes, and pears should be avoided for 48 hours prior to collection as they can introduce interfering compounds.[3]

Q3: Which common medications are known to interfere with UOA analysis?

A: Numerous medications and their metabolites can be excreted in urine and interfere with the analysis. For instance, acetaminophen and vigabatrin can cause an increase in pyroglutamic acid (5-oxoproline).[1] It is crucial to have a complete medication history for the subject to aid in accurate interpretation.

Analytical Phase

Q4: Why is derivatization necessary for organic acid analysis by GC-MS, and what are the common pitfalls?

A: Organic acids are typically not volatile enough for direct analysis by GC-MS. Derivatization converts them into more volatile and thermally stable compounds.[5][6] The most common method is the creation of trimethylsilyl (TMS) derivatives.[5][7]

Common challenges include:

  • Incomplete Derivatization: This can result in poor peak shapes and reduced sensitivity.[5]

  • Artifact Formation: The derivatization process itself can sometimes generate multiple derivative peaks from a single compound, complicating identification and quantification.[5]

  • Analyte Instability: The stability of the derivatized organic acids can vary, potentially affecting results if there is a delay before analysis.[5]

Q5: What is column bleed in GC, and how can it impact my results?

A: Column bleed is the natural degradation of the stationary phase of the GC column, which then elutes during the analysis, particularly at higher temperatures.[5] This can manifest as a rising baseline in the chromatogram. The effects of column bleed include:

  • Increased Baseline Noise: This reduces the signal-to-noise ratio, making it more challenging to detect analytes present at low concentrations.[5]

  • Reduced Sensitivity: The high background noise can obscure smaller peaks.[5]

Post-Analytical Phase

Q6: How do I differentiate between a true metabolic marker and an interference?

A: This is a critical aspect of UOA data interpretation and relies on a multi-faceted approach:

  • Pattern Recognition: In many metabolic disorders, a characteristic pattern of multiple elevated organic acids will be present, rather than a single isolated finding.

  • Clinical Correlation: The patient's clinical history, symptoms, diet, and medication list are indispensable for accurate interpretation.[1]

  • Confirmation with Secondary Markers: When an inborn error of metabolism is suspected, the findings should be correlated with other tests, such as plasma acylcarnitine and amino acid analysis.[1]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to identifying and mitigating common interferences.

Guide 1: Investigating an Unexpected Peak in the Chromatogram

An unidentified or unexpected peak can be a cause for concern. This workflow will guide you through the process of identifying its source.

G A Unexpected Peak Detected B Review Patient Information: - Diet History - Medication List - Supplements A->B Pre-analytical C Check for Exogenous Contamination: - Sample Collection Container - Reagents and Solvents A->C Pre-analytical D Evaluate Analytical Parameters: - Derivatization Efficiency - GC Column Bleed - Septa Bleed A->D Analytical E Compare with Compound Libraries: - In-house Library - Commercial Libraries (e.g., NIST) B->E C->E D->E F Consult Literature for Known Interferences E->F G Consider Bacterial Metabolism: - Gut Microbiota - Sample Contamination F->G H Correlate with Other Biomarkers G->H I Conclusion: - Endogenous Metabolite - Exogenous Artifact - Further Investigation Needed H->I

Caption: Workflow for investigating an unexpected peak.

Step-by-Step Protocol:

  • Initial Assessment: When an unexpected peak is observed, first verify the integrity of the analytical run by checking the internal standards and quality control samples.

  • Review Patient Information: Carefully review the subject's dietary records, medication history, and any supplements they may be taking.[1][8] Many compounds from these sources can appear in the UOA profile.

  • Check for Contamination:

    • Sample Collection: Ensure that the correct type of collection container was used and that there was no external contamination (e.g., from soaps or creams).[5]

    • Analytical Process: Run a blank sample (water or a certified blank urine) processed through the entire extraction and derivatization procedure to check for contamination from reagents, solvents, or plasticware.[6]

  • Evaluate Analytical Performance:

    • Derivatization: Incomplete derivatization can lead to the appearance of unexpected peaks. Re-derivatizing the sample may resolve the issue.[5]

    • GC-MS System: Check for signs of column bleed or septa bleed, which can introduce artifactual peaks.[5][6]

  • Library Matching: Compare the mass spectrum of the unknown peak against in-house and commercial mass spectral libraries to tentatively identify the compound.

  • Literature Search: Search scientific literature for known interferences associated with the suspected compound or patient's condition.

  • Consider Microbial Origin: Some organic acids are byproducts of gut microbial metabolism or can result from bacterial contamination of the urine sample after collection.[1][9]

  • Clinical Correlation: If the peak is tentatively identified as a potentially significant metabolite, correlate this finding with other relevant clinical and laboratory data.

Guide 2: Managing Dietary Interferences

Dietary interferences are a common challenge. The following table summarizes some key dietary sources of interference and the compounds they can affect.

Interfering Substance/Food SourceAffected Urinary Organic Acid(s)Clinical Significance/Potential for Misinterpretation
Avocados, Bananas, Tomatoes, Walnuts, Pineapple5-Hydroxyindoleacetic Acid (5-HIAA)Can mimic carcinoid syndrome.[4]
Medium-Chain Triglyceride (MCT) OilAdipic, Suberic, and Sebacic AcidsMay be mistaken for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1]
Fruits (Apples, Grapes, Pears, etc.), Jams, JelliesVarious, including Tartaric AcidCan introduce a range of non-endogenous organic acids.[2][3][10]
High Protein Intake / Specific Amino Acid SupplementsBranched-chain keto acids, other amino acid metabolitesCan reflect dietary intake rather than an underlying metabolic disorder.[4]

Protocol for Minimizing Dietary Interference:

  • Patient Instructions: Provide clear instructions to the patient to avoid specific foods and supplements for at least 48 hours prior to urine collection.[3][11]

  • Dietary Log: Request the patient to maintain a detailed food and drink diary for the 48 hours leading up to sample collection.

  • Fasting: For non-urgent, routine metabolic profiling, an overnight fast before collecting a first morning void can help to minimize the impact of recent meals.[2]

  • Interpret with Caution: When dietary restrictions are not possible or have not been followed, interpret the results with caution and in the context of the patient's known dietary habits.

Conclusion

Urinary organic acid analysis is a powerful tool for investigating metabolic pathways. However, the complexity of the urine matrix necessitates a rigorous approach to sample handling, analysis, and data interpretation. By understanding the potential sources of interference and implementing systematic troubleshooting strategies, researchers and clinicians can enhance the accuracy and reliability of their findings. This guide serves as a starting point for addressing common challenges, and we encourage you to consult the referenced literature for a deeper dive into specific topics.

References

  • Interference Testing - PMC - NIH. (n.d.).
  • troubleshooting common interferences in urine organic acid GC-MS analysis - Benchchem. (n.d.).
  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future - MDPI. (n.d.).
  • SPOT URINE | NutriPATH. (n.d.).
  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes - JEOL. (n.d.).
  • The Clinical Significance of the Organic Acids Test. (n.d.).
  • Organic acid concentrations in healthy and pathological urines. - ResearchGate. (n.d.).
  • (PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. (n.d.).
  • Organic Acids Qualitative Analysis in Urine by GCMS - Erndim. (n.d.).
  • Mayo Test ID OAUS Organic Acids Screen, Urine Spot - Duke University Hospital. (n.d.).
  • Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment - MDPI. (n.d.).
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
  • Organic acid disorders detected by urine organic acid analysis: twelve cases in Thailand over three-year experience - PubMed. (n.d.).
  • Organic Acids (urine) - South Tees Hospitals NHS Foundation Trust. (2024, January 10).
  • Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry - ResearchGate. (2025, August 6).
  • INTERPRETIVE GUIDE - Diagnostic Solutions Laboratory. (n.d.).
  • Organic Acids Secreted by Lactobacillus spp. Isolated from Urine and Their Antimicrobial Activity against Uropathogenic Proteus mirabilis - PMC - NIH. (2022, August 29).
  • Urine Organic Acids Can Determine the Metabolic Effects of Traditional Korean Diet, a Cardiometabolic Diet - PMC - NIH. (2020, May 29).
  • Urine Collection Instructions - MosaicDX. (2022, October 24).
  • Organic acid disorders detected by urine organic acid analysis: Twelve cases in Thailand over three-year experience - ResearchGate. (2025, August 6).
  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (2025, October 10).
  • (PDF) Metabolic, nutritional, iatrogenic, and artifactual sources of urinary organic acids: A comprehensive table - ResearchGate. (2025, August 9).
  • oap-organic-acids-profile-collection-instructions.pdf - Diagnostic Solutions Laboratory. (n.d.).
  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - NIH. (n.d.).
  • Urinary Organic Acids Profiling for Assessment of Functional Nutrient Deficiencies, Gut Dysbiosis, and Toxicity | Musculoskeletal Key. (2016, September 12).
  • Clinical Applications of Urinary Organic Acids. Part 2. Dysbiosis Markers - Alternative Medicine Review. (n.d.).

Sources

stability of 3-Hydroxydodecanedioic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 3-Hydroxydodecanedioic acid (3-OH-DDA). This guide is designed for researchers, clinical scientists, and drug development professionals to ensure the integrity and stability of 3-OH-DDA in biological samples. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability a concern?

A1: this compound is a long-chain dicarboxylic acid that appears in biological fluids like urine and plasma.[1] It is a key metabolite in the alternative omega-oxidation pathway of fatty acids and its levels can be elevated in certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3] Stability is a critical concern because, as a fatty acid metabolite, 3-OH-DDA is susceptible to degradation by endogenous enzymes present in biological samples (e.g., plasma, serum, urine).[4][5][6] Furthermore, its chemical structure can be affected by factors like pH and temperature, potentially leading to inaccurate quantification if samples are not handled and stored correctly.

Q2: What is the optimal temperature for long-term storage of biological samples containing 3-OH-DDA?

A2: For long-term storage (months to years), samples should be kept at -80°C . Storing at -20°C is acceptable for shorter periods (up to 3 months), but this temperature may not completely halt all enzymatic activity that can degrade fatty acids.[7] Avoid using "frost-free" freezers, as their temperature cycles can cause repeated partial thawing and refreezing, which accelerates analyte degradation.[8]

Q3: How many freeze-thaw cycles can my samples undergo before 3-OH-DDA degrades?

A3: It is critical to minimize freeze-thaw cycles. As a best practice, you should aliquot samples into single-use volumes before freezing.[8][9] While there is no specific data for 3-OH-DDA, studies on other fatty acids show that even a single freeze-thaw cycle can lead to a measurable decrease in concentration due to the release of lipolytic enzymes from ruptured cells.[10][11] We recommend limiting cycles to an absolute maximum of three, with the caveat that some degradation may still occur.

Q4: Which anticoagulant should I use when collecting plasma samples?

A4: EDTA is the recommended anticoagulant. It acts as a chelating agent, which helps to inhibit metalloenzymes that could potentially contribute to the degradation of fatty acids. Heparin is also used but may interfere with some downstream analytical techniques, particularly certain mass spectrometry applications.

Q5: My 3-OH-DDA concentrations are consistently low or variable. What could be the cause?

A5: This is a common issue that can stem from several pre-analytical and analytical factors.

  • Pre-analytical: Improper sample handling (prolonged time at room temperature), incorrect storage temperature, or multiple freeze-thaw cycles are the most frequent causes.

  • Analytical: The analyte may be degrading in the processed sample (e.g., post-extraction). Additionally, the derivatization step required for GC-MS analysis is critical; incomplete or unstable derivatization will lead to poor results.[2][12]

  • Refer to our Troubleshooting Guide (Section 2) for a more detailed breakdown of potential causes and solutions.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low analyte recovery after sample extraction. 1. Incomplete Lysis/Homogenization: Analyte may be trapped within cellular debris. 2. Suboptimal pH during Extraction: The ionization state of 3-OH-DDA affects its solubility in organic solvents. 3. Analyte Degradation Post-Extraction: Residual enzymatic activity or harsh chemical conditions.1. Ensure thorough vortexing/sonication. 2. Acidify the sample to a pH of ~3-4 before liquid-liquid extraction to ensure 3-OH-DDA is fully protonated and partitions into the organic layer. 3. Immediately evaporate the organic solvent and derivatize, or store the dried extract at -80°C.
High variability between replicate samples. 1. Sample Inhomogeneity: The analyte may not be evenly distributed, especially after thawing. 2. Inconsistent Timing: Differences in the time samples spend at room temperature during processing. 3. Pipetting Errors: Inaccurate dispensing of sample, internal standard, or reagents.1. Vortex each sample thoroughly after thawing and before taking an aliquot. 2. Standardize your workflow. Process all samples, calibrators, and QCs in the same manner and timeframe. Use an ice bath to keep samples cool. 3. Calibrate your pipettes regularly.
Chromatographic peak tailing or splitting (GC-MS/LC-MS). 1. Incomplete Derivatization (GC-MS): Free carboxyl and hydroxyl groups interact strongly with the column.[2] 2. Matrix Effects (LC-MS): Co-eluting compounds from the biological matrix are suppressing or enhancing the analyte signal. 3. Column Degradation: The analytical column has lost performance.1. Optimize derivatization conditions (reagent concentration, temperature, time). Trimethylsilyl (TMS) derivatives are reported to provide good stability and efficiency.[12] 2. Improve your sample clean-up procedure (e.g., use solid-phase extraction) or modify the chromatographic gradient. 3. Replace the guard column or the analytical column.
Analyte concentration decreases over a long analytical run. Autosampler Instability: The processed and derivatized analyte is degrading while sitting in the autosampler at room temperature.1. Use a cooled autosampler set to 4-10°C. 2. Perform a stability test of the processed sample in the autosampler to determine the maximum allowable run time before significant degradation occurs. 3. If instability is confirmed, process samples in smaller batches.

Section 3: In-Depth Protocols & Workflows

Adherence to validated protocols is essential for generating reliable and reproducible data.

Protocol 3.1: Biological Sample Collection and Initial Processing

Objective: To collect and process blood or urine samples in a manner that preserves 3-OH-DDA integrity.

Materials:

  • EDTA-coated collection tubes (for plasma) or sterile urine collection cups.

  • Refrigerated centrifuge.

  • Pipettes and single-use aliquoting tubes (e.g., 1.5 mL polypropylene microcentrifuge tubes).

  • Ice bath.

Procedure:

  • Blood Collection: a. Collect whole blood in a K2-EDTA tube. b. Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant. c. Place the tube immediately on ice. d. Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C. e. Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Urine Collection: a. Collect a mid-stream urine sample in a sterile container. b. Place the container on ice immediately. c. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cells and debris. d. Transfer the clear supernatant to a new tube.

  • Aliquoting and Storage: a. Dispense the plasma or urine supernatant into pre-labeled, single-use tubes. b. Immediately flash-freeze the aliquots in a dry ice/ethanol bath or by placing them directly in a -80°C freezer .

Workflow for Sample Handling and Storage

The following diagram illustrates the critical path for maintaining sample stability from collection to analysis.

SampleWorkflow cluster_collection Sample Collection cluster_processing Initial Processing (< 30 min) cluster_storage Storage Collection Collect Blood (EDTA) or Urine OnIce Place Immediately on Ice Collection->OnIce < 1 min Centrifuge Centrifuge at 4°C OnIce->Centrifuge Separate Separate Plasma or Supernatant Centrifuge->Separate Aliquot Aliquot into Single-Use Tubes Separate->Aliquot Store Store at -80°C Aliquot->Store

Caption: Critical workflow for biological sample handling to ensure 3-OH-DDA stability.

Section 4: Scientific Background: Mechanisms of Degradation

Understanding the "why" behind these protocols is key to troubleshooting and adapting methods. The stability of 3-OH-DDA is primarily threatened by two mechanisms: enzymatic degradation and chemical instability.

Enzymatic Degradation

Biological matrices are rich in enzymes that can metabolize fatty acids.[5] The primary pathway for dicarboxylic acid metabolism is peroxisomal β-oxidation.[4][6] Although 3-OH-DDA is a product of another pathway, its structure makes it a potential substrate for dehydrogenases and other enzymes in the β-oxidation cycle, which can shorten its carbon chain and alter its structure, making it undetectable by targeted analytical methods.

Key Considerations:

  • Cellular Lysis: Enzymes are compartmentalized within cells. When cells lyse during freeze-thaw cycles or prolonged storage at improper temperatures, these enzymes are released into the plasma or urine, where they can access and degrade 3-OH-DDA.[10][11]

  • Temperature Dependence: Enzyme activity is highly temperature-dependent. While activity is significantly reduced at -20°C, it is not completely eliminated. Storage at -80°C is required to effectively halt enzymatic processes.

Potential Degradation Pathways

DegradationPathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Analyte This compound (in sample) Enzyme Dehydrogenases & β-oxidation Enzymes Analyte->Enzyme pH_Temp Extreme pH or High Temperature Analyte->pH_Temp Metabolites Shorter-chain Dicarboxylic Acids Enzyme->Metabolites Metabolism Degradants Oxidation/Hydrolysis Products pH_Temp->Degradants Reaction

Caption: Potential enzymatic and chemical pathways for 3-OH-DDA degradation in samples.

Chemical Instability
  • pH: Extreme pH values can catalyze the hydrolysis of ester linkages if the analyte has been derivatized.[13] While the native acid is relatively stable, pH becomes critical during sample extraction and derivatization steps. Maintaining a consistent and appropriate pH is crucial for reproducible results. Studies on other molecules show that stability can decrease significantly as pH moves away from neutral.[14][15]

  • Oxidation: The hydroxyl group and aliphatic chain of 3-OH-DDA can be susceptible to oxidation by reactive oxygen species, which may be present in samples or introduced during processing. This is exacerbated by exposure to light and elevated temperatures.

By controlling temperature, minimizing freeze-thaw cycles, and working quickly and efficiently, you can effectively mitigate these degradation risks and ensure the data you generate is accurate and reliable.

References
  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115-120. [Link]

  • Lian, H., Liu, Y., Li, N., Wu, J., & He, Y. (2022). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Foods, 11(22), 3698. [Link]

  • Lin, S. C., Lin, Y. F., Liu, Y. C., Chen, Y. C., Hsu, C. H., Tu, Y. T., ... & Lin, C. C. (2023). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein Science, 32(8), e4710. [Link]

  • Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal, 480(9), 607-627. [Link]

  • Boyanton Jr, B. L., & Blick, K. E. (2006). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical chemistry, 52(11), 2142-2143. [Link]

  • Centers for Disease Control and Prevention. (2021). Stability of lipids in plasma and serum. CDC Stacks. [Link]

  • Lian, H., Liu, Y., Li, N., Wu, J., & He, Y. (2022). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Foods, 11(22), 3698. [Link]

  • Lin, S. C., Lin, Y. F., Liu, Y. C., Chen, Y. C., Hsu, C. H., Tu, Y. T., ... & Lin, C. C. (2023). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Protein science : a publication of the Protein Society, 32(8), e4710. [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism: clinical and experimental, 40(7), 676–682. [Link]

  • Di Martino, C., & Igeno, M. I. (2022). Degradation of Exogenous Fatty Acids in Escherichia coli. International journal of molecular sciences, 23(15), 8113. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Research International, 1-7. [Link]

  • HuanKai Group. (2024). Comprehensive Guide to Serum: Types, Storage, and Thawing Techniques for Optimal Cell Culture. [Link]

  • Ranea-Robles, P., & Houten, S. M. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochemical Journal, 480(9), 607-627. [Link]

  • Osmosis from Elsevier. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). [Video]. YouTube. [Link]

Sources

Technical Support Center: Enhancing Dicarboxylic Acid Volatility for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of dicarboxylic acids by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with making these polar, low-volatility compounds amenable to GC analysis. Here, you will find practical, field-proven insights and detailed protocols to ensure robust and reproducible results.

The Challenge with Dicarboxylic Acids in GC Analysis

Dicarboxylic acids (DCAs) are pivotal molecules in various biological and industrial processes, from metabolic pathways to polymer synthesis.[1] However, their analysis by GC is inherently challenging. The two carboxylic acid functional groups lead to high polarity and strong intermolecular hydrogen bonding, resulting in very low volatility and poor thermal stability.[2][3] Direct injection onto a GC column often leads to broad, tailing peaks, poor resolution, or even complete analyte retention within the column.[3]

To overcome these obstacles, a derivatization step is essential.[1][4] This chemical modification process converts the polar carboxyl groups into less polar, more volatile, and more thermally stable functional groups, making the DCAs suitable for GC analysis.[2][3] This guide will focus on the most common and effective derivatization techniques: silylation and esterification.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the GC analysis of dicarboxylic acids:

Q1: Why can't I inject my dicarboxylic acid samples directly into the GC?

A: Direct injection is generally not feasible due to the high polarity and low volatility of dicarboxylic acids.[2][3] The strong hydrogen bonding between the carboxylic acid groups prevents the molecules from easily transitioning into the gas phase, which is a fundamental requirement for GC. This results in poor peak shape, low sensitivity, and potential damage to the GC column.

Q2: What is derivatization and why is it necessary for dicarboxylic acids?

A: Derivatization is a chemical reaction that transforms a compound into a product (a derivative) with properties that are more suitable for a particular analytical method. For GC analysis of dicarboxylic acids, derivatization replaces the active hydrogens on the carboxylic acid groups with a less polar functional group.[2] This increases the volatility and thermal stability of the analytes, allowing them to be successfully vaporized and separated on a GC column.[2][4]

Q3: What are the most common derivatization methods for dicarboxylic acids?

A: The two most widely used and effective methods are silylation and esterification (a form of alkylation).[2][5][6]

  • Silylation replaces the acidic protons with a trimethylsilyl (TMS) group.[2]

  • Esterification converts the carboxylic acid groups into esters, typically methyl or ethyl esters.[3][7]

Q4: Which derivatization reagent should I choose?

A: The choice of reagent depends on several factors, including the specific dicarboxylic acids you are analyzing, the sample matrix, and the desired sensitivity. Silylation with reagents like BSTFA is very common due to its high efficiency and the direct injectability of the derivatives.[5] Esterification with reagents like BF3/Methanol is also a robust method.[5][6] A comparison of common reagents is provided in the table below.

Q5: My derivatization reaction seems to be incomplete. What could be the cause?

A: Incomplete derivatization is a common issue. The primary culprit is often the presence of moisture . Silylating reagents are particularly sensitive to water, which can consume the reagent and inhibit the reaction. Other causes can include insufficient reagent concentration, suboptimal reaction temperature or time, and the presence of interfering substances in the sample.[8]

Troubleshooting Guide

Encountering issues during your analysis is not uncommon. This section provides a structured approach to troubleshooting common problems.

Problem 1: No Peaks or Very Small Peaks for My Dicarboxylic Acids
  • Possible Cause 1: Incomplete Derivatization.

    • Why it happens: As mentioned in the FAQs, residual moisture is a primary cause. Also, the reagent-to-analyte ratio might be too low, especially in complex matrices. Reaction conditions (time and temperature) may also be insufficient for complete conversion.[8]

    • Solution:

      • Ensure absolute dryness: Dry your sample extracts thoroughly before adding the derivatization reagent. Use a drying agent like anhydrous sodium sulfate or evaporate the sample to dryness and reconstitute in an anhydrous solvent.

      • Increase reagent concentration: It is recommended to use a significant excess of the derivatizing reagent, for example, a 2:1 molar ratio of BSTFA to active hydrogens.

      • Optimize reaction conditions: Increase the reaction temperature or time. For example, for BSTFA derivatization, a common condition is heating at 70°C for 60-90 minutes.[9]

  • Possible Cause 2: Analyte Degradation.

    • Why it happens: The GC inlet temperature might be too high, causing the derivatized analytes to degrade before reaching the column.

    • Solution:

      • Lower the inlet temperature: Start with a lower inlet temperature (e.g., 250°C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without degradation.

      • Use a splitless injection: For trace analysis, a splitless injection can improve sensitivity, but ensure the inlet is well-maintained to prevent activity.

Problem 2: Tailing Peaks
  • Possible Cause 1: Active Sites in the GC System.

    • Why it happens: Even after derivatization, some residual polarity might exist, or there might be active sites (e.g., silanol groups) in the GC inlet liner, column, or detector that can interact with the analytes.

    • Solution:

      • Use a deactivated inlet liner: Ensure you are using a high-quality, deactivated inlet liner.

      • Condition your column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

      • Perform system maintenance: Regularly replace septa and liners to prevent the accumulation of non-volatile residues that can create active sites.

  • Possible Cause 2: Incomplete Derivatization.

    • Why it happens: If the derivatization is incomplete, the remaining free carboxylic acid groups will strongly interact with the stationary phase, causing significant peak tailing.

    • Solution:

      • Re-optimize your derivatization protocol: Refer to the solutions for "Incomplete Derivatization" above.

Problem 3: Ghost Peaks in the Chromatogram
  • Why it happens: Ghost peaks are extraneous peaks that appear in your chromatogram. They can originate from septum bleed, contamination from previous injections (carryover), or impurities in the carrier gas or derivatization reagents.[10]

  • Solution:

    • Run a blank: Inject a solvent blank to determine the source of the contamination. If the ghost peaks are present, the issue is likely with the system or solvent.

    • Check for septum bleed: Use high-quality, low-bleed septa and replace them regularly.

    • Clean the inlet: If carryover is suspected, clean the GC inlet and replace the liner.

    • Use high-purity reagents and gases: Ensure all solvents, derivatization reagents, and carrier gases are of high purity.

Derivatization Protocols and Reagent Comparison

Comparison of Common Derivatization Reagents
Reagent/MethodTarget GroupAdvantagesDisadvantagesTypical Reaction Conditions
Silylation
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-COOH, -OH, -NH, -SHHighly reactive, volatile byproducts, good for a wide range of polar compounds.[5]Moisture sensitive, can be an irritant.[5]70°C for 60-90 minutes.[9]
BSTFA + 1% TMCS (trimethylchlorosilane)-COOH, -OH, -NH, -SHTMCS acts as a catalyst, increasing the reactivity for hindered groups.More aggressive, can sometimes lead to byproduct formation.70°C for 60-90 minutes.[9]
Esterification
BF3/Methanol or Butanol-COOHForms stable methyl or butyl esters, robust method.[5][7]Requires removal of the acidic catalyst before injection, can be a harsher method.60-100°C for 15-60 minutes.
Diazomethane-COOHFast and quantitative methylation.Highly toxic and explosive, requires special handling procedures.[3]Room temperature, immediate reaction.
Step-by-Step Protocol: Silylation with BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Ensure your sample is free of interfering substances. Protein precipitation or liquid-liquid extraction may be necessary for biological samples.[1]

    • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. This step is critical to remove all traces of water.

  • Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to the dried sample to redissolve the dicarboxylic acids.

    • Add 100 µL of BSTFA + 1% TMCS to the sample vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 90 minutes in a heating block or oven.[9]

  • GC-MS Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizing the Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Dicarboxylic Acid Sample (e.g., in biological matrix) Extraction Extraction & Clean-up (LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (Critical Step!) Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Reconstitution->Reagent Reaction Heat at 70°C for 90 min Reagent->Reaction Cooling Cool to Room Temp. Reaction->Cooling Injection Inject into GC-MS Cooling->Injection

Caption: A typical workflow for the derivatization of dicarboxylic acids for GC-MS analysis.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with GC Analysis of DCAs NoPeaks No or Low Peaks Start->NoPeaks Symptom TailingPeaks Tailing Peaks Start->TailingPeaks Symptom GhostPeaks Ghost Peaks Start->GhostPeaks Symptom CheckDeriv Incomplete Derivatization? NoPeaks->CheckDeriv CheckInjection Injection Problem? NoPeaks->CheckInjection TailingPeaks->CheckDeriv CheckSystemActivity Active Sites in System? TailingPeaks->CheckSystemActivity CheckContamination Contamination Source? GhostPeaks->CheckContamination Dryness Ensure Sample is Dry CheckDeriv->Dryness Yes ReagentAmount Increase Reagent Amount CheckDeriv->ReagentAmount Yes ReactionConditions Optimize Time/Temp CheckDeriv->ReactionConditions Yes DeactivatedLiner Use Deactivated Liner CheckSystemActivity->DeactivatedLiner Yes ConditionColumn Condition Column CheckSystemActivity->ConditionColumn Yes SystemMaintenance Perform Maintenance CheckSystemActivity->SystemMaintenance Yes RunBlank Run Solvent Blank CheckContamination->RunBlank Yes CheckSeptum Check Septum Bleed CheckContamination->CheckSeptum Yes CleanInlet Clean Inlet CheckContamination->CleanInlet Yes

Caption: A decision tree for troubleshooting common issues in GC analysis of dicarboxylic acids.

References

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 34(15), 1849-1857. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (n.d.). MDPI. Retrieved from [Link]

  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]

  • Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. (n.d.). ResearchGate. Retrieved from [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Bulletin 909A Guide to Derivatiz
  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024, April 29). PubMed. Retrieved from [Link]

  • Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). Retrieved from [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA. Retrieved from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Poly(3-hydroxydodecanedioate) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the characterization of poly(3-hydroxydodecanedioate) [P(3HDD)], a promising long-chain polyhydroxyalkanoate (PHA). As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when working with this class of biopolymers. Unlike their more common short-chain counterparts, the long alkyl side chains in P(3HDD) introduce distinct properties—such as increased hydrophobicity, lower melting points, and elastomeric characteristics—that demand specialized analytical approaches.[1]

This guide is structured not as a rigid manual, but as a troubleshooting resource designed to address the practical issues you may encounter in the lab. We will explore the "why" behind common problems and provide logical, field-tested solutions for molecular weight determination, thermal analysis, crystallinity assessment, and structural verification. My goal is to equip you with the expertise to generate reliable, high-quality data for your research and development endeavors.

Section 1: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that dictate the mechanical and processing properties of P(3HDD).[2] GPC/SEC is the standard technique, but the unique nature of long-chain PHAs can introduce complications.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing pressure fluctuations, delayed elution, or distorted peak shapes with my P(3HDD) sample in GPC?

A1: These issues almost always point to a problem with polymer solubility or interaction with the column stationary phase. P(3HDD)'s long dodecanedioate chain makes it highly hydrophobic and potentially semi-crystalline, leading to several challenges:

  • Poor Solubility: The polymer may not be fully dissolved in the mobile phase, leading to suspended microgels that can clog column frits and cause pressure spikes. At lower concentrations, partially dissolved chains can adopt a smaller hydrodynamic volume, leading to erroneously late elution times (appearing as lower molecular weight).

  • Column Interaction: If the polymer has a higher affinity for the column packing material than the mobile phase, its movement through the column will be retarded.[3] This is not true size-exclusion and results in tailing peaks and inaccurate molecular weight calculations.

Troubleshooting Guide: GPC/SEC Analysis

Symptom Potential Cause Recommended Solution
High backpressure, pressure fluctuationsIncomplete sample dissolution; precipitation in the mobile phase.1. Solvent Optimization: Switch to a stronger solvent like chloroform (CHCl₃). While THF is common for many polymers, chloroform is often more effective for long-chain PHAs.[4][5] 2. Elevated Temperature: For highly crystalline samples, consider a high-temperature GPC (HT-GPC) system, as elevated temperatures significantly improve solubility.[6] 3. Thorough Filtration: Always filter your sample solution through a chemically compatible 0.2 µm or 0.45 µm filter (e.g., PTFE for chloroform) immediately before injection to remove particulates.[4]
Peak Tailing or FrontingSample interaction with the column packing material (adsorption).1. Modify Mobile Phase: Add a small amount of a salt like lithium bromide (LiBr) to the mobile phase (e.g., DMF + 0.1% LiBr) to disrupt ionic interactions, though this is less common for non-polar polymers.[7] 2. Check Column Compatibility: Ensure you are using a non-polar column, such as one packed with polystyrene-divinylbenzene (PS-DVB), which is compatible with organic solvents.[3][4]
Inconsistent or Non-Reproducible ResultsSample degradation; incomplete dissolution.1. Check for Degradation: Some PHAs can degrade if dissolved at high temperatures for extended periods. Minimize heating time during sample prep.[8] 2. Ensure Complete Dissolution: Use a vial shaker and allow sufficient time for dissolution. Visually inspect the solution against a light source for any undissolved particles.
Experimental Protocol: GPC Sample Preparation for P(3HDD)
  • Solvent Selection: Prepare a mobile phase of HPLC-grade chloroform.

  • Sample Weighing: Accurately weigh 2-3 mg of P(3HDD) into a clean 2 mL glass vial.

  • Dissolution: Add 1 mL of chloroform to the vial. Cap tightly.

  • Mixing: Place the vial on a shaker or vortex mixer at room temperature. Allow it to mix overnight or until the polymer is fully dissolved. Gentle heating (e.g., 40°C) can be used to accelerate this process, but do not exceed 60°C to avoid potential degradation.[4]

  • Filtration: Draw the dissolved sample into a syringe. Attach a 0.45 µm PTFE syringe filter and carefully filter the solution into a clean autosampler vial.

  • Analysis: Run the sample on a GPC system equipped with a PS-DVB column and a refractive index (RI) detector, calibrated with polystyrene standards.

Workflow for GPC Troubleshooting

A logical flow for diagnosing and resolving common GPC issues.```dot graph GPC_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start GPC Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Observe Poor\nChromatogram?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pressure [label="High or Unstable\nPressure?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Shape [label="Peak Tailing\nor Fronting?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reproducibility [label="Poor\nReproducibility?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Solubility [label="Improve Solubility:\n- Use Chloroform\n- Gentle Heating (40°C)\n- Allow More Time"]; Filter [label="Filter Sample\n(0.45 µm PTFE)"]; MobilePhase [label="Modify Mobile Phase\n(e.g., add salt if applicable)"]; Column [label="Check Column\nCompatibility"]; Degradation [label="Check for Sample\nDegradation (limit heat)"]; Success [label="Successful Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Problem; Problem -> Pressure [label="Yes"]; Problem -> Success [label="No"]; Pressure -> Solubility [label="Yes"]; Solubility -> Filter -> Problem; Pressure -> Shape [label="No"]; Shape -> MobilePhase [label="Yes"]; MobilePhase -> Column -> Problem; Shape -> Reproducibility [label="No"]; Reproducibility -> Degradation [label="Yes"]; Degradation -> Solubility; Reproducibility -> Success [label="No"]; }

Section 3: Crystallinity by X-Ray Diffraction (XRD)

The degree of crystallinity in P(3HDD) profoundly impacts its mechanical properties, such as stiffness and elongation-to-break, as well as its degradation rate. XRD is the primary technique for quantifying this. [9]

Frequently Asked Questions & Troubleshooting

Q5: My XRD pattern for P(3HDD) shows both sharp peaks and a very broad "hump." How do I interpret this?

A5: This is the expected pattern for a semi-crystalline polymer. The sharp, well-defined peaks arise from the diffraction of X-rays by the ordered, crystalline regions of the polymer. [10]The broad, underlying hump (often called an "amorphous halo") is due to the scattering of X-rays from the disordered, amorphous regions. [9][10]The presence of both features confirms the semi-crystalline nature of your material.

Q6: How do I calculate the percent crystallinity (%Xc) from my XRD data?

A6: The most common method involves separating the area under the diffraction pattern into its crystalline and amorphous contributions. The percent crystallinity is the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline + amorphous). [11]This requires a deconvolution process using peak fitting software.

Experimental Protocol: XRD Percent Crystallinity Analysis Workflow
  • Data Acquisition: Obtain an XRD pattern of your P(3HDD) sample over a suitable 2θ range (e.g., 5° to 40°).

  • Data Import: Import the raw data (2θ vs. intensity) into a data analysis program (e.g., Origin, Fityk, or specialized XRD software).

  • Baseline Correction: Apply a baseline correction to the entire pattern to account for background noise.

  • Peak Deconvolution:

    • Fit the broad amorphous halo using a broad peak function (e.g., Gaussian, Lorentzian, or Voigt).

    • Fit the sharp crystalline peaks using appropriate narrow peak functions.

  • Area Integration: Calculate the integrated area of the fitted crystalline peaks (Ac) and the integrated area of the fitted amorphous halo (Aa).

  • Crystallinity Calculation: Use the following formula: %Xc = [Ac / (Ac + Aa)] * 100

Conceptual Diagram of XRD Pattern Deconvolution

Illustration of separating crystalline and amorphous areas in an XRD pattern.

XRD_Deconvolution cluster_0 Calculation: %Xc = [Ac / (Ac + Aa)] * 100 a Intensity (a.u.) b Total XRD Pattern (Raw Data) c Fitted Crystalline Peaks (Area = Ac) d Fitted Amorphous Halo (Area = Aa) e 2θ (degrees) Result Percent Crystallinity

Section 4: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of your synthesized P(3HDD) and can even be used to estimate the number-average molecular weight (Mn) through end-group analysis. [12]

Frequently Asked Questions & Troubleshooting

Q7: The peaks in my 1H NMR spectrum are broad and poorly resolved, making it difficult to assign protons.

A7: Peak broadening in polymer NMR is common and can be caused by several factors:

  • High Solution Viscosity: Concentrated polymer solutions are viscous, which restricts molecular tumbling and broadens NMR signals. Try using a more dilute sample.

  • Poor Solubility: As with GPC, incomplete dissolution will lead to poor spectra. Ensure the polymer is fully dissolved.

  • Slow Chain Dynamics: The restricted motion of polymer chains on the NMR timescale can cause broadening. Running the NMR experiment at a higher temperature (e.g., 50°C) can increase chain mobility and sharpen the peaks. [13] Q8: How can I improve peak separation if signals are overlapping?

A8: Sometimes, simply changing the deuterated solvent can help. Solvents like deuterated chloroform (CDCl₃) and benzene-d₆ interact differently with the polymer, inducing small changes in the chemical shifts of the protons that can resolve overlapping signals. [13]If available, using a higher-field NMR spectrometer (e.g., 500 MHz vs. 300 MHz) will also provide better signal dispersion.

Q9: Can I determine Mn from my 1H NMR spectrum?

A9: Yes, this is possible through end-group analysis, provided you can clearly identify signals from the polymer chain ends that are distinct from the repeating monomer unit. [12][14]The process involves comparing the integration of a proton signal from a terminal group to the integration of a proton signal from the repeating unit. The ratio allows you to calculate the average degree of polymerization (DP), and from there, the Mn. This method is most accurate for polymers with lower molecular weights (e.g., < 20,000 g/mol ), where the end-group signals are relatively more intense.

References

  • The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC. PubMed Central.
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry. University of Rochester.
  • XRD Analysis of Polymer Crystallinity | PDF | X Ray Crystallography. Scribd.
  • Challenges in the characterization of plasma-processed three-dimensional polymeric scaffolds for biomedical applications. PubMed.
  • Characterisation of polyhydroxyalkanoate copolymers with controllable four-monomer composition | Request PDF. ResearchGate.
  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC. National Center for Biotechnology Information.
  • Medium chain length polyhydroxyalkanoates, promising new biomedical materials for the future. WestminsterResearch.
  • Methods of determining the degree of crystallinity of polymers with X-ray diffraction: a review. Semantic Scholar.
  • How to Analyze Polymers Using X-ray Diffraction. Unknown Source.
  • Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO.
  • Calculating the Crystallinity from XRD Pattern: Originlab. YouTube.
  • 04.17 DSC Thermal Analysis of Polymers. YouTube.
  • Polymer-to-Solvent Reference Table for GPC/SEC. Agilent.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Analysis of Poly [(R)-3-hydroxybutyric acid] in chloroform using GPC and universal calibration. KNAUER.
  • Thermal degradation of plasticized poly(3-hydroxybutyrate) investigated by DSC. ResearchGate.
  • How can I analysis GPC for Poly (lactide) ? ResearchGate.
  • Characterization of Polyhydroxyalkanoates Produced at Pilot Scale From Different Organic Wastes. ResearchGate.
  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. ACS Publications.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent.
  • High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins. Intertek.
  • (PDF) New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate.
  • Challenges and Opportunities for Customizing Polyhydroxyalkanoates - PMC. National Center for Biotechnology Information.

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Validation & Comparative

A Comparative Guide to Biomarkers for LCHAD Deficiency: 3-Hydroxydodecanedioic Acid vs. Acylcarnitine Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diagnostic Challenge of LCHAD Deficiency

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency is an inherited metabolic disorder that impairs mitochondrial beta-oxidation of long-chain fatty acids.[1][2] This enzymatic block not only curtails energy production, particularly during periods of fasting or illness, but also leads to the accumulation of toxic metabolic intermediates.[3] Clinically, LCHAD deficiency can manifest with a spectrum of severe symptoms, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, rhabdomyolysis, and, uniquely among fatty acid oxidation disorders, progressive peripheral neuropathy and pigmentary retinopathy.[1][4]

Given the potential for rapid metabolic decompensation and severe long-term complications, early and accurate diagnosis is critical.[4] The diagnostic landscape for LCHAD deficiency relies on the detection of specific biomarkers that accumulate as a direct consequence of the enzymatic defect. Historically, and central to confirmatory testing, is the analysis of urinary organic acids, which reveals elevated levels of 3-hydroxydicarboxylic acids, such as 3-hydroxydodecanedioic acid.[5][6] However, the advent of expanded newborn screening programs has positioned long-chain 3-hydroxyacylcarnitines, measured in dried blood spots by tandem mass spectrometry (MS/MS), as the primary screening tool.[7][8]

This guide provides an in-depth comparison of these two key classes of biomarkers. We will explore the biochemical rationale for their use, compare their diagnostic utility based on available data, and provide detailed experimental protocols for their analysis. This objective is to equip researchers, clinicians, and drug development professionals with the technical insights needed to effectively utilize these biomarkers in diagnosing and monitoring LCHAD deficiency.

Biochemical Rationale: The Origin of LCHAD Biomarkers

In healthy individuals, long-chain fatty acids are sequentially broken down within the mitochondria in a four-step process known as beta-oxidation. LCHAD catalyzes the third step: the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs. In LCHAD deficiency, this step is blocked, leading to the accumulation of long-chain L-3-hydroxyacyl-CoA intermediates.

These upstream metabolites are then diverted into alternative metabolic pathways:

  • Formation of 3-Hydroxyacylcarnitines: The 3-hydroxyacyl-CoA esters are transesterified with carnitine to form long-chain 3-hydroxyacylcarnitines (e.g., C14-OH, C16-OH, C18:1-OH). These acylcarnitines are then exported from the mitochondria into the bloodstream, where they can be detected in plasma and dried blood spots.[5][9] This forms the basis of newborn screening.

  • Formation of 3-Hydroxydicarboxylic Acids: The accumulating 3-hydroxy fatty acids can also undergo omega-oxidation, a process occurring in the endoplasmic reticulum. This pathway oxidizes the terminal methyl group of the fatty acid, forming a dicarboxylic acid. Subsequent beta-oxidation of these dicarboxylic acids can yield shorter-chain 3-hydroxydicarboxylic acids, including 3-hydroxyadipic (3OHDC6), 3-hydroxydecanedioic (3OHDC10), and 3-hydroxydodecanedioic (3OHDC12) acids, which are then excreted in the urine.[6][10]

The following diagram illustrates this pathological metabolic shift in LCHAD deficiency.

LCHAD_Pathway Metabolic Fate of Long-Chain Fatty Acids in LCHAD Deficiency cluster_Mitochondria Mitochondrial Matrix cluster_ER Endoplasmic Reticulum LCFA Long-Chain Fatty Acyl-CoA LCHyd L-3-Hydroxyacyl-CoA LCFA->LCHyd β-Oxidation Steps 1 & 2 LCKeto 3-Ketoacyl-CoA LCHyd->LCKeto LCHAD (Step 3) Acylcarnitine_blood Long-Chain 3-Hydroxy- acylcarnitines (in Blood) LCHyd->Acylcarnitine_blood Carnitine Acyltransferase OmegaOx ω-Oxidation Pathway LCHyd->OmegaOx Metabolic Shunt AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) LCKeto->AcetylCoA Thiolase (Step 4) Dicarboxylic_urine 3-Hydroxydicarboxylic Acids (e.g., 3-OH-Dodecanedioic Acid) (in Urine) OmegaOx->Dicarboxylic_urine Formation & β-Oxidation

Caption: Pathological shunting of metabolites in LCHAD deficiency.

Comparative Analysis of Biomarkers

The choice between analyzing 3-hydroxyacylcarnitines and urinary 3-hydroxydicarboxylic acids is primarily dictated by the clinical context: initial screening versus diagnostic confirmation.

Primary Screening Biomarkers: Long-Chain 3-Hydroxyacylcarnitines

Acylcarnitine profiling by MS/MS is the cornerstone of newborn screening for LCHAD deficiency worldwide.[7] The primary markers screened are C16-OH (3-hydroxypalmitoylcarnitine) and C18:1-OH (3-hydroxyoleoylcarnitine).[5]

  • Strengths:

    • High-Throughput: MS/MS analysis from dried blood spots is rapid and allows for the simultaneous screening of dozens of metabolic disorders from a single sample.

    • Early Detection: Enables diagnosis in the presymptomatic neonatal period, which is critical for preventing acute metabolic crises.[4]

    • Established Methodology: The analytical methods are well-established and widely implemented in public health laboratories.

  • Limitations:

    • Variable Predictive Value: The positive predictive value (PPV) of acylcarnitine screening can be highly variable, ranging from 0% to 100% in different studies, leading to false-positive results.[3]

    • Lack of Specificity: Elevated long-chain hydroxyacylcarnitines are not exclusively indicative of LCHAD deficiency and can also be seen in the more comprehensive mitochondrial trifunctional protein (TFP) deficiency.[11]

    • Influence of Clinical State: False-negative results can occur, particularly in patients with low levels of free carnitine (C0).[12] To address this, some have proposed using ratios, such as (C16OH + C18OH + C18:1OH)/C0, to improve sensitivity and specificity.[11][12]

Confirmatory Biomarkers: Urinary 3-Hydroxydicarboxylic Acids

Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) is a crucial second-tier test following an abnormal newborn screen or in the diagnostic workup of a symptomatic patient.[5] In LCHAD deficiency, this analysis reveals a characteristic pattern of elevated 3-hydroxydicarboxylic acids, including this compound.[6]

  • Strengths:

    • High Specificity: The pattern of elevated C10-C14 3-hydroxydicarboxylic acids is highly suggestive of a long-chain fatty acid oxidation defect.[13][14]

    • Diagnostic Confirmation: Provides orthogonal evidence to support a diagnosis suggested by acylcarnitine profiling.

    • Indicator of Metabolic Status: The degree of 3-hydroxydicarboxylic aciduria can reflect the current metabolic state of the patient, often being most pronounced during periods of catabolic stress.[8][9]

  • Limitations:

    • Intermittent Excretion: A significant drawback is that the excretion of these acids can be normal or only mildly elevated when the patient is metabolically stable and not fasting.[7][8] This can lead to false-negative results if testing is performed during a period of wellness.

    • Lower Throughput: GC-MS analysis is more labor-intensive and time-consuming than the flow-injection MS/MS methods used for acylcarnitine profiling.

    • Not a Standalone Criterion: Increased excretion of 3-hydroxydicarboxylic acids can be seen in other conditions with general dicarboxylic aciduria; therefore, the specific pattern and ratios of different chain-length acids are more informative than their mere presence.[6][15]

Quantitative Data Summary

While comprehensive quantitative data for LCHAD patient cohorts are sparse in the literature, the following table summarizes the expected findings.

Biomarker ClassSpecific AnalyteMatrixNormal Reference Range (Children)Expected Finding in LCHAD Deficiency
3-Hydroxydicarboxylic Acids This compoundUrine0.918 +/- 1.836 µmol/mmol creatinine[16]Significantly increased, especially during metabolic decompensation[17]
3-Hydroxyacylcarnitines C16-OH, C18:1-OH, etc.Dried Blood Spot / PlasmaLow to undetectableSignificantly increased[5][7]

Experimental Protocols

Accurate biomarker measurement is predicated on robust and validated analytical methods. The following sections detail the standard workflows for the analysis of both biomarker classes.

Protocol 1: Analysis of Urinary 3-Hydroxydicarboxylic Acids by GC-MS

This protocol describes a standard method for the extraction, derivatization, and analysis of organic acids from urine, a necessary procedure for detecting this compound.

Workflow Diagram:

GCMS_Workflow start Urine Sample Collection (Frozen Storage) prep Sample Preparation - Thaw and vortex - Normalize volume to creatinine - Add internal standard start->prep extract Liquid-Liquid Extraction - Acidify to pH < 2 (HCl) - Saturate with NaCl - Extract with ethyl acetate prep->extract dry Dry Down - Combine organic phases - Dry under nitrogen stream extract->dry deriv Derivatization - Add BSTFA + catalyst (e.g., Pyridine) - Incubate at ~70°C dry->deriv inject GC-MS Analysis - Inject derivatized sample deriv->inject analyze Data Analysis - Identify peaks by retention time  and mass spectrum - Quantify against internal standard inject->analyze report Report Results analyze->report

Caption: Workflow for urinary organic acid analysis by GC-MS.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen (-20°C or lower) prior to analysis.[18]

    • Thaw the urine sample and vortex thoroughly.

    • Determine the creatinine concentration of the urine to normalize the volume for extraction. The volume of urine used should be equivalent to a standard amount of creatinine (e.g., 1 mg).[18]

    • To the normalized urine volume in a glass tube, add an appropriate stable isotope-labeled internal standard.

  • Extraction:

    • Acidify the urine to a pH of less than 2 using hydrochloric acid (HCl).[15]

    • Saturate the solution with solid sodium chloride (NaCl) to improve extraction efficiency.[15]

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate, vortexing, and centrifuging to separate the layers. Repeat the extraction at least twice.[15]

    • Combine the organic (upper) phases from all extractions.

  • Drying and Derivatization:

    • Dry the combined organic extract completely under a gentle stream of nitrogen gas. This step is critical to remove all solvent and water.[15]

    • To the dried residue, add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) or pyridine.[4][13]

    • Seal the vial and incubate at an elevated temperature (e.g., 70°C for 60 minutes) to ensure complete formation of the volatile trimethylsilyl (TMS) derivatives.[4][19]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

    • Separation is achieved on a capillary column (e.g., TG-5MS). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all compounds of interest.[19]

    • The mass spectrometer is operated in full scan mode to acquire mass spectra for all eluting compounds.

  • Data Analysis:

    • Identify 3-hydroxydicarboxylic acids by comparing their retention times and mass spectra to those of authentic standards or library spectra.

    • Quantify the analytes by comparing the peak area of a characteristic ion to the corresponding ion of the internal standard.

Protocol 2: Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the high-throughput method used in newborn screening for the detection of 3-hydroxyacylcarnitines from dried blood spots.

Workflow Diagram:

MSMS_Workflow start Dried Blood Spot (DBS) Collection punch Punch DBS Disc (e.g., 3mm) into 96-well plate start->punch extract_deriv Extraction & Derivatization - Add methanol with stable isotope  internal standards - Incubate to extract - Evaporate solvent - Add acidified butanol (e.g., 3N HCl) - Incubate at ~65°C to form butyl esters punch->extract_deriv dry_recon Dry & Reconstitute - Evaporate butanol - Reconstitute in mobile phase extract_deriv->dry_recon inject Flow Injection Analysis (FIA) MS/MS dry_recon->inject analyze MS/MS Analysis - Precursor ion scan of m/z 85  (characteristic fragment of  butylated carnitine esters) inject->analyze report Report Results analyze->report

Caption: Workflow for acylcarnitine analysis by FIA-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • A small disc (e.g., 3 mm) is punched from a dried blood spot on a filter card into a well of a 96-well microtiter plate.

    • An extraction solution, typically methanol containing a mixture of stable isotope-labeled acylcarnitine internal standards, is added to each well.

    • The plate is agitated to allow for the extraction of metabolites from the filter paper.

  • Derivatization:

    • The methanolic extract is transferred to a new plate and evaporated to dryness under nitrogen.

    • A solution of acidified butanol (e.g., 3N HCl in n-butanol) is added to the dried residue.

    • The plate is sealed and heated (e.g., 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters. This derivatization improves ionization efficiency and chromatographic behavior.

  • Final Sample Preparation:

    • The butanolic reagent is evaporated to dryness.

    • The derivatized residue is reconstituted in a suitable mobile phase for injection.

  • Flow Injection Analysis (FIA) - MS/MS:

    • The sample is introduced into the mass spectrometer via flow injection, without chromatographic separation.

    • The analysis is performed using a precursor ion (or parent) scan. The mass spectrometer is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of carnitine and its esters. For butyl esters, this is typically the fragment at a mass-to-charge ratio (m/z) of 85.

    • Each specific acylcarnitine is identified by its unique parent mass, and its concentration is calculated relative to its corresponding stable isotope-labeled internal standard.

Conclusion and Future Directions

The diagnosis of LCHAD deficiency is a multi-stage process that effectively leverages two distinct but complementary classes of biomarkers. Long-chain 3-hydroxyacylcarnitines serve as the essential first-line screening tool, enabling early, high-throughput detection in newborns via dried blood spot analysis. Their primary limitation is a potential for false positives, necessitating confirmatory testing.

This is where urinary 3-hydroxydicarboxylic acids, including this compound, play a critical role. While less suited for primary screening due to lower throughput and intermittent excretion, their marked elevation during metabolic stress provides strong, specific confirmation of a long-chain fatty acid oxidation defect. The diagnostic power is greatest when both acylcarnitine profiles and urinary organic acid analyses are interpreted in concert with the clinical picture.

Future research should focus on establishing more precise quantitative reference intervals for urinary 3-hydroxydicarboxylic acids in LCHAD-deficient populations to improve diagnostic accuracy. Furthermore, exploring the utility of biomarker ratios, for both acylcarnitines and urinary organic acids, may offer enhanced specificity and reduce the ambiguity of borderline results.[6][12] As analytical technologies continue to advance, the integration of these biomarker panels will remain fundamental to the timely diagnosis and management of patients with LCHAD deficiency.

References

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115–120. Retrieved from [Link]

  • Gillingham, M. B., van Calcar, S. C., Ney, D. M., Wolff, J. A., & Harding, C. O. (2016). Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency. JIMD reports, 29, 69–80. Retrieved from [Link]

  • Hinton, C. F., et al. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]

  • Verhaeghe, B. J., Van Bocxlaer, J. F., & De Leenheer, A. P. (1992). Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine. Biological Mass Spectrometry, 21(1), 27–32. Retrieved from [Link]

  • Alberta Health Services. (n.d.). Long Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) & Tri-Functional Protein Deficiency (TFP). Retrieved from [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676–682. Retrieved from [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Guneral, F., & Bachmann, C. (1994). Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clinical Chemistry, 40(6), 862–866. Retrieved from [Link]

  • den Boer, M. E., Wanders, R. J., Morris, A. A., IJlst, L., Heymans, H. S., & Wijburg, F. A. (2002). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: clinical presentation and follow-up of 50 patients. Pediatrics, 109(1), 99–104. Retrieved from [Link]

  • Spiekerkoetter, U., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Neonatal Screening, 9(3), 48. Retrieved from [Link]

  • Bennett, M. J., Weinberger, M. J., Sherwood, W. G., & Burlina, A. B. (1994). Secondary 3-hydroxydicarboxylic aciduria mimicking long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease, 17(3), 283–286. Retrieved from [Link]

  • Yu, J., Liu, X., Guo, J., Zhao, J., Li, Y., & Sun, C. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical Chromatography, 34(3), e4765. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Grammatikopoulou, M. G., et al. (2021). Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy. Frontiers in Pediatrics, 9, 606194. Retrieved from [Link]

  • Spiekerkoetter, U., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Neonatal Screening, 9(3), 48. Retrieved from [Link]

  • ResearchGate. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Concentration Details for HMDB0000413. Retrieved from [Link]

  • MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Acta paediatrica (Oslo, Norway : 1992). Supplement, 88(432), 27–32. Retrieved from [Link]

  • Jones, P. M., & Bennett, M. J. (2010). Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 423–431. Retrieved from [Link]

  • Bohn, M. K., Horn, P., et al. (2021). Pediatric reference intervals for 32 routine biochemical markers using the siemens healthineers atellica® CH assays in healthy children and adolescents. Clinical Biochemistry, 96, 26-34. Retrieved from [Link]

  • Lyle, A. N., et al. (2022). Current State of Pediatric Reference Intervals and the Importance of Correctly Describing the Biochemistry of Child Development. JAMA pediatrics, 176(5), 505–513. Retrieved from [Link]

  • Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism: clinical and experimental, 40(7), 676–682. Retrieved from [Link]

  • ResearchGate. (2021). Pediatric reference intervals for 32 routine biochemical markers using the siemens healthineers atellica® CH assays in healthy children and adolescents. Retrieved from [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. The Journal of biological chemistry, 266(18), 11614–11620. Retrieved from [Link]

  • Slocum, M., &UMIN, M. (2004). Analytical validation of an HPLC assay for urinary albumin. Journal of clinical laboratory analysis, 18(5), 296–301. Retrieved from [Link]

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A Researcher's Guide to the Comparative Analysis of 3-Hydroxy Dicarboxylic Acids in Urine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of urinary 3-hydroxy dicarboxylic acids offers a critical window into cellular metabolism and the diagnosis of various inborn errors of metabolism. These molecules, which include key biomarkers like 3-hydroxyadipic, 3-hydroxysebacic, and 3-hydroxyglutaric acids, are intermediates in fatty acid oxidation and amino acid catabolism. Their elevated presence in urine can be indicative of metabolic dysregulation, making their reliable analysis paramount for both clinical diagnostics and therapeutic research.

This guide provides an in-depth comparative analysis of the two primary analytical techniques employed for the quantification of 3-hydroxy dicarboxylic acids in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each methodology, present detailed experimental protocols, and offer a comparative assessment of their performance characteristics, supported by experimental data.

The Biochemical Significance of 3-Hydroxy Dicarboxylic Acids

Urinary 3-hydroxy dicarboxylic acids are metabolites that arise from the omega-oxidation of 3-hydroxy fatty acids, followed by subsequent beta-oxidation. Their accumulation in urine is a hallmark of several metabolic disorders, particularly those affecting fatty acid oxidation. For instance, specific patterns in the excretion of these acids can help differentiate between long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, elevated levels of 3-hydroxyglutaric acid are a key diagnostic marker for glutaric aciduria type I, an inherited neurometabolic disorder.

The accurate measurement of these compounds is therefore not merely an analytical exercise but a crucial step in diagnosing and understanding the pathophysiology of these conditions, as well as in monitoring the efficacy of therapeutic interventions.

Methodological Showdown: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of 3-hydroxy dicarboxylic acids is a critical decision that hinges on a variety of factors including the specific analytes of interest, required sensitivity, sample throughput, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been the gold standard for the analysis of urinary organic acids. The technique relies on the separation of volatile compounds in the gas phase followed by their detection and identification by a mass spectrometer.

Core Principle: For non-volatile compounds like 3-hydroxy dicarboxylic acids, a crucial derivatization step is required to increase their volatility and thermal stability. This typically involves the conversion of the polar carboxyl and hydroxyl groups into less polar esters and ethers, most commonly through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the analytes are introduced into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that allows for their identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has emerged as a powerful alternative and, in many cases, a superior technique for the analysis of polar, non-volatile metabolites directly from biological matrices.

Core Principle: LC-MS/MS utilizes liquid chromatography to separate compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity, size). The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions in the gas phase. The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification. This high degree of specificity minimizes interferences from the complex urine matrix.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of 3-hydroxy dicarboxylic acids, based on data from various scientific publications.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Multi-step: requires extraction and chemical derivatization.Minimal: often only dilution and filtration are needed.
Run Time Typically longer due to chromatographic separation and oven temperature programming.Generally shorter, enabling higher throughput.
Sensitivity (LOD/LOQ) Good, with LODs in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).Excellent, often achieving lower LODs and LOQs in the pg/mL to fg/mL range.
Specificity Good, but can be affected by co-eluting isomers and matrix interferences.Excellent, due to the high selectivity of MS/MS detection (MRM).
Linearity Good, but can exhibit non-linearity at higher concentrations.Excellent, with wide linear dynamic ranges (often with R² > 0.99).
Precision (%CV) Good, with intra- and inter-day CVs typically in the range of 5-15%.Excellent, with CVs often below 10%.
Recovery Can be variable and analyte-dependent due to extraction and derivatization steps.Generally high and consistent due to minimal sample manipulation.

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for the analysis of 3-hydroxy dicarboxylic acids in urine using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating through the inclusion of internal standards and quality control samples.

Protocol 1: Quantitative Analysis of Urinary 3-Hydroxy Dicarboxylic Acids by GC-MS

This protocol is based on a well-established method involving liquid-liquid extraction and silylation derivatization.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  • To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of a target analyte).
  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, pooling the organic extracts.
  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Allow the vial to cool to room temperature.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Injector Temperature: 250°C
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and their internal standards.
  • Mass Range: Scan from m/z 50 to 600 for initial identification, then switch to SIM for quantification.
Protocol 2: Quantitative Analysis of Urinary 3-Hydroxy Dicarboxylic Acids by LC-MS/MS

This protocol utilizes a "dilute-and-shoot" approach, minimizing sample preparation time and potential for analyte loss.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex.
  • Centrifuge the urine sample at high speed to pellet any particulate matter.
  • Dilute 10 µL of the urine supernatant with 990 µL of the initial mobile phase containing a known concentration of stable isotope-labeled internal standards.
  • Vortex the diluted sample and transfer to an autosampler vial.

2. LC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample onto the LC-MS/MS system.
  • LC Conditions (Example):
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimized for each target analyte and its corresponding internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract dry Evaporation to Dryness extract->dry add_reagent Add BSTFA + Pyridine dry->add_reagent heat Heating (70°C) add_reagent->heat inject Injection heat->inject gc Gas Chromatography inject->gc ms Mass Spectrometry gc->ms data Data Analysis ms->data

Caption: GC-MS workflow for urinary 3-hydroxy dicarboxylic acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute Dilution with Internal Standards centrifuge->dilute inject Injection dilute->inject lc Liquid Chromatography inject->lc msms Tandem Mass Spectrometry lc->msms data Data Analysis msms->data

Caption: LC-MS/MS workflow for urinary 3-hydroxy dicarboxylic acid analysis.

Causality Behind Experimental Choices

Why Derivatization for GC-MS? The carboxyl and hydroxyl functional groups of 3-hydroxy dicarboxylic acids are polar and have active hydrogens, making them non-volatile and prone to adsorption on the GC column. Derivatization with a silylating agent like BSTFA replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analytes, which is essential for their successful separation in the gas phase.

Why Stable Isotope-Labeled Internal Standards? The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in both GC-MS and LC-MS/MS. These internal standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C). They co-elute with the target analytes and experience similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to its labeled internal standard, any variations during sample preparation and analysis can be effectively compensated for, leading to more reliable quantification.

Conclusion: Selecting the Optimal Technique

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of 3-hydroxy dicarboxylic acids in urine.

  • GC-MS remains a robust and widely used method, particularly in clinical laboratories with established organic acid profiling workflows. Its main drawback is the necessity for a time-consuming and potentially variable derivatization step.

  • LC-MS/MS offers several advantages, including minimal sample preparation, shorter analysis times, and generally superior sensitivity and specificity. For high-throughput screening and the analysis of a broad range of polar metabolites, LC-MS/MS is often the preferred choice.

The selection of the most appropriate technique will ultimately depend on the specific research or clinical question, the available resources, and the desired analytical performance. By understanding the principles, protocols, and comparative strengths of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their investigation of 3-hydroxy dicarboxylic acids.

References

  • Verhaeghe, B. J., Van Bocxlaer, J. F., & De Leenheer, A. P. (1992). Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine. Biological Mass Spectrometry, 21(1), 27–32. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 34(15), 1851–1859. [Link]

  • Simon, G. A., & Wierenga, A. (2018). Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1.

Validation of 3-Hydroxydodecanedioic Acid as a Diagnostic Marker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate MCADD Diagnosis

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most prevalent inherited disorder of fatty acid metabolism.[1] Individuals with MCADD are unable to properly metabolize medium-chain fatty acids, leading to hypoketotic hypoglycemia, particularly during periods of fasting or illness.[2] Without timely diagnosis and management, MCADD can result in severe neurological damage, coma, and even death.[3] Newborn screening programs have been pivotal in the early detection of MCADD, significantly reducing morbidity and mortality.[1] These programs primarily rely on the detection of elevated levels of octanoylcarnitine (C8) in dried blood spots using tandem mass spectrometry.[1][3] However, the reliance on a single primary marker can lead to false-positive results, necessitating the exploration of more specific secondary biomarkers to improve the accuracy of diagnosis.[4]

Biochemical Basis for 3-Hydroxydodecanedioic Acid as a Biomarker

In MCADD, the enzymatic deficiency disrupts the normal beta-oxidation of fatty acids. This metabolic block leads to the accumulation of medium-chain fatty acyl-CoA esters, which are then diverted into alternative metabolic pathways. One such pathway is omega-oxidation, which results in the formation of dicarboxylic acids. This compound is a specific dicarboxylic acid that is elevated in the urine of individuals with certain fatty acid oxidation disorders.[5][6] Its formation is a direct consequence of the underlying metabolic defect in MCADD, making it a highly specific biomarker for this condition.

Figure 1: Simplified diagram illustrating the metabolic shift leading to the production of this compound in MCADD.

A Comparative Analysis of Diagnostic Markers for MCADD

The cornerstone of MCADD diagnosis is newborn screening via tandem mass spectrometry, which identifies a characteristic pattern of elevated acylcarnitines.[2] However, a multi-faceted approach incorporating various biomarkers provides a more robust and reliable diagnosis.

BiomarkerClassPrimary MatrixStrengthsLimitations
Octanoylcarnitine (C8) AcylcarnitineDried Blood SpotHigh sensitivity, well-established in newborn screening.[1]Can be elevated in other conditions, leading to false positives.[4]
C8/C10 and C8/C2 Ratios Acylcarnitine RatiosDried Blood SpotIncreased specificity compared to C8 alone.[2][3]Can still be equivocal in some cases.
Hexanoylglycine AcylglycineUrinePart of the characteristic organic acid profile in MCADD.[2]Less sensitive and specific than acylcarnitines.
Suberylglycine AcylglycineUrineHistorically used, but less prominent with current methods.[1]Lower diagnostic accuracy compared to other markers.
This compound Dicarboxylic AcidUrineHigh specificity for fatty acid oxidation disorders.[5][6]Requires separate, more complex analytical methods (GC-MS).[5]
Experimental Validation and Protocols

The gold standard for the quantitative analysis of this compound is gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and specificity.[5]

Detailed Protocol for Urinary this compound Analysis via GC-MS

This protocol outlines the key steps for the sample preparation and analysis of this compound in urine.

1. Sample Preparation and Extraction:

  • Internal Standard: To a 1 mL aliquot of urine, add a known concentration of a stable isotope-labeled internal standard (e.g., deuterated this compound) to account for analytical variability.[5][6]

  • Acidification: Adjust the pH of the urine sample to approximately 1-2 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction with 5 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers. Repeat the extraction twice.

  • Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.[5]

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatography: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). A typical temperature program would start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the characteristic fragmentation pattern of the this compound-TMS derivative or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

GC-MS Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification & Extraction Acidification & Extraction Internal Standard Addition->Acidification & Extraction Evaporation Evaporation Acidification & Extraction->Evaporation Addition of BSTFA/TMCS Addition of BSTFA/TMCS Evaporation->Addition of BSTFA/TMCS Incubation Incubation Addition of BSTFA/TMCS->Incubation Injection Injection Incubation->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection

Figure 2: A step-by-step workflow for the analysis of this compound in urine using GC-MS.

Conclusion: The Value of an Integrated Diagnostic Approach

While the analysis of acylcarnitines, particularly octanoylcarnitine, remains the primary method for newborn screening for MCADD, the inclusion of this compound as a second-tier test offers a significant improvement in diagnostic specificity. Its direct link to the pathophysiology of the disorder makes it a valuable tool for confirming equivocal screening results and reducing the incidence of false positives. The adoption of a comprehensive analytical approach that combines acylcarnitine profiling with the quantification of specific organic acids like this compound represents the future of accurate and reliable diagnosis of MCADD and other inherited metabolic disorders.

References
  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards.
  • SciSpace. (n.d.). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2023). Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. Metabolites, 13(6), 728.
  • Grosse, S. D., et al. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Retrieved from [Link]

  • Soler-Alfonso, C., Bennett, M. J., & Ficicioglu, C. (2016). Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives.
  • American College of Physicians. (n.d.). Reference Ranges. Retrieved from [Link]

  • University Hospitals Sussex. (n.d.). SAMPLE REQUIREMENTS AND REFERENCE RANGES. Retrieved from [Link]

  • Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. Clinical chemistry, 43(11), 2106–2113.
  • Medscape. (2021, October 1). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD) Workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of MCADD newborn screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1. [Metabolic Abnormalities in DLD Deficiency by Presentation]. GeneReviews®. Retrieved from [Link]

  • Genetic Metabolic Dietitians International. (2008, February 10). MCAD. Retrieved from [Link]

  • Medscape. (2021, October 16). Urinalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 19). Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Newborn Screening for MCAD Deficiency: Experience of the First Three Years in British Columbia, Canada. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 26). Genomic Analysis of Historical Cases with Positive Newborn Screens for Short-Chain Acyl-CoA Dehydrogenase Deficiency Shows That a Validated Second-Tier Biochemical Test Can Replace Future Sequencing. Retrieved from [Link]

  • ScienceDirect. (n.d.). an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Retrieved from [Link]

  • University of Birmingham. (2021, March 19). Newborn screening for long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies using acylcarnitines measurement in dried blood spots—a systematic review of test accuracy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxydodecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of endogenous metabolites like 3-Hydroxydodecanedioic acid (3-OH-DDA) is paramount. This dicarboxylic acid is a key marker in certain metabolic disorders, making the reliability of its measurement critical for both clinical diagnostics and therapeutic development.[1][2][3] When analytical methods evolve or are transferred between laboratories, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity to ensure data integrity and continuity.

This guide provides an in-depth comparison of two common analytical techniques for 3-OH-DDA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to make informed decisions for your analytical workflows.

The Imperative of Cross-Validation in Bioanalysis

Before comparing methodologies, it is crucial to understand the principle of cross-validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4][5] This process is essential to demonstrate that the data are comparable, irrespective of the method used or the laboratory in which the analysis was performed.[4][5]

A typical cross-validation involves analyzing the same set of quality control (QC) samples and subject samples using both the established (reference) and the new or alternative (comparator) method. The results are then statistically compared to ensure they are within predefined acceptance criteria.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome A Select QC and Study Samples B Aliquot Samples for Each Method A->B C Analyze with Reference Method B->C D Analyze with Comparator Method B->D E Compile Concentration Data C->E D->E F Statistical Comparison (e.g., Bland-Altman, %Difference) E->F G Acceptance Criteria Met? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancies G->I No

Caption: A generalized workflow for the cross-validation of two bioanalytical methods.

Methodologies for this compound Analysis

The selection of an analytical method for 3-OH-DDA is influenced by its physicochemical properties. As a dicarboxylic acid with a hydroxyl group, it is non-volatile and requires derivatization for GC-MS analysis to improve its chromatographic behavior and thermal stability.[1][2] In contrast, LC-MS/MS can often analyze such compounds directly, though derivatization can sometimes be employed to enhance ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of fatty acids and related compounds. For 3-OH-DDA, a stable-isotope dilution mass spectrometric approach is often employed, using a deuterated analog of the analyte as an internal standard to ensure high accuracy and precision.[1][2]

A critical step in GC-MS analysis of 3-OH-DDA is derivatization. Trimethylsilyl (TMS) derivatives are commonly prepared as they are volatile and produce characteristic mass spectra.[2] Positive-ion chemical ionization (PCI) is often preferred as it can yield a high abundance of characteristic ions, enhancing sensitivity and selectivity.[6]

GCMS_Workflow A Sample Collection (e.g., Urine, Plasma) B Addition of Deuterated Internal Standard A->B C Sample Extraction (e.g., Liquid-Liquid Extraction) B->C D Derivatization (e.g., with BSTFA to form TMS ethers) C->D E GC Inlet Injection D->E F Separation on Capillary Column E->F G Ionization (PCI) and Mass Analysis (MS) F->G H Data Acquisition & Processing G->H

Caption: The experimental workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis in many laboratories due to its high sensitivity, selectivity, and throughput. While there are no specific, widely published LC-MS/MS methods for 3-OH-DDA, methods for similar short- and medium-chain fatty acids can be readily adapted.[7] These analytes ionize well using negative electrospray ionization (ESI).[7]

A significant advantage of LC-MS/MS is the potential to eliminate the derivatization step, which simplifies sample preparation and reduces potential sources of variability. The high selectivity of tandem mass spectrometry (MS/MS) allows for the differentiation of the analyte from matrix components, even without extensive chromatographic separation.

LCMSMS_Workflow A Sample Collection (e.g., Plasma, Serum) B Addition of Internal Standard (Stable Isotope Labeled) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Supernatant Transfer & Evaporation C->D E Reconstitution in Mobile Phase D->E F LC Injection E->F G Reversed-Phase UPLC Separation F->G H ESI (-) Ionization and MS/MS Detection G->H I Data Acquisition & Processing H->I

Caption: A proposed experimental workflow for the LC-MS/MS analysis of this compound.

Head-to-Head Performance Comparison

To provide a clear comparison, the following tables summarize typical performance characteristics for both GC-MS and a realistically projected LC-MS/MS method for 3-OH-DDA analysis.

Table 1: Method Performance Characteristics

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale for Difference
Lower Limit of Quantification (LLOQ) Low ng/mLSub-ng/mL to pg/mLLC-MS/MS often offers superior sensitivity due to more efficient ionization and lower background noise.
Linear Dynamic Range ~2-3 orders of magnitude~3-4 orders of magnitudeLC-MS/MS detectors typically have a wider linear response range.
Precision (%CV) < 15%< 10%The automation and reduced sample handling in LC-MS/MS can lead to improved precision.
Accuracy (%Bias) ± 15%± 10%Both methods can be highly accurate with the use of a stable isotope-labeled internal standard.
Matrix Effects Less pronePotential for ion suppression/enhancementThe derivatization and cleanup for GC-MS can remove many interfering matrix components. ESI in LC-MS is more susceptible to matrix effects.
Sample Preparation Time Longer (due to derivatization)Shorter ("Dilute and Shoot" possible)The elimination of the derivatization step significantly reduces sample preparation time.
Instrument Run Time 10-20 minutes2-5 minutesUltra-high performance liquid chromatography (UHPLC) systems allow for very rapid separations.

Table 2: Experimental Workflow Comparison

StepGC-MSLC-MS/MS
Internal Standard Deuterated 3-OH-DDA[2]Stable Isotope Labeled 3-OH-DDA
Sample Pre-treatment Liquid-Liquid or Solid-Phase ExtractionProtein Precipitation
Derivatization Required (e.g., Silylation)[2]Not Required
Chromatography Gas Chromatography (Capillary Column)UPLC (Reversed-Phase C18 Column)
Ionization Positive Chemical Ionization (PCI)Electrospray Ionization (ESI), Negative Mode
Detection Mass Spectrometry (Scan or SIM)Tandem Mass Spectrometry (MRM)

Experimental Protocols

The following are detailed, step-by-step protocols that serve as a starting point for method development and validation in your laboratory.

GC-MS Protocol
  • Sample Preparation:

    • To 1 mL of urine or plasma, add the deuterated 3-OH-DDA internal standard.

    • Acidify the sample with 6 M HCl.

    • Perform a liquid-liquid extraction with two aliquots of 3 mL ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 80°C for 60 minutes.[8]

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Agilent 5890 series II or equivalent.

    • Column: HP-5MS capillary column.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80°C, hold for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[8]

    • Ionization: Positive Chemical Ionization.

    • Detection: Monitor characteristic ions for the TMS-derivatized 3-OH-DDA and its internal standard.

Proposed LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma or serum, add the stable isotope-labeled internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and then centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase to retain the polar analyte, ramping up to a high organic phase to elute it.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quadrupole or equivalent.

    • Ionization: ESI Negative.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 3-OH-DDA and its internal standard.

Senior Application Scientist's Recommendation

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific needs of your laboratory and the study objectives.

Choose GC-MS if:

  • Your laboratory has extensive experience and established workflows for GC-MS analysis of metabolites.

  • You are working in a setting where the robustness and historical precedent of GC-MS are valued.

  • High sample throughput is not the primary concern.

Choose LC-MS/MS if:

  • High sensitivity is required to measure low endogenous levels of 3-OH-DDA.

  • High sample throughput and rapid turnaround time are critical for your studies.

  • You aim to simplify sample preparation and reduce manual steps to improve reproducibility.

For new method development, LC-MS/MS is strongly recommended as the more modern, sensitive, and high-throughput platform. The initial investment in method development will likely be offset by long-term gains in efficiency and data quality.

Regardless of the chosen method, a thorough validation according to regulatory guidelines is mandatory to ensure the reliability of your data.[4][9][10] When transitioning from an established GC-MS method to a new LC-MS/MS method, a comprehensive cross-validation is the cornerstone of demonstrating data equivalency and maintaining the integrity of longitudinal studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • SciSpace. Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. [Link]

  • National Institutes of Health. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. [Link]

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  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • LIPID MAPS. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Detection of 3-hydroxy fatty acids at picogram levels in biologic specimens. A chemical method for the detection of Neisseria gonorrhoeae? The Journal of investigative dermatology, 73(6), 521–526. [Link]

  • National Institutes of Health. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]

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A Comparative Guide to the Synthesis of 3-Hydroxydodecanedioic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydroxydodecanedioic acid, a molecule with significant potential in various industrial and pharmaceutical applications, can be approached through two distinct methodologies: traditional chemical synthesis and modern enzymatic catalysis. This guide provides an in-depth, objective comparison of these two routes, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific needs.

Introduction to this compound and its Significance

This compound is a dicarboxylic acid containing a hydroxyl group at the C3 position. This trifunctional molecule serves as a versatile building block for the synthesis of polymers, lubricants, and surfactants. In the pharmaceutical industry, it holds potential as a precursor for the synthesis of complex bioactive molecules and as a component in drug delivery systems. The choice of synthetic route can significantly impact the purity, yield, cost-effectiveness, and environmental footprint of the final product.

Chemical Synthesis: The Reformatsky Reaction Approach

The classical approach to synthesizing β-hydroxy esters, and by extension this compound, often involves the Reformatsky reaction.[1][2][3] This reaction utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1][2][3]

Causality Behind Experimental Choices in Chemical Synthesis

The selection of the Reformatsky reaction is predicated on its reliability in forming carbon-carbon bonds to create the desired β-hydroxy ester structure. The use of zinc is crucial as it forms an organozinc intermediate (a Reformatsky enolate) that is nucleophilic enough to attack the carbonyl carbon but generally does not react with the ester group, thus preventing self-condensation.[1][2] The choice of solvents, typically aprotic ethers like diethyl ether or tetrahydrofuran (THF), is dictated by the need to solubilize the reactants and stabilize the organozinc intermediate without interfering with the reaction. The final hydrolysis step is essential to protonate the alkoxide and yield the hydroxyl group.

Experimental Protocol: Chemical Synthesis of Diethyl rac-3-hydroxydodecanedioate

The following protocol is a representative method for the synthesis of a precursor to this compound, based on established chemical principles.[4]

Materials:

  • Diethyl decanedioate

  • Lithium diisopropylamide (LDA)

  • Ethyl bromoacetate

  • Zinc dust

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Diethyl 3-oxododecanedioate: Diethyl decanedioate is reacted with a strong base like lithium diisopropylamide (LDA) followed by quenching with a suitable electrophile to introduce a keto group at the 3-position.

  • Reduction to Diethyl rac-3-hydroxydodecanedioate: The resulting diethyl 3-oxododecanedioate is then reduced using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent to yield the racemic diethyl 3-hydroxydodecanedioate.

  • Hydrolysis to this compound: The diethyl ester is subsequently hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Purification: The crude product is typically purified by column chromatography on silica gel.

Data Presentation: Chemical Synthesis
ParameterTypical ValueReference
Yield 60-80%[4]
Purity >95% after chromatography[4]
Reaction Time 12-24 hours[4]
Stereoselectivity Racemic mixture[4]

Enzymatic Synthesis: A Biocatalytic Approach

The enzymatic synthesis of this compound represents a greener and more specific alternative to chemical methods.[5] This approach typically involves the use of whole-cell biocatalysts, such as genetically engineered Escherichia coli or Saccharomyces cerevisiae, expressing specific enzymes like cytochrome P450 monooxygenases.[6][7] These enzymes can catalyze the regioselective hydroxylation of dicarboxylic acids.

Causality Behind Experimental Choices in Enzymatic Synthesis

The core principle of the enzymatic approach is to harness the high specificity and efficiency of enzymes. Cytochrome P450s are particularly well-suited for this task as they are known to catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond.[8] By selecting or engineering a P450 enzyme with the desired regioselectivity, it is possible to hydroxylate dodecanedioic acid specifically at the C3 position. The use of a whole-cell system is often preferred as it provides a cellular environment that can regenerate necessary cofactors (like NADPH) and protects the enzyme from the bulk reaction medium, enhancing its stability and operational lifetime.[9][10] The choice of microbial host (e.g., E. coli) is based on its well-understood genetics, rapid growth, and ease of genetic manipulation.[7]

Experimental Protocol: Enzymatic Synthesis of this compound

The following is a representative protocol for the whole-cell biotransformation of dodecanedioic acid.

Materials:

  • Engineered E. coli strain expressing a suitable cytochrome P450 monooxygenase

  • Luria-Bertani (LB) medium or a defined mineral medium

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Dodecanedioic acid (substrate)

  • Glucose (as a carbon source for cofactor regeneration)

  • Phosphate buffer

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivation of the Biocatalyst: The engineered E. coli strain is cultured in a suitable medium to a desired cell density (e.g., an optical density at 600 nm of 0.6-0.8).

  • Induction of Enzyme Expression: The expression of the cytochrome P450 enzyme is induced by the addition of an appropriate inducer like IPTG. The culture is then incubated for a further period to allow for protein expression.

  • Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer containing the substrate (dodecanedioic acid) and a co-substrate (e.g., glucose) to facilitate cofactor regeneration. The reaction mixture is incubated at a controlled temperature and pH with agitation.[9][10]

  • Product Extraction and Purification: After the reaction, the cells are separated, and the supernatant is acidified and extracted with an organic solvent. The organic phase is then dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.

Data Presentation: Enzymatic Synthesis
ParameterTypical ValueReference
Yield Variable (can be optimized)[11][12]
Purity High (due to enzyme specificity)[5]
Reaction Time 24-72 hours[9][10]
Stereoselectivity Potentially high (enantiopure)[5]

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (Reformatsky Reaction)Enzymatic Synthesis (Biocatalysis)
Specificity Moderate regioselectivity, typically produces racemic mixtures.High regio- and stereoselectivity, can produce enantiopure compounds.[5]
Reaction Conditions Often requires harsh conditions: anhydrous solvents, strong bases, and potentially high temperatures.[1][2]Mild conditions: aqueous media, near-neutral pH, and ambient temperatures.[5]
Reagents & Solvents Utilizes stoichiometric amounts of metals (zinc), halogenated compounds, and organic solvents.[1][2]Uses a catalytic amount of a biodegradable enzyme in an aqueous medium.
Byproducts & Waste Generates stoichiometric amounts of metal salts and organic waste.Primarily generates biomass and aqueous waste, which are often more environmentally benign.
Yield & Purity Generally good yields, but purification can be challenging due to side products.Yields can be variable and require optimization; purity is often high due to high selectivity.
Scalability Well-established for industrial scale-up.Scalability can be a challenge due to factors like enzyme stability and cofactor regeneration, but significant progress is being made.[13]
EHS Considerations Involves hazardous and flammable reagents and solvents.[14]Generally considered safer, with main concerns related to the handling of microorganisms (biosafety levels).[][16][17][18]

Visualizing the Synthetic Pathways

Chemical Synthesis Workflow

G cluster_chemical Chemical Synthesis: Reformatsky Reaction Start Diethyl decanedioate Step1 Formation of Diethyl 3-oxododecanedioate Start->Step1 1. LDA 2. Electrophile Step2 Reduction to Diethyl rac-3-hydroxydodecanedioate Step1->Step2 NaBH4, MeOH Step3 Hydrolysis Step2->Step3 H+ or OH- End rac-3-Hydroxydodecanedioic acid Step3->End

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Workflow

G cluster_enzymatic Enzymatic Synthesis: Whole-Cell Biotransformation Start Dodecanedioic Acid Step2 Whole-Cell Biotransformation Start->Step2 Step1 Engineered E. coli Culture + IPTG Induction Step1->Step2 Step3 Extraction & Purification Step2->Step3 Cytochrome P450 Cofactor Regeneration End (R)- or (S)-3-Hydroxydodecanedioic acid Step3->End

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

Both chemical and enzymatic routes offer viable pathways for the synthesis of this compound, each with its own set of advantages and disadvantages. The chemical approach, while established and scalable, suffers from a lack of stereoselectivity and raises environmental concerns due to the use of hazardous reagents and the generation of waste.

In contrast, the enzymatic approach presents a more sustainable and highly selective alternative. The ability to produce enantiomerically pure this compound under mild conditions is a significant advantage, particularly for pharmaceutical applications. While challenges in scalability and process optimization remain, ongoing advancements in metabolic engineering and enzyme discovery are continuously improving the economic viability of biocatalytic processes.

For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their application, including the desired stereochemistry, purity, scale, and environmental impact. As the demand for green and sustainable chemical processes grows, it is anticipated that enzymatic synthesis will play an increasingly important role in the production of valuable chemicals like this compound.

References

  • Synthesis of both Enantiomers of this compound. Zenodo. (2022-11-14). [Link]

  • Exploring biocatalytic alternatives for challenging chemical reactions. TU Delft Research Portal. [Link]

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses Procedure. [Link]

  • Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. National Institutes of Health. (2024-05-23). [Link]

  • (PDF) Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. [Link]

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  • DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Organic Syntheses Procedure. [Link]

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  • 4 - Organic Syntheses Procedure. [Link]

  • (PDF) Whole-Cell Biotransformation of 1,12-Dodecanedioic Acid from Coconut Milk Factory Wastewater by Recombinant CYP52A17SS Expressing Saccharomyces cerevisiae. ResearchGate. [Link]

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  • Biocatalytic oxyfunctionalization of unsaturated fatty acids to oxygenated chemicals via hydroxy fatty acids. ResearchGate. [Link]

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  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. [Link]

  • nitroacetaldehyde diethyl acetal. Organic Syntheses Procedure. [Link]

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  • Reformatsky Reaction. Chemistry LibreTexts. (2023-01-22). [Link]

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  • Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. Green Chemistry (RSC Publishing). [Link]

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  • Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. ResearchGate. (2016-03-16). [Link]

  • Safety Assessment Systems for Microbial Starters Derived from Fermented Foods. PubMed. (2022-10-28). [Link]

  • Microbiological Safety and Quality of Fermented Products. National Institutes of Health. (2023-05-31). [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Hydroxydodecanedioic Acid Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Accurate 3-Hydroxydodecanedioic Acid Quantification

This compound (3-OH-DDA) is a medium-chain hydroxy dicarboxylic acid that serves as a crucial biomarker in the diagnosis and monitoring of certain inherited metabolic disorders.[1] Its clinical significance is most pronounced in the context of mitochondrial fatty acid β-oxidation defects, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2][3] In affected individuals, impaired fatty acid metabolism leads to the accumulation and subsequent urinary excretion of 3-OH-DDA and other related 3-hydroxydicarboxylic acids.[3] Consequently, the accurate and precise quantification of this analyte in biological matrices like urine and plasma is paramount for clinical diagnosis, disease management, and advancing research into these debilitating conditions.[4]

However, the analytical landscape for 3-OH-DDA is fragmented, with various laboratories employing different methodologies, instrumentation, and sample preparation protocols. This heterogeneity can introduce significant variability, undermining the comparability of results between different testing centers. An inter-laboratory comparison (ILC), also known as a proficiency test, is an essential tool for external quality assessment. It serves to validate analytical methods, ensure that results are comparable and reliable across different laboratories, and pinpoint potential systematic errors in measurement procedures.[5]

This guide provides a comprehensive framework for designing, executing, and interpreting an ILC for 3-OH-DDA measurement. It is intended for researchers, clinical scientists, and drug development professionals who rely on high-fidelity bioanalytical data. We will delve into the prevailing analytical techniques, propose a robust ILC workflow, and provide a detailed, field-tested experimental protocol.

Prevailing Analytical Methodologies: A Comparative Overview

The quantification of 3-OH-DDA in complex biological samples is predominantly achieved through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them involves a trade-off between established robustness and modern sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of organic acids. Due to the low volatility of 3-OH-DDA, a critical prerequisite for GC analysis is chemical derivatization. This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers.

  • Causality of Derivatization: The primary reason for derivatization is to make the analyte "flyable" within the GC system. Without it, 3-OH-DDA would exhibit poor chromatographic peak shape and may not even elute from the column at typical operating temperatures. Trimethylsilyl (TMS) derivatives, formed by reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are particularly effective, demonstrating high efficiency and stability.[3][6]

  • Trustworthiness through Isotope Dilution: The gold standard for quantification with GC-MS is the stable isotope dilution method.[4] This involves "spiking" the sample with a known quantity of a stable isotope-labeled version of the analyte (e.g., dideuterated 3-OH-DDA) at the very beginning of the sample preparation process.[2][3] This internal standard behaves almost identically to the endogenous analyte through extraction and derivatization, correcting for any sample loss and matrix effects. This self-validating system ensures the highest degree of accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, often providing superior sensitivity and specificity. A key advantage is its ability to analyze many compounds in their native form, potentially obviating the need for derivatization.

  • Expertise in Application: While direct analysis is possible, derivatization can still be advantageous in LC-MS/MS to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency. For instance, reagents like 3-nitrophenylhydrazine (3-NPH) can be used to target the carboxylic acid groups, leading to better analytical performance for certain short-chain fatty acids.[7]

  • Authoritative Grounding in Sensitivity: The tandem mass spectrometry (MS/MS) component provides exceptional selectivity. By monitoring a specific fragmentation pattern (a "transition") from the parent ion to a product ion, the instrument can effectively filter out background noise, enabling very low detection limits.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of 3-OH-DDA and similar hydroxy fatty acids, based on data reported in the literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Key Considerations
Derivatization Mandatory (e.g., TMS esters)[3]Often optional, but can improve performance[7]GC requires volatility; LC can handle polar analytes but may benefit from improved chromatography/ionization.
Quantification Isotope Dilution[2]Isotope DilutionThe gold standard for both platforms to ensure accuracy by correcting for matrix effects and sample loss.
Sensitivity (LOQ) Low ng/mL to µg/mL rangeSub-ng/mL to low ng/mL range[8]LC-MS/MS generally offers superior sensitivity due to lower background noise and efficient ionization.
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transition)The MS/MS transition in LC-MS/MS provides an extra layer of specificity over single-quadrupole GC-MS.
Throughput Lower (longer run times, derivatization step)Higher (faster chromatography, potential for no derivatization)LC methods, particularly UPLC, can have run times of just a few minutes, compared to 15-30+ minutes for GC.
Matrix Effects Less prone, corrected by internal standardMore prone to ion suppression/enhancement, but corrected by co-eluting internal standard.The ionization process in LC (ESI) is more susceptible to interference from co-eluting matrix components.

Designing and Implementing an Inter-Laboratory Comparison Study

A successful ILC hinges on meticulous planning, coordination, and statistical evaluation. The workflow is designed to assess the real-world performance of participating laboratories using their own methods.[5]

Workflow for a 3-OH-DDA Inter-Laboratory Comparison```dot

ILC_Workflow cluster_coordinator Coordinating Body cluster_labs Participating Laboratories cluster_analysis Centralized Evaluation Coordinator Study Coordinator SamplePrep Prepare & Validate Homogenous Samples Coordinator->SamplePrep Distribute Distribute Blinded Samples to Labs SamplePrep->Distribute LabA Lab A (GC-MS) Distribute->LabA Analysis using internal SOPs LabB Lab B (LC-MS/MS) Distribute->LabB Analysis using internal SOPs LabC Lab C (GC-MS) Distribute->LabC Analysis using internal SOPs Collect Collect & Collate Reported Results LabA->Collect Submit results LabB->Collect Submit results LabC->Collect Submit results Stats Statistical Analysis (Consensus Value, Z-Scores) Collect->Stats Report Generate & Distribute Performance Report Stats->Report Report->Coordinator Feedback loop Report->LabA Feedback loop Report->LabB Feedback loop Report->LabC Feedback loop

Caption: Step-by-step workflow for 3-OH-DDA analysis by GC-MS.

Step-by-Step Methodology
  • Sample Preparation and Internal Standard Spiking:

    • Thaw a frozen urine sample and vortex to ensure homogeneity.

    • To 1.0 mL of urine in a screw-cap glass tube, add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the deuterated internal standard (3-OH-DDA-d2).

    • Causality: Adding the internal standard at the beginning ensures it undergoes identical processing as the analyte, providing the most accurate correction for analyte loss during the multi-step extraction.

  • Acidification and Extraction:

    • Acidify the sample to a pH of ~1-2 by adding 100 µL of 6 M HCl. This protonates the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.

    • Add 3.0 mL of ethyl acetate, cap the tube tightly, and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process once more and combine the organic layers.

    • Expertise: Ethyl acetate is a common choice for extracting moderately polar organic acids from aqueous matrices. Repeating the extraction maximizes recovery.

  • Drying and Derivatization:

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas in a heated block (40-50°C).

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the tube and heat at 70°C for 30 minutes to form the di-TMS derivatives of 3-OH-DDA.

    • Trustworthiness: This step is critical. The reaction must go to completion to ensure a linear response. The use of a catalyst (TMCS) and a solvent (pyridine) ensures an efficient and complete reaction.

  • GC-MS Analysis:

    • Cool the sample to room temperature and inject 1-2 µL into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI). PCI may provide a more abundant molecular ion, which can be advantageous for quantification. [3] * Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the internal standard for maximum sensitivity and specificity.

Conclusion and Outlook

References

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of 3-Hydroxy-3-methylhexanoic Acid (3-HMAA) Measurements.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.
  • Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115–120.
  • U.S. Department of Health and Human Services. (n.d.). 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Newborn Screening, HRSA.
  • National Center for Biotechnology Information. (n.d.). 3-hydroxydecanoic acid. PubChem Compound Database.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413).
  • ResearchGate. (2025). Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma. Request PDF.
  • PubMed. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. National Library of Medicine.
  • Chickos, J. S., et al. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-Hydroxy Fatty Acid Analysis.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Martins, J., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI.
  • Norwegian Research Information Repository. (2019). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry.

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3-Hydroxydodecanedioic Acid: A Correlative Biomarker for Disease Severity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxydodecanedioic acid (3-OH-DDDA) is a medium-chain, dicarboxylic hydroxy acid.[1] While typically a minor product of fatty acid metabolism, its cellular concentration can provide a crucial window into the state of mitochondrial function. Specifically, elevated levels of 3-OH-DDDA and other dicarboxylic acids often signal a disruption in the primary fatty acid β-oxidation pathway, forcing the cell to rely on alternative, compensatory mechanisms.[2][3] This guide provides an in-depth comparison of 3-OH-DDDA with other biomarkers, detailing its biochemical origins, analytical methodologies, and established correlation with the severity of specific metabolic diseases.

Biochemical Origins of this compound

Under normal physiological conditions, fatty acids are primarily catabolized through β-oxidation within the mitochondria to produce acetyl-CoA for energy.[3] However, when β-oxidation is impaired due to genetic defects, enzymatic deficiencies, or metabolic stress, the body shunts excess fatty acids into an alternative pathway known as ω-oxidation.[2][4]

This process, occurring mainly in the endoplasmic reticulum of the liver and kidneys, oxidizes the terminal methyl (ω) carbon of the fatty acid.[4][5] The ω-oxidation of a 12-carbon fatty acid proceeds through several enzymatic steps to ultimately form a dicarboxylic acid, which can then undergo further modifications, such as hydroxylation, leading to the formation of 3-OH-DDDA.[2][6] The accumulation of these dicarboxylic acids is a key indicator that the mitochondrial β-oxidation pathway is overloaded or dysfunctional.[7]

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito_Perox Mitochondria / Peroxisome Fatty_Acid Medium-Chain Fatty Acid (C12) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 (Hydroxylation) Dicarboxylic_Acid Dodecanedioic Acid Omega_Hydroxy_FA->Dicarboxylic_Acid ADH & ALDH (Oxidation) Beta_Oxidation_Product This compound (3-OH-DDDA) Dicarboxylic_Acid->Beta_Oxidation_Product β-Oxidation Impaired_Beta_Ox Impaired Mitochondrial β-Oxidation Impaired_Beta_Ox->Fatty_Acid Shunts Substrate to ω-Oxidation

Caption: Simplified workflow of the ω-oxidation pathway leading to 3-OH-DDDA formation when mitochondrial β-oxidation is impaired.

Correlation with Disease Severity

The clinical utility of 3-OH-DDDA as a biomarker is most pronounced in inherited metabolic disorders affecting fatty acid oxidation (FAO). In these conditions, the degree of its elevation in biological fluids can correlate with the severity of the clinical phenotype.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is a severe FAO disorder that prevents the body from converting certain fats into energy.[8] Patients with LCHAD deficiency are known to excrete significant amounts of 3-hydroxydicarboxylic acids, including 3-OH-DDDA.[9] The accumulation of these metabolites is a direct consequence of the enzymatic block in the β-oxidation spiral. The concentration of these urinary metabolites can reflect the residual enzyme activity and, consequently, the severity of the disease, which can range from neonatal-onset cardiomyopathy and hypoglycemia to later-onset muscular and retinal disease.[8][10]

Peroxisomal Biogenesis Disorders (PBDs)

PBDs, such as Zellweger syndrome, are characterized by the absence or dysfunction of peroxisomes, which are crucial for the β-oxidation of very-long-chain fatty acids and dicarboxylic acids.[11][12] In these disorders, dicarboxylic acids formed via ω-oxidation cannot be efficiently chain-shortened in the peroxisomes, leading to their accumulation and excretion.[7][13] The profile and quantity of excreted dicarboxylic acids, including hydroxylated forms, can serve as a diagnostic marker and may reflect the severity of the peroxisomal defect.[13][14]

Comparative Analysis of Biomarkers

While 3-OH-DDDA is a specific indicator of ω-oxidation upregulation, a comprehensive diagnosis and severity assessment often relies on a panel of biomarkers. Acylcarnitines are the primary biomarkers used in newborn screening for FAO disorders, providing a broader view of the metabolic disruption.[15][16]

Biomarker CategorySpecific AnalytesAdvantagesLimitationsDisease Correlation
Dicarboxylic Acids 3-OH-DDDA, Adipic acid, Suberic acid, Sebacic acidDirectly reflects ω-oxidation activity; useful for monitoring dietary therapy.[17]Less sensitive for some FAO disorders compared to acylcarnitines; requires specific analytical methods.[9]LCHAD Deficiency, MCAD Deficiency, Peroxisomal Disorders.[9][13]
Acylcarnitines C8, C10, C12, C14:1, C16, C18:1High sensitivity and specificity for various FAO disorders; established for newborn screening.[18]Can be influenced by diet and clinical status; may not always correlate directly with disease severity.[16]Broad range of FAO disorders including MCAD, VLCAD, LCHAD, and CPT2 deficiencies.[19]
Acylglycines Hexanoylglycine, SuberylglycineUseful confirmatory biomarkers.Generally present at lower concentrations; analysis can be more complex.MCAD Deficiency.

Analytical Methodologies for Quantification

Accurate quantification of 3-OH-DDDA is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary methods employed.

Comparison of Analytical Platforms
MethodPrincipleSample PreparationSensitivity & SpecificityThroughput
GC-MS Separation of volatile compounds followed by mass-based detection.Requires derivatization to make the analyte volatile (e.g., trimethylsilyl derivatives).[9]Good, but can be susceptible to interference from co-eluting compounds.Lower, due to longer run times and complex sample prep.
LC-MS/MS Separation by liquid chromatography followed by highly specific mass-based detection of parent-daughter ion transitions.Simpler extraction (e.g., protein precipitation and/or solid-phase extraction).[20] Derivatization can be used to enhance sensitivity.[21]Excellent, considered the gold standard for high-throughput quantification of small molecules.[22]High, suitable for clinical and research settings.

Experimental Protocol: Quantification of 3-OH-DDDA in Urine by LC-MS/MS

This protocol provides a general workflow for the stable-isotope dilution LC-MS/MS analysis of 3-OH-DDDA.

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard: Spike 100 µL of urine with a known concentration of a stable isotope-labeled internal standard (e.g., d2-3-Hydroxydodecanedioic acid).[9] This is critical for correcting for matrix effects and variations in extraction efficiency.

  • Acidification: Acidify the sample with 10 µL of 1M HCl to ensure the dicarboxylic acids are in their protonated form for efficient extraction.

  • Extraction: Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution profile, typically starting with a high aqueous mobile phase content and ramping up the organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native 3-OH-DDDA and its stable isotope-labeled internal standard.

LCMS_Workflow Urine_Sample Urine Sample (100 µL) Spike_IS Spike with Internal Standard (d2-3-OH-DDDA) Urine_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of 3-OH-DDDA in urine using LC-MS/MS.

Conclusion and Future Perspectives

This compound is a valuable biomarker for assessing the severity and progression of certain fatty acid oxidation disorders. Its concentration provides a direct readout of the flux through the compensatory ω-oxidation pathway, which becomes critical when primary β-oxidation is compromised. While acylcarnitine profiling remains the cornerstone of newborn screening, the quantitative analysis of 3-OH-DDDA and other dicarboxylic acids offers complementary information crucial for ongoing patient monitoring and therapeutic development. Future research should focus on establishing more precise correlations between 3-OH-DDDA levels and specific clinical outcomes, further solidifying its role in the management of metabolic diseases.

References

  • Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. [Link]

  • Wikipedia. (n.d.). Omega oxidation. [Link]

  • Allen Institute. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. [Link]

  • Peña-Quintana, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]

  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. [Link]

  • National Center for Biotechnology Information. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. [Link]

  • Sakurai, T. (2002). The biological significance of ω-oxidation of fatty acids. Journal of the Japan Oil Chemists' Society, 51(9), 795-802. [Link]

  • MDPI. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. [Link]

  • Science.gov. (n.d.). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. [Link]

  • Longdom Publishing. (2025). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. [Link]

  • Chickos, J. S., et al. (2002). Analysis of this compound for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]

  • Institut de Myologie. (2025, January 30). Biomarkers for assessing fatty acid oxidation deficiencies. [Link]

  • National Center for Biotechnology Information. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). [Link]

  • van Weeghel, M., et al. (2018). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1255-1267. [Link]

  • National Center for Biotechnology Information. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

  • National Center for Biotechnology Information. (2020). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. [Link]

  • Ghisolfi, J., et al. (1991). Dicarboxylic acids, an alternate fuel substrate in parenteral nutrition: an update. JPEN. Journal of parenteral and enteral nutrition, 15(4), 468-473. [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. [Link]

  • Rocchiccioli, F., et al. (1986). Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy. Pediatric Research, 20(1), 62-66. [Link]

  • Björkhem, I., et al. (1991). Importance of peroxisomes in the formation of chenodeoxycholic acid in human liver. Metabolism of 3 alpha,7 alpha-dihydroxy-5 beta-cholestanoic acid in Zellweger syndrome. The Journal of clinical investigation, 88(6), 2054-2061. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Springer. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]

  • Sound Analytics. (n.d.). HIGH-THROUGHPUT QUANTIFICATION OF LOW MOLECULAR WEIGHT BIOMARKERS USING LIQUID CHROMATOGRAPHY COUPLED WITH HIGH RESOLUTION MASS. [Link]

  • MedlinePlus. (2010, April 1). 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]

  • ScienceDirect. (2022). 3-Hydroxyacyl-CoA dehydratase 2 deficiency confers resistance to diet-induced obesity and glucose intolerance. [Link]

  • The Global Foundation for Peroxisomal Disorders. (n.d.). What are peroxisomal disorders?. [Link]

  • National Center for Biotechnology Information. (2020). Zellweger Spectrum Disorder. [Link]

  • Medscape. (2025, November 21). Peroxisomal Disorders: Background, Etiology, Pathophysiology. [Link]

  • Newborn Screening, HRSA. (n.d.). 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. [Link]

  • Osmosis from Elsevier. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). [Link]

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A Comparative Guide to Poly(3-hydroxydodecanedioate) and Other Polyhydroxyalkanoates for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of biomedical materials, the demand for biocompatible and biodegradable polymers has never been greater. Polyhydroxyalkanoates (PHAs), a family of microbially-derived polyesters, have emerged as a promising class of materials due to their inherent biodegradability, biocompatibility, and versatile properties.[1] This guide provides a comprehensive comparison of a novel medium-chain-length PHA, poly(3-hydroxydodecanedioate) (P3HDD), with other well-established PHAs, offering researchers, scientists, and drug development professionals a critical overview to inform material selection for advanced applications.

Introduction to the Diverse World of PHAs

Polyhydroxyalkanoates are synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[2] Their classification is primarily based on the number of carbon atoms in their monomer units, leading to short-chain-length (scl-PHAs) and medium-chain-length (mcl-PHAs) categories. This structural diversity gives rise to a wide spectrum of physical, chemical, and biological properties, ranging from stiff and brittle plastics to flexible elastomers.

Short-Chain-Length PHAs (scl-PHAs): Comprising 3 to 5 carbon atoms in their monomer units, scl-PHAs like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) are generally characterized by higher crystallinity, melting points, and stiffness.[3]

Medium-Chain-Length PHAs (mcl-PHAs): With monomer units containing 6 to 14 carbon atoms, mcl-PHAs such as poly(3-hydroxyoctanoate) (P3HO) and the focus of this guide, poly(3-hydroxydodecanedioate) (P3HDD), typically exhibit lower crystallinity, lower glass transition temperatures, and greater flexibility, rendering them soft and elastomeric.

This guide will delve into a detailed comparison of the key properties of P3HDD against a selection of prominent PHAs:

  • Poly(3-hydroxybutyrate) (PHB or P3HB): The most well-known and characterized PHA.[4]

  • Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): A copolymer with improved flexibility over PHB.[3]

  • Poly(4-hydroxybutyrate) (P4HB): A highly flexible and elastomeric PHA with distinct medical applications.[5]

  • Poly(3-hydroxyoctanoate) (P3HO): A representative mcl-PHA.

Comparative Analysis of Physicochemical Properties

The utility of a PHA in a specific biomedical application is dictated by its unique combination of thermal, mechanical, and biological properties. The following sections provide a detailed, data-driven comparison of P3HDD with other PHAs.

Thermal Properties

The thermal characteristics of a polymer, such as its glass transition temperature (Tg) and melting temperature (Tm), are critical for processing and determining its state (glassy or rubbery) at physiological temperatures.

dot

Caption: Comparison of Glass Transition (Tg) and Melting Temperatures (Tm) of various PHAs.

Analysis of Thermal Properties:

Scl-PHAs like PHB exhibit a high melting temperature, close to that of polypropylene, but also a narrow processing window as their thermal degradation begins near their melting point.[6] The glass transition temperature of PHB is around 4°C, meaning it is in a rigid, glassy state at room temperature.[7] The incorporation of 3-hydroxyvalerate (3HV) into the polymer chain to form PHBV lowers both the melting point and the glass transition temperature, which can improve processability and flexibility.[3]

In contrast, mcl-PHAs possess significantly lower glass transition temperatures, well below room temperature, which contributes to their characteristic flexibility and elastomeric nature. For instance, P3HO has a Tg of approximately -35°C and a Tm of 61°C. While specific data for the homopolymer P3HDD is scarce, a copolymer with a high content of 3-hydroxydodecanoate (P(3HD-co-84mol% 3HDD)) has a reported melting temperature of 78°C. This suggests that P3HDD likely has a melting point in a similar range, which is considerably lower than that of scl-PHAs. P4HB stands out with a very low glass transition temperature of -51°C and a melting point of 60°C, making it highly flexible at physiological temperatures.[5][8]

Table 1: Comparison of Thermal Properties of Selected PHAs

PropertyP3HDD (estimated)PHB (P3HB)PHBV (3-28 mol% HV)P4HBP3HO
Glass Transition Temperature (Tg) < 0°C~4°C[7]~-1 to 5°C[3]-51°C[5][8]-35°C
Melting Temperature (Tm) ~78°C (for P(3HD-co-84mol% 3HDD))~175°C[7]~100-175°C[3]60°C[5][8]61°C
Mechanical Properties

The mechanical behavior of a polymer, including its stiffness (Young's Modulus), strength (Tensile Strength), and ductility (Elongation at Break), is paramount for its application, especially in load-bearing medical devices or flexible drug delivery systems.

dot

Caption: Spectrum of mechanical properties from stiff to elastomeric for different PHAs.

Analysis of Mechanical Properties:

PHB is a relatively stiff and brittle material, with a high Young's modulus and low elongation at break, similar in some respects to polypropylene.[6][9] The brittleness of PHB is a significant drawback for many applications and is attributed to its high crystallinity and a secondary crystallization process that occurs during aging.[7] Copolymerization with 3HV to produce PHBV improves the flexibility and toughness, leading to a lower Young's modulus and a higher elongation at break, with the extent of this change dependent on the 3HV content.[3]

Table 2: Comparison of Mechanical Properties of Selected PHAs

PropertyP3HDD (qualitative)PHB (P3HB)PHBV (3 mol% HV)P4HBP(3HB-co-16 mol% 4HB)
Young's Modulus (GPa) Low~3.5[6]~1.38[3]0.07[5]0.14[4]
Tensile Strength (MPa) Low~40[6][9]~30[3]50[5]20[4]
Elongation at Break (%) High<10[6]~7[3]~1000[5]~1800[4]
Biodegradability

A key advantage of PHAs is their biodegradability, which is crucial for applications such as resorbable sutures, drug delivery systems, and tissue engineering scaffolds. The rate of biodegradation is influenced by several factors, including the polymer's chemical structure, crystallinity, and the surrounding environment.

dot

Caption: General enzymatic biodegradation pathway of PHAs in a microbial environment.

Analysis of Biodegradation:

PHAs are degraded by enzymes called PHA depolymerases, which are secreted by a wide variety of microorganisms present in diverse environments like soil, compost, and marine water. The degradation process typically occurs through surface erosion, where the polymer is broken down into its constituent monomers and oligomers, which are then metabolized by the microorganisms.

The rate of biodegradation is generally higher for PHAs with lower crystallinity. Therefore, the more amorphous mcl-PHAs, like P3HDD and P3HO, are expected to biodegrade faster than the highly crystalline scl-PHAs, such as PHB. The degradation rate of PHBV can be tailored by adjusting the 3HV content; higher 3HV content generally leads to lower crystallinity and faster degradation. P4HB is also known for its predictable in vivo degradation profile, which is a significant advantage for medical implant applications.[5]

Experimental Protocols for PHA Characterization

To ensure the reliability and reproducibility of the data presented, standardized testing methodologies are crucial. The following are outlines of the key experimental protocols used to characterize the properties of PHAs.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PHA samples.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Methodology:

  • A small, known weight of the PHA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 10°C/min).

  • The heat flow to the sample and reference is monitored.

  • The Tg is identified as a step change in the heat flow curve, while the Tm is observed as an endothermic peak.

  • The sample is then cooled at a controlled rate and reheated to observe the crystallization temperature (Tc) and to erase the thermal history.

dot

Caption: Simplified workflow for Differential Scanning Calorimetry (DSC) analysis of PHAs.

Mechanical Testing: Tensile Analysis

Objective: To measure the Young's modulus, tensile strength, and elongation at break of the PHA materials.

Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • PHA samples are prepared in a dumbbell shape according to the specifications in ASTM D638.

  • The dimensions (width and thickness) of the narrow section of the dumbbell are precisely measured.

  • The sample is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the sample to accurately measure the elongation.

  • The sample is pulled at a constant crosshead speed until it fractures.

  • The force and displacement data are recorded throughout the test.

  • Stress-strain curves are generated from the data to calculate the tensile properties.

dot

Caption: Simplified workflow for tensile testing of PHA specimens.

Biodegradation Assessment

Objective: To evaluate the biodegradability of the PHA materials under controlled composting conditions.

Standard: Based on ISO 14855 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide.

Methodology:

  • The PHA material is mixed with mature compost and placed in a temperature-controlled composting vessel.

  • The vessel is aerated with carbon dioxide-free air.

  • The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time using an appropriate analytical method (e.g., infrared gas analysis).

  • The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved with the theoretical amount that would be produced from the complete conversion of the polymer to CO2.

  • The test is continued until the rate of CO2 evolution reaches a plateau.

Concluding Remarks for the Field Scientist

The selection of a suitable biomaterial is a critical step in the development of novel medical devices and drug delivery systems. This guide has provided a comparative overview of the properties of poly(3-hydroxydodecanedioate) in the context of other well-characterized polyhydroxyalkanoates.

The key takeaway is the significant influence of the monomer chain length on the resulting properties of the PHA. Short-chain-length PHAs, such as PHB and PHBV, offer rigidity and strength, making them suitable for applications requiring structural integrity. In contrast, medium-chain-length PHAs, exemplified by P3HO and inferred for P3HDD, provide flexibility and elastomeric properties, opening up possibilities for soft tissue engineering and flexible device fabrication. P4HB stands out for its exceptional flexibility and proven biocompatibility in FDA-approved medical devices.

While data on P3HDD remains limited, its position within the mcl-PHA family suggests it holds promise as a soft, pliable, and biodegradable material. Further research into the specific properties of P3HDD is warranted to fully elucidate its potential in the biomedical field. Researchers are encouraged to consider the specific requirements of their application and use this guide as a starting point for informed material selection and characterization.

References

  • Characterization of Poly(3-hydroxybutyrate) (P3HB) from Alternative, Scalable (Waste) Feedstocks. PMC - PubMed Central.
  • Mechanism of Elastic Properties of Biodegradable Poly[(R)
  • Poly(4-Hydroxybutyrate)
  • Mechanical and Structural Properties of Polyhydroxybutyrate as Additive in Blend Material in Additive Manufacturing for Medical Applic
  • Evaluation of the Highly Ordered Structure, Ligature, and Enzymatic Degradation of Poly[(R)-3-hydroxybutyrate-co-4-hydroxybutyrate] Elastic Porous Fibers.
  • Influence of the 3-Hydroxyvalerate Content on the Processability, Nucleating and Blending Ability of Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate)
  • Polyhydroxybutyr
  • Comparison of properties of P4HB with other thermoplastic polyesters [adapted from Martin and Williams (2003)].
  • Evaluation of the short‐term host response and biomechanics of an absorbable poly‐4‐hydroxybutyrate scaffold in a sheep model following vaginal implant
  • (PDF) POLY-4-HYDROXYBUTYRATE (P4HB) IN BIOMEDICAL APPLICATIONS AND TISSUE ENGINEERING.
  • Solvent-Free Processing of i-P3HB Blends: Enhancing Processability and Mechanical Properties for Sustainable Applic
  • Effects of Differing Monomer Compositions on Properties of P(3HB-co-4HB) Synthesized by Aneurinibacillus sp.
  • Biodegradation of polyhydroxyalkanoates: current st
  • Fully resorbable poly-4-hydroxybutyrate (P4HB) mesh for soft tissue repair and reconstruction: A scoping review. Frontiers.
  • Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate)
  • Poly-3-hydroxybutyrate, a Crystal-Mobile Biodegradable Polyester.
  • Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida. PubMed.
  • Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina. WestminsterResearch.
  • (PDF) Characterization of medium chain length polyhydroxyalkanoates from Priestia megaterium POD1.
  • Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)
  • Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB)
  • (PDF) Degradation kinetics of medium chain length Polyhydroxyalkanoate degrading enzyme: a quartz crystal microbalance study.
  • What Is The Difference Between Melting Temperature And Glass Transition Temper
  • A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)
  • Mechanical properties and enzymatic degradation of poly[(R)-3-hydroxybutyrate] fibers stretched after isothermal crystallization near Tg.
  • Melting point, crystallization, and glass transition in polymers. Linseis.
  • Biosynthesis and Properties of Medium-Chain-Length Polyhydroxyalkanoates with Enriched Content of the Dominant Monomer.
  • Chemical synthesis and characterization of POSS-functionalized poly[3-hydroxyalkanoates].
  • Biomedical Processing of Polyhydroxyalkano
  • The rate of biodegradation of PHA bioplastics in the marine environment: A meta-study.
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  • Change in tensile strength, elastic modulus and elongation of (A) PDO...
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  • INTERESTING MATERIALS: Polyhydroxyalkano

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Safety Operating Guide

Navigating the Disposal of 3-Hydroxydodecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Hydroxydodecanedioic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and operational excellence.

Understanding this compound: A Profile

PropertyValueSource
Molecular Formula C12H22O5
Class Medium-chain hydroxy acids and derivatives[1]
pKa (Strongest Acidic) 4.49 (Predicted)[1]
Water Solubility 0.83 g/L (Predicted)[1]
Appearance Likely a solid at room temperature[4]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations. It is imperative to consult your institution's specific hazardous waste management program and adhere to all local, state, and federal regulations.[5][6][7] The following procedures are based on general best practices for the disposal of acidic organic compounds.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Rationale: The primary concern when handling any chemical is the prevention of personal exposure. Given the potential for eye irritation, appropriate PPE is essential.

  • Eye Protection: Wear chemical safety goggles.[3]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization

Rationale: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream: this compound waste should be classified as non-halogenated organic acid waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[6][8][9] High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers for acidic waste.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Waste_Segregation cluster_lab Laboratory Operations cluster_waste Waste Handling Area 3HDA_Experiment Experiment Generating This compound Waste Waste_Container Labeled, Compatible Waste Container (e.g., HDPE) 3HDA_Experiment->Waste_Container Transfer Waste

Caption: Waste Segregation Workflow for this compound.

On-site Neutralization (for Dilute Aqueous Solutions Only)

Rationale: For small quantities of dilute aqueous solutions of this compound, neutralization can render the waste non-hazardous, allowing for drain disposal in some jurisdictions. This procedure should only be performed by trained personnel and in accordance with institutional guidelines. [10]

  • Verification: Confirm that the waste stream contains no other hazardous materials.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add the sodium bicarbonate solution to the acidic waste while stirring. Be cautious as this may generate carbon dioxide gas.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is within the neutral range specified by your institution's guidelines (typically between 5.5 and 9.5).[10]

    • Once neutralized, the solution may be eligible for drain disposal, followed by a copious water flush, as permitted by local regulations.

Neutralization_Process Start Dilute Aqueous 3-HDA Waste Add_Base Slowly Add Dilute NaHCO3 Solution Start->Add_Base Hazardous_Waste Collect as Hazardous Waste Start->Hazardous_Waste If other hazards present or procedure not permitted Stir Stir Continuously Add_Base->Stir Monitor_pH Monitor pH Stir->Monitor_pH Check_pH Is pH between 5.5 and 9.5? Monitor_pH->Check_pH Check_pH->Add_Base No Drain_Disposal Permitted Drain Disposal (Follow with Water Flush) Check_pH->Drain_Disposal Yes

Caption: Decision Workflow for On-site Neutralization of Dilute 3-HDA Waste.

Disposal of Solid and Concentrated Liquid Waste

Rationale: Solid and concentrated forms of this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Collection: Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

  • Pickup: Arrange for a hazardous waste pickup with your EHS department. Laboratory personnel should not transport hazardous waste off-site.[5]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. For small liquid spills, absorb the material with a compatible absorbent (e.g., vermiculite or sand), and place the used absorbent in the hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.

Environmental Considerations

While specific environmental fate data for this compound is limited, the general class of fatty acids is not typically considered to pose a significant environmental risk.[11] However, the release of any chemical into the environment should be avoided. Adherence to the disposal procedures outlined in this guide will minimize any potential environmental impact.

Conclusion

The proper disposal of this compound is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By understanding the nature of the compound and following these established procedures, researchers can ensure a safe laboratory environment and contribute to the responsible stewardship of scientific materials.

References

  • Boulat, O., Gradwohl, M., Matos, V., Guignard, J. P., & Bachmann, C. (2003). Organic acids in the second morning urine in a healthy Swiss paediatric population.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000413). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2022, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydodecanoic acid. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Environment and Climate Change Canada & Health Canada. (2019). Screening assessment - Fatty Acids and Derivatives Group. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • ContaminantDB. (2016, May 26). This compound (CHEM034853). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Mastering the Safe Handling of 3-Hydroxydodecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 3-Hydroxydodecanedioic Acid.

As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Landscape

The Occupational Safety and Health Administration (OSHA) mandates that employers provide workers with information and training on hazardous chemicals in their work area.[4][5][6] This guide serves as a critical component of that commitment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a foundational principle of responsible laboratory practice. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in risk mitigation.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory.[2][7] Given the high likelihood of serious eye irritation, standard safety glasses do not provide adequate protection from splashes or fine dust particles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile gloves are the recommended choice for handling organic acids.[7][8] They offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[7]
Body Protection A buttoned lab coat serves to protect your skin and personal clothing from accidental spills.[7] Ensure it is made of a suitable material and fits properly.
Respiratory Protection While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in the absence of adequate engineering controls.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol is essential for minimizing risk and ensuring reproducibility. The following steps provide a clear and logical workflow for handling this compound.

Preparation and Handling:
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, perform this task in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, always add the acid to the solvent slowly and stir to ensure proper mixing.[7]

  • Labeling: All containers holding this compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[5]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned response is crucial to prevent further contamination and exposure.

Small Spill (Contained on the Benchtop):
  • Alert Colleagues: Immediately inform others in the vicinity of the spill.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, gloves, and eye protection.

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent it from becoming airborne.[10] For liquid spills, create a dike around the spill using an appropriate absorbent material.[11]

  • Neutralization (for acidic solutions): Cautiously neutralize the spill with a weak base such as sodium bicarbonate, starting from the outside and working inwards.[10]

  • Cleanup: Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[10][12]

  • Disposal: Collect the absorbed material in a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

Large Spill (Outside of a Fume Hood):
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • Isolate the Area: Prevent others from entering the contaminated area.

Chemical Spill Response Workflow

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.